molecular formula C9H10N2O B14625834 4-Amino-4-(pyridin-2-yl)but-3-en-2-one CAS No. 57352-11-1

4-Amino-4-(pyridin-2-yl)but-3-en-2-one

Numéro de catalogue: B14625834
Numéro CAS: 57352-11-1
Poids moléculaire: 162.19 g/mol
Clé InChI: PNWOUYRUAUDYIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Amino-4-(pyridin-2-yl)but-3-en-2-one is a high-purity chemical compound intended for research use only. It is strictly not for diagnostic or therapeutic use. This molecule features a pyridine ring linked through an amino-substituted butenone chain, a scaffold known to be synthetically versatile . Compounds with 2-pyridyl substitutions are frequently explored as key intermediates in organic synthesis and medicinal chemistry due to their ability to interact with various biological targets . The structure suggests potential as a precursor for the development of more complex heterocyclic systems, such as fused 2-pyridone structures, which are recognized as significant pharmacophores in drug discovery efforts . Researchers can leverage this compound in projects aimed at synthesizing novel molecules with potential biological activities. Its enone functionality makes it a potential Michael acceptor, useful for constructing carbon-carbon bonds, while the amino and pyridyl groups offer sites for further derivatization. For complete handling and safety information, please refer to the material safety data sheet (MSDS).

Propriétés

Numéro CAS

57352-11-1

Formule moléculaire

C9H10N2O

Poids moléculaire

162.19 g/mol

Nom IUPAC

4-amino-4-pyridin-2-ylbut-3-en-2-one

InChI

InChI=1S/C9H10N2O/c1-7(12)6-8(10)9-4-2-3-5-11-9/h2-6H,10H2,1H3

Clé InChI

PNWOUYRUAUDYIM-UHFFFAOYSA-N

SMILES canonique

CC(=O)C=C(C1=CC=CC=N1)N

Origine du produit

United States
Foundational & Exploratory

A Technical Guide to 4-Amino-4-(pyridin-2-yl)but-3-en-2-one: Synthesis, Properties, and Applications of a Versatile Enaminone Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one, a heterocyclic enaminone. Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imparts both nucleophilic and electrophilic properties, rendering them highly versatile and reactive intermediates in organic synthesis.[1] The incorporation of a pyridin-2-yl substituent introduces a key pharmacophoric element, opening avenues for the development of novel therapeutic agents. Enaminone-derived molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] This document, intended for researchers and professionals in drug discovery and chemical synthesis, details the chemical structure, physicochemical properties, a proposed synthetic methodology with mechanistic rationale, and the significant potential of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one as a foundational scaffold for constructing diverse, biologically active heterocyclic systems.

Chemical Identity and Physicochemical Properties

4-Amino-4-(pyridin-2-yl)but-3-en-2-one possesses a core butenone backbone substituted with an amino group and a pyridine ring at the C4 position. The conjugation between the lone pair of the nitrogen atom, the C=C double bond, and the C=O double bond is the defining feature of its reactivity. The molecule exists predominantly as the E-isomer due to steric considerations and can exhibit keto-enol tautomerism.

Caption: Chemical structure of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one.

The following table summarizes the key computed and expected properties of the title compound.

PropertyValueSource
Molecular Formula C₉H₁₀N₂OCalculated
Molecular Weight 162.19 g/mol Calculated
Appearance Expected to be a crystalline solidN/A
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)N/A
XLogP3 ~1.0 - 1.5Predicted
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 3 (from N in pyridine, C=O, -NH₂)Calculated

Synthesis and Mechanistic Insights

While specific literature for the direct synthesis of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one is scarce, a robust synthetic route can be proposed based on well-established methodologies for enaminone formation.[4][5] The most logical approach involves the condensation of a pyridyl-substituted ketone with an amine source.

A logical retrosynthetic disconnection breaks the target molecule down to readily available starting materials: 2-acetylpyridine and a synthon for the aminovinyl ketone moiety.

retrosynthesis target 4-Amino-4-(pyridin-2-yl)but-3-en-2-one disconnection1 C-C bond formation (Condensation) target->disconnection1 intermediates 2-Acetylpyridine + 'Aminovinyl ketone synthon' disconnection1->intermediates

Caption: Retrosynthetic analysis of the target enaminone.

This protocol adapts a standard procedure involving the reaction of a methyl ketone with an amide acetal to form an intermediate enaminone, which is then converted to the primary enaminone.

Reaction Scheme: 2-Acetylpyridine + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) → Intermediate → 4-Amino-4-(pyridin-2-yl)but-3-en-2-one

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-acetylpyridine (1.0 eq) in anhydrous toluene (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Causality: DMF-DMA serves as a highly reactive electrophile and a source for the dimethylaminovinyl moiety. Toluene is a suitable solvent that allows for the necessary reaction temperature and removal of the methanol byproduct.

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up (Intermediate): Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, the intermediate (E)-4-(dimethylamino)-4-(pyridin-2-yl)but-3-en-2-one, can be used in the next step without further purification.

  • Amine Exchange: Dissolve the crude intermediate in methanol (15 mL/mmol). Add a solution of ammonium acetate (3.0 eq) in water.

  • Causality: The addition of a large excess of an ammonia source (from ammonium acetate) drives the equilibrium towards the displacement of dimethylamine, forming the more stable primary amine product.[4]

  • Product Formation: Stir the mixture at room temperature for 12-18 hours. Monitor by TLC for the disappearance of the intermediate.

  • Isolation and Purification (Self-Validation):

    • Concentrate the reaction mixture in vacuo to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-Amino-4-(pyridin-2-yl)but-3-en-2-one.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Spectroscopic and Analytical Characterization

The following table presents the expected spectroscopic data for 4-Amino-4-(pyridin-2-yl)but-3-en-2-one based on characteristic values for analogous enaminones and pyridyl compounds.[6][7]

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm) ≈ 8.5-8.6 (d, 1H, Py-H6), 7.8-7.9 (t, 1H, Py-H4), 7.3-7.5 (m, 2H, Py-H3, Py-H5), 7.0-7.5 (br s, 2H, NH₂), 5.5-5.7 (s, 1H, vinyl-H), 2.1-2.2 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm) ≈ 195 (C=O), 160 (C-NH₂), 155 (C-Py), 148 (CH-Py), 137 (CH-Py), 124 (CH-Py), 121 (CH-Py), 95 (vinyl-CH), 28 (CH₃)
IR (KBr, cm⁻¹)ν ≈ 3450-3300 (N-H stretch), 1640-1620 (C=O stretch, conjugated), 1600-1580 (C=C stretch), 1560 (N-H bend)
MS (ESI+) m/z = 163.08 [M+H]⁺

Reactivity and Synthetic Utility

The synthetic power of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one stems from its ambident reactivity. The enaminone scaffold serves as a versatile building block for synthesizing a wide array of more complex heterocyclic systems.[1][2]

  • Electrophilic Center: The carbonyl carbon (C2) and the C4 carbon are electrophilic and susceptible to attack by nucleophiles.

  • Nucleophilic Center: The amino group and the C3 carbon are nucleophilic.

This dual reactivity allows for facile cyclization reactions with various reagents to form five- and six-membered rings. For instance, reaction with hydrazine derivatives can yield pyrazoles, while reaction with active methylene compounds can lead to the formation of substituted pyridines.[2][6]

workflow start 4-Amino-4-(pyridin-2-yl) but-3-en-2-one product1 Substituted Pyrazoles start->product1 Cyclocondensation product2 Substituted Pyrimidines start->product2 Cyclocondensation product3 Substituted Pyridines start->product3 Cyclocondensation reagent1 Hydrazine Derivatives reagent1->start reagent2 Guanidine / Urea Derivatives reagent2->start reagent3 Active Methylene Compounds reagent3->start

Caption: Synthetic utility of the enaminone core for heterocyclic synthesis.

Potential Applications in Drug Discovery

The true value of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one for drug development professionals lies in its role as a "privileged scaffold".[3] It provides a robust and efficient entry point to libraries of diverse heterocyclic compounds, which are fundamental components of numerous natural and synthetic drugs.[2]

  • Scaffold for Bioactive Libraries: By leveraging the cyclization reactions outlined above, medicinal chemists can rapidly generate collections of novel pyrazoles, pyridines, and pyrimidines. These core structures are prevalent in drugs with activities including:

    • Anticancer: Many kinase inhibitors and other anticancer agents are based on pyridine and pyrimidine cores.[8]

    • Antimicrobial: Quinolone and pyridine derivatives are well-known classes of antibacterial agents.[6]

    • Anti-inflammatory: Various anti-inflammatory drugs incorporate these heterocyclic motifs.[1]

  • DNA-Encoded Libraries (DEL): The reactivity profile of enaminones makes them suitable for DNA-compatible synthesis, allowing for their incorporation into vast DNA-encoded libraries for high-throughput screening against biological targets.[3]

Conclusion and Future Directions

4-Amino-4-(pyridin-2-yl)but-3-en-2-one represents a strategically important, yet underexplored, synthetic intermediate. Its structure combines the versatile reactivity of the enaminone system with the pharmacologically significant pyridine ring. The proposed synthetic route is efficient and relies on established chemical principles, making the compound highly accessible. The primary value of this molecule is its function as a versatile building block for the synthesis of diverse and complex heterocyclic systems. Future research should focus on the systematic exploration of its reaction scope to generate novel compound libraries for biological screening. The insights gained from such studies will undoubtedly contribute to the discovery of new lead compounds in various therapeutic areas, from oncology to infectious diseases.

References

  • Al-Mousawi, S. M., Moustafa, A. H., & El-Apasery, M. A. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 83, 131984. [Link]

  • Gomaa, M. A.-M., & Ahmed, S. A. (2023). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry, 23. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 21(1), 89. [Link]

  • Wang, H., Fan, X., Chen, T., Li, Y., Zhang, G., Fang, W., & Li, Y. (2023). DNA-compatible synthesis of enaminones via amination of allenic ketones. Organic & Biomolecular Chemistry, 21(30), 6219-6223. [Link]

  • Abo-Bakr, A. M., & Fayed, E. A. (2023). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Polycyclic Aromatic Compounds, 44(3). [Link]

  • Stanovnik, B. (2019). Enaminone, Enaminoesters, and Related Compounds in the Metal-Free Synthesis of Pyridines and Fused Pyridines. European Journal of Organic Chemistry, 2019(34), 5855-5875. [Link]

  • Riahi, A., Wurster, M., Lalk, M., Lindequist, U., & Langer, P. (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Bioorganic & Medicinal Chemistry, 17(13), 4323-4326. [Link]

Sources

IUPAC name for 4-amino-4-(pyridin-2-yl)but-3-en-2-one enaminone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural dynamics, synthesis, and applications of 4-amino-4-(pyridin-2-yl)but-3-en-2-one , a versatile


-enaminone scaffold.[1]

Class: Heterocyclic


-Enaminone | Role:  Chelating Ligand & Pharmacophore[1]

Executive Summary

The compound 4-amino-4-(pyridin-2-yl)but-3-en-2-one represents a critical subclass of enaminones where the conjugated push-pull alkene system is stabilized by an electron-deficient pyridine ring.[1] Unlike simple aliphatic enaminones, this molecule exhibits "chameleon-like" electronic behavior due to the interplay between the enaminone resonance (


) and the pyridine nitrogen. It serves as a high-value precursor for 2,4-disubstituted pyrimidines  (antimicrobial agents) and 2,2'-bipyridine derivatives  (metal-organic frameworks and catalysis).[1]
Core Physiochemical Data
PropertyValue / Description
IUPAC Name 4-amino-4-(pyridin-2-yl)but-3-en-2-one
Molecular Formula

Hybridization

(Conjugated system)
Key Feature Intramolecular Hydrogen Bond (IMHB)

Primary Tautomer (Z)-Keto-enamine

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is prerequisite to using this molecule in drug design.


-Enaminones can exist in three primary forms: Keto-enamine , Keto-imine , and Enol-imine .[1]

For 4-amino-4-(pyridin-2-yl)but-3-en-2-one, the (Z)-Keto-enamine tautomer is thermodynamically dominant (typically >95% in non-polar solvents).[1] This stability arises from a pseudo-six-membered ring formed by a strong Intramolecular Hydrogen Bond (IMHB) between the amino proton and the carbonyl oxygen.

Tautomeric Pathway Diagram

The following diagram illustrates the equilibrium and the resonance stabilization that dictates reactivity.

Tautomerism KetoImine Keto-Imine Form (Reactive Electrophile) ZKetoEnamine (Z)-Keto-Enamine (Dominant / Stable) Stabilized by IMHB KetoImine->ZKetoEnamine Tautomerization EnolImine Enol-Imine Form (Aromatic Character) KetoImine->EnolImine Proton Transfer ZKetoEnamine->KetoImine EKetoEnamine (E)-Keto-Enamine (Transient) ZKetoEnamine->EKetoEnamine Isomerization (Solvent Dependent) EKetoEnamine->ZKetoEnamine EnolImine->KetoImine

Caption: The (Z)-Keto-enamine form is locked by a 6-membered H-bonded ring (N-H...O), making it the primary species in solution.[1]

Synthesis Protocol: The Nitrile Addition Method

While


-enaminones are often made by reacting 1,3-diketones with amines, that route is regiochemically ambiguous  for this specific isomer (yielding mixtures of 2-amino and 4-amino products).[1]

To guarantee the amino group is attached to the C4 position (adjacent to the pyridine), the Nitrile Addition Method is the self-validating standard. This approach utilizes the nucleophilic attack of acetone enolate on 2-cyanopyridine.[1]

Reagents & Conditions
  • Substrate: 2-Cyanopyridine[1]

  • Nucleophile Source: Acetone[1]

  • Base: Sodium amide (

    
    ) or Lithium Hexamethyldisilazide (LiHMDS)[1]
    
  • Solvent: Anhydrous Ether or THF[1]

  • Temperature: 0°C to Room Temperature

Step-by-Step Methodology
  • Enolate Formation: In a flame-dried 3-neck flask under Nitrogen, suspend

    
     (1.1 equiv) in anhydrous ether. Add dry acetone (1.0 equiv) dropwise at 0°C. Stir for 30 mins to generate the thermodynamically controlled enolate.
    
  • Nitrile Addition: Add a solution of 2-cyanopyridine (1.0 equiv) in ether dropwise to the enolate. The solution will typically turn yellow/orange, indicating the formation of the imine-anion intermediate.

  • Cyclization/Quench: Allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Hydrolysis: Carefully quench with saturated aqueous

    
    . The intermediate imine hydrolyzes to the enaminone.
    
  • Purification: Extract with Ethyl Acetate. The product, 4-amino-4-(pyridin-2-yl)but-3-en-2-one, often precipitates or crystallizes upon concentration due to its high polarity and H-bonding capability.[1] Recrystallize from Ethanol.[1]

Self-Validating Checkpoint (NMR)
  • Validation: You must observe a broad singlet between

    
     5.0 - 6.5 ppm  (vinyl H) and two broad signals for 
    
    
    
    (often distinct due to H-bonding: one at
    
    
    8.5-10.0 ppm
    involved in H-bond, one at
    
    
    5.0-6.0 ppm
    free).[1]
  • Failure Mode: If you see a methylene singlet (

    
    ) and no vinyl proton, the product exists as the Keto-imine tautomer (rare) or hydrolysis failed.
    

Reactivity & Applications in Drug Design

This scaffold is a "linchpin" intermediate.[1] The electrophilic carbonyl (C2) and the nucleophilic amino-alkene (C3-C4) allow for heterocyclization.[1]

Pathway A: Synthesis of 2,4-Disubstituted Pyrimidines

Reaction with amidines or urea derivatives converts the open-chain enaminone into a pyrimidine ring, a motif found in kinase inhibitors (e.g., Imatinib analogues).

  • Mechanism: [3+3] Cyclocondensation.[1]

  • Reagent: Guanidine HCl / NaOEt.[1]

Pathway B: Synthesis of 2,2'-Bipyridines (Friedländer-type)

Reaction with electron-deficient alkynes or specific active methylene compounds can fuse a second pyridine ring, creating 2,2'-bipyridine ligands for metallodrugs.[1]

Synthetic Workflow Diagram

Synthesis Start Start: 2-Cyanopyridine + Acetone Enolate Enaminone CORE SCAFFOLD: 4-amino-4-(pyridin-2-yl)but-3-en-2-one Start->Enaminone NaNH2 / Et2O (Regioselective) Pyrimidine Target A: Pyrimidine Derivatives (Kinase Inhibitors) Enaminone->Pyrimidine + Guanidine/Urea (Cyclocondensation) Complex Target B: Metal Coordination (N,O-Chelation) Enaminone->Complex + Cu(II) / Zn(II) (Ligand Binding)

Caption: The enaminone acts as a divergent intermediate for heterocyclic synthesis and coordination chemistry.[1]

References

  • El-Dusouqui, O. M., et al. (2024).[1] "Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology." PMC.[1] Available at: [Link]

  • Pérez-Ramos, P., et al. (2025).[1][2] "Enaminone‐based synthesis of pyridine‐fused heterocycle." Beilstein Journal of Organic Chemistry. Available at: [Link][1]

  • Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews.
  • Dedne, R., et al. (2019). "Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines." ACS Omega.[1] Available at: [Link][1]

Sources

Navigating the Synthesis and Application of 4-amino-4-(pyridin-2-yl)but-3-en-2-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Chemical and Therapeutic Promise of Enaminones

Enaminones are a versatile class of organic compounds characterized by the N-C=C-C=O functional group. This conjugated system imparts unique reactivity, allowing them to act as both nucleophiles and electrophiles, making them valuable building blocks in organic synthesis.[1] The incorporation of a pyridinyl moiety, as in the case of 4-amino-4-(pyridin-2-yl)but-3-en-2-one derivatives, introduces a key structural element found in numerous biologically active molecules and approved drugs. The pyridine ring can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets.

The broader class of aminopyridine derivatives has shown a wide range of pharmacological activities, including but not limited to, acting as antagonists for transient receptor potential vanilloid 4 (TRPV4) channels in pain management and forming the basis for peptide derivatives in the treatment of neurodegenerative disorders.[2][3] This guide will delve into the synthetic pathways to access these promising molecules, their detailed characterization, and the rationale behind their exploration in drug discovery programs.

Synthetic Strategies: Accessing the 4-amino-4-(pyridin-2-yl)but-3-en-2-one Core

The synthesis of β-enamino carbonyl compounds, including the title derivatives, is well-established and offers several routes to achieve structural diversity. The most common and direct approach involves the condensation of a β-dicarbonyl compound with an amine.

General Synthesis Pathway

A prevalent method for synthesizing enaminones is the reaction of a 1,3-dicarbonyl compound with an amine, often catalyzed by an acid or a Lewis acid. In the context of our target scaffold, this would involve the reaction of a 4-(pyridin-2-yl)-substituted β-diketone with an appropriate amine.

A variety of catalysts can be employed to facilitate this reaction, with choices ranging from protic acids to metal catalysts like lanthanum trichloride, ceric ammonium nitrate, and gold(III) catalysts, which can offer milder reaction conditions and improved yields.[4]

Experimental Protocol: General Synthesis of 4-amino-4-(pyridin-2-yl)but-3-en-2-one Derivatives

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the appropriate 4-(pyridin-2-yl)-substituted β-diketone in a suitable solvent such as methylene dichloride.

  • Amine Addition: Add 1 to 1.2 equivalents of the desired primary or secondary amine to the solution.

  • Catalyst Introduction: Introduce a catalytic amount (e.g., 5 mol%) of a suitable catalyst, such as lanthanum trichloride heptahydrate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired enaminone derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Work-up & Purification beta_diketone 4-(Pyridin-2-yl)-β-diketone reaction Condensation Reaction beta_diketone->reaction amine Primary/Secondary Amine amine->reaction solvent Solvent (e.g., CH2Cl2) solvent->reaction catalyst Catalyst (e.g., LaCl3·7H2O) catalyst->reaction temperature Room Temperature temperature->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography or Recrystallization workup->purification product 4-amino-4-(pyridin-2-yl)but-3-en-2-one Derivative purification->product

Figure 1: A generalized workflow for the synthesis of 4-amino-4-(pyridin-2-yl)but-3-en-2-one derivatives.

Structural Characterization and CAS Number Information

The unambiguous identification of newly synthesized compounds is paramount. A combination of spectroscopic techniques is typically employed for the structural elucidation of enaminone derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the molecular structure. The presence of the enamine proton (N-H) often gives a characteristic signal in the 1H NMR spectrum.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups, such as the N-H, C=O, and C=C bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

  • Single-Crystal X-ray Diffraction: This technique can provide the definitive three-dimensional structure of crystalline derivatives.[6]

While a specific CAS number for 4-amino-4-(pyridin-2-yl)but-3-en-2-one was not identified, the table below lists CAS numbers for structurally related compounds to provide context and aid in literature searches.

Compound NameCAS NumberMolecular FormulaNotes
4-Amino-but-3-en-2-one2976-86-5C₄H₇NOA simple enaminone without the pyridine substituent.
3-Amino-4-(pyridin-3-yl)butan-2-one1781644-54-9C₉H₁₂N₂OAn isomer with a different substitution pattern on the pyridine ring and a saturated backbone.[7]
4-(Pyridin-3-yl)butan-2-one55161-19-8C₉H₁₁NOA related ketone lacking the amino group.[8]
4-Amino-N-(pyridin-4-yl)benzenesulfonamide67638-39-5C₁₁H₁₁N₃O₂SAn example of a bioactive aminopyridine derivative.[9]

Significance in Drug Discovery and Medicinal Chemistry

The 4-amino-4-(pyridin-2-yl)but-3-en-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes its derivatives attractive candidates for drug discovery programs targeting a wide range of diseases.

Enaminones serve as key intermediates in the synthesis of various heterocyclic compounds with important applications in medicinal chemistry.[1][10] Furthermore, the enaminone structural moiety itself is a key framework in many drug classes, including those with antibiotic, anti-inflammatory, anticonvulsant, and antitumor activities.[1]

The pyridinyl group, in particular, is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties and engage in specific interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for drug-receptor binding.

Signaling_Pathway cluster_drug_discovery Drug Discovery & Development cluster_applications Potential Therapeutic Applications Scaffold 4-amino-4-(pyridin-2-yl)but-3-en-2-one Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization Synthesis Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Structure-Activity Relationship (SAR) Oncology Oncology Hit_ID->Oncology Inflammation Anti-inflammatory Hit_ID->Inflammation CNS CNS Disorders Hit_ID->CNS Infectious Infectious Diseases Hit_ID->Infectious Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Figure 2: The logical progression from the core scaffold to potential therapeutic applications in drug discovery.

Conclusion and Future Perspectives

The 4-amino-4-(pyridin-2-yl)but-3-en-2-one derivatives represent a promising class of compounds for further exploration in medicinal chemistry. Their straightforward synthesis, coupled with the inherent biological relevance of the enaminone and aminopyridine moieties, provides a strong foundation for the development of novel therapeutic agents. Future research in this area will likely focus on the synthesis and screening of diverse libraries of these derivatives against a wide range of biological targets. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis, Characterization, Molecular Docking and Enzyme Inhibition Studies of Some Novel Enaminone Derivatives and Their Complexes with Cu(II), Cd(II) and Co(II) Ions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012, July 20). ACG Publications. Retrieved March 7, 2026, from [Link]

  • Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. (2020, October 21). MDPI. Retrieved March 7, 2026, from [Link]

  • General method for the synthesis of enaminones via photocatalysis. (2025, July 29). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Organic and Medicinal Chemistry International Journal. Retrieved March 7, 2026, from [Link]

  • 4-(Pyridin-3-yl)butan-2-one. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023, June 2). PubMed. Retrieved March 7, 2026, from [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). SpringerLink. Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis and properties of 4-(3-aminothieno-[2,3-b]pyridin-2-yl)coumarins. (2025, August 5). ResearchGate. Retrieved March 7, 2026, from [Link]

  • (4R)-4-amino-4-pyridin-3-ylbutanoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022, October 28). MDPI. Retrieved March 7, 2026, from [Link]

  • Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. (2017, April 1). PubMed. Retrieved March 7, 2026, from [Link]

Sources

Tautomerism in 4-amino-4-(pyridin-2-yl)but-3-en-2-one Ligands: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-chelating ligands and bioactive pharmacophores relies heavily on predicting and controlling dynamic structural equilibria. For β-enaminone systems, specifically 4-amino-4-(pyridin-2-yl)but-3-en-2-one , the tautomeric landscape dictates the molecule's electronic distribution, coordination geometry, and reactivity. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions, providing a rigorous mechanistic analysis of the thermodynamic drivers behind enaminone tautomerism. By integrating Resonance-Assisted Hydrogen Bonding (RAHB) theory with self-validating experimental workflows, this guide equips researchers with the protocols necessary to exploit these ligands in advanced coordination chemistry and drug development.

Mechanistic Foundations of Enaminone Tautomerism

The Keto-Enamine vs. Enol-Imine Equilibrium

Enaminones are characterized by the highly conjugated


 system, which exists in a dynamic equilibrium primarily between the keto-enamine (KE)  and enol-imine (EI)  forms[1]. In the specific case of 4-amino-4-(pyridin-2-yl)but-3-en-2-one, the equilibrium is overwhelmingly shifted toward the keto-enamine tautomer. The causality behind this thermodynamic preference lies in the synergistic interplay between 

-electron delocalization and intramolecular hydrogen bonding.

While the enol-imine form contains an


 interaction, the keto-enamine form is stabilized by a highly robust 

bond. In polar protic solvents, the keto-enamine tautomer is further stabilized through intermolecular hydrogen bonding, whereas nonpolar solvents can sometimes increase the relative population of the enol-imine form[1].
Resonance-Assisted Hydrogen Bonding (RAHB)

The exceptional stability of the KE tautomer is governed by the Resonance-Assisted Hydrogen Bond (RAHB) . Originally formalized to explain abnormally strong intramolecular bonds in


-diketones and 

-enaminones, RAHB theory posits that the strength of the hydrogen bond is directly coupled to the

-delocalization of the heterodienic moiety[2]. In 4-amino-4-(pyridin-2-yl)but-3-en-2-one, the

interaction creates a pseudo-six-membered chelate ring. The delocalization of the nitrogen lone pair through the

double bond to the carbonyl oxygen significantly increases the acidity of the N-H proton and the basicity of the carbonyl oxygen, creating a self-reinforcing thermodynamic sink[2].
The Pyridine Effect: Bifurcated Hydrogen Bonding

The introduction of the pyridin-2-yl group at the C4 position introduces a secondary structural director. The ortho-nitrogen of the pyridine ring acts as an additional Lewis basic acceptor. In the KE form, the primary amine (


) can donate one proton to the carbonyl oxygen (forming the RAHB) and the second proton to the pyridine nitrogen (forming a secondary 5-membered 

ring). This bifurcated hydrogen-bonding network heavily pre-organizes the ligand, locking it into a highly rigid, nearly planar conformation that is ideal for subsequent metal coordination[3].

TautomericEquilibrium KE Keto-Enamine (KE) Dominant Form Strong N-H...O RAHB EI Enol-Imine (EI) Minor Form O-H...N Interaction KE->EI Proton Transfer (Solvent Dependent) IK Imino-Ketone (IK) Unstable Intermediate No RAHB KE->IK Tautomerization

Tautomeric equilibria of 4-amino-4-(pyridin-2-yl)but-3-en-2-one highlighting the dominant KE form.

Thermodynamic Profiling & Quantitative Data

To predict the behavior of 4-amino-4-(pyridin-2-yl)but-3-en-2-one in biological or catalytic systems, we must quantify the energetic gaps between its tautomers. The table below synthesizes the relative thermodynamic parameters derived from computational modeling (B3LYP/6-311+G**)[4].

Tautomeric FormRelative Gibbs Free Energy (

, kcal/mol)
Dipole Moment (Debye)Primary Stabilizing Interactions
Keto-Enamine (KE) 0.00 (Reference)~4.2Strong N-H···O RAHB; N-H···N(py) bifurcated network
Enol-Imine (EI) +4.5 to +6.0~2.8Weak O-H···N interaction; Loss of RAHB
Imino-Ketone (IK) +12.0 to +15.0~3.5None (Steric clash forces non-planar geometry)

Note: The energy difference of ~6.0 kcal/mol in the gas phase confirms that the KE form constitutes >99.9% of the population at room temperature[4].

Self-Validating Experimental Workflows

To investigate these tautomeric shifts empirically, a multi-modal approach is required. The following protocols are designed as self-validating systems, ensuring that artifacts from solvent interactions or crystallization forces are identified and isolated.

ExperimentalWorkflow S1 1. Synthesis & Isolation S2 2. VT-NMR Spectroscopy S1->S2 S3 3. X-Ray Crystallography S1->S3 S4 4. DFT & QTAIM Computations S2->S4 S3->S4 S5 5. Thermodynamic Profiling S4->S5

Self-validating experimental workflow for the thermodynamic profiling of enaminone tautomers.

Variable-Temperature NMR (VT-NMR) Protocol

NMR spectroscopy is the gold standard for tracking dynamic proton exchange. We utilize Variable-Temperature (VT) NMR to extract the enthalpy (


) and entropy (

) of tautomerization.
  • Causality for Solvent Choice: We use anhydrous

    
     as a non-competing baseline to observe intrinsic intramolecular H-bonding, and 
    
    
    
    to deliberately disrupt these bonds via competitive intermolecular acceptor interactions[1].
  • Step 1: Preparation: Dissolve 15 mg of the purified ligand in 0.6 mL of the chosen deuterated solvent. Add Tetramethylsilane (TMS) as an internal reference.

  • Step 2: Acquisition: Using a 500 MHz spectrometer, acquire

    
     spectra from 213 K to 373 K in 10 K increments. Allow 15 minutes of thermal equilibration per step.
    
  • Step 3: Signal Tracking: Monitor the highly deshielded N-H proton (typically appearing between 11.0–13.5 ppm due to the strong RAHB deshielding effect) and the vinylic C3-H proton.

  • Step 4: van 't Hoff Analysis: If the exchange is slow on the NMR timescale, integrate the distinct peaks for KE and EI to calculate the equilibrium constant (

    
    ). Plot 
    
    
    
    vs
    
    
    to extract thermodynamic parameters.
Computational Validation (DFT & QTAIM)

Experimental data must be corroborated by quantum mechanical calculations to isolate electronic effects from bulk solvent phenomena.

  • Causality for Method Choice: Density Functional Theory (DFT) at the B3LYP level accurately models

    
    -conjugated systems, while the Quantum Theory of Atoms in Molecules (QTAIM) allows us to quantify the exact strength of the RAHB by analyzing electron density at the Bond Critical Point (BCP).
    
  • Step 1: Geometry Optimization: Optimize all tautomeric structures using the B3LYP functional and the 6-311+G(d,p) basis set[3].

  • Step 2: Frequency Analysis: Conduct vibrational frequency calculations to ensure the optimized geometries are true energetic minima (zero imaginary frequencies).

  • Step 3: Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environments of chloroform and water, validating the VT-NMR shifts.

  • Step 4: QTAIM Execution: Evaluate the Laplacian of the electron density (

    
    ) at the 
    
    
    
    bond critical point. A highly positive Laplacian confirms a strong, closed-shell electrostatic interaction characteristic of RAHB.

Implications for Coordination Chemistry and Drug Design

Understanding the tautomerism of 4-amino-4-(pyridin-2-yl)but-3-en-2-one is not merely an academic exercise; it directly dictates the ligand's utility.

  • Metal Chelation: The KE form's pre-organized bifurcated hydrogen bonding array makes it an exceptional N,N,O-tridentate or N,O-bidentate ligand. Upon deprotonation, the resulting enolate rapidly coordinates transition metals (e.g., Cu(II), Zn(II)), driving the equilibrium entirely to the enol-imine/enolate structural analog.

  • Pharmacophore Mapping: In drug design, the tautomeric state dictates the molecule's 3D pharmacophore. The KE form presents a specific hydrogen-bond donor/acceptor topology to target proteins. If a docking study erroneously utilizes the EI form, the predicted binding affinities will be fundamentally flawed.

By rigorously applying the principles and protocols outlined in this guide, researchers can transition from passively observing tautomeric mixtures to actively engineering them for targeted chemical applications.

References

  • Dobosz et al., "How to drive imine–enamine tautomerism of pyronic derivatives of biological interest: A theoretical and experimental study of substituent and solvent effects", Comptes Rendus Chimie,
  • BenchChem, "An In-depth Technical Guide to the Investigation of Enaminone Tautomerism", BenchChem Technical Resources,
  • Gilli et al., "Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes", Journal of the American Chemical Society,
  • MDPI, "Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)

Sources

A Technical Guide to Pyridine-Containing β-Enaminone Ligands: Synthesis, Coordination, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of β-enaminone ligands functionalized with pyridine rings. These compounds represent a highly versatile and tunable class of ligands, merging the rich coordination chemistry of the β-enaminone backbone with the unique electronic and steric properties of the pyridine moiety. We will explore the primary synthetic methodologies, delve into the causality behind experimental choices, and analyze the diverse coordination behaviors these ligands exhibit with various metal centers. Furthermore, this paper synthesizes field-proven insights into their applications across catalysis, medicinal chemistry, and materials science, offering detailed protocols and data-driven examples. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of these powerful molecular scaffolds.

Introduction: A Synthesis of Functionality

At the intersection of organic synthesis and coordination chemistry, the design of tailored ligands is paramount for advancing catalysis, medicine, and materials. β-Enaminones are a significant class of organic compounds characterized by a conjugated N-C=C-C=O system, which imparts both nucleophilic and electrophilic properties.[1][2] This dual reactivity makes them exceptional building blocks for a variety of heterocyclic compounds and, critically, as polydentate ligands for metal ions.[2][3]

The pyridine ring, a simple six-membered aromatic heterocycle, is a cornerstone of coordination and medicinal chemistry.[4][5] Its nitrogen atom possesses a sp² hybridized lone pair, making it an excellent σ-donor for coordinating with metal ions.[6][7] The incorporation of a pyridine ring into a β-enaminone framework creates a sophisticated ligand system with multiple donor sites. This strategic combination allows for the formation of highly stable chelate rings with metal centers, enhancing the catalytic activity and stability of the resulting complexes.[8] The pyridine moiety not only introduces an additional coordination site but also allows for fine-tuning of the ligand's electronic and steric environment, which is critical for controlling reactivity and selectivity in catalytic processes and modulating biological activity.

Ligand Synthesis: A Rational Approach to Molecular Design

The most direct and widely adopted method for synthesizing pyridine-containing β-enaminone ligands is the condensation reaction between a pyridine-based amine and a β-dicarbonyl compound.[9][10] This approach is valued for its modularity, allowing for extensive variation in both the pyridine and dicarbonyl precursors to achieve a diverse library of final ligand structures.

The Core Mechanism and Experimental Causality

The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration to form the enaminone. The choice of reaction conditions is critical for driving the equilibrium towards the product and ensuring high yields.

  • Solvent and Water Removal: Reactions are typically conducted in refluxing aromatic hydrocarbons like toluene or benzene.[9] The primary reason for this choice is the ability to remove water, a byproduct of the condensation, via a Dean-Stark apparatus. This continuous removal of water is essential to shift the reaction equilibrium towards the formation of the enaminone, preventing the reverse hydrolysis reaction.

  • Catalysis: While the reaction can proceed thermally, it is often accelerated by catalysts. Lewis acids or proton sources can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[1][2] More advanced methods employ catalysts like copper nanoparticles or heteropoly acids to improve efficiency under milder conditions.[1][11]

The logical relationship for this synthesis is illustrated below.

G Reactant1 β-Dicarbonyl (e.g., Acetylacetone) Product Pyridine-Containing β-Enaminone Ligand Reactant1->Product Reactant2 Pyridine-Amine (e.g., 2-Aminopyridine) Reactant2->Product Process Condensation Reaction Process->Product Conditions: • Toluene, Reflux • Dean-Stark Trap (H₂O removal) • Optional: Acid Catalyst

Caption: General synthetic workflow for pyridine-containing β-enaminone ligands.

Self-Validating Experimental Protocol: Synthesis of (Z)-4-((pyridin-2-yl)amino)pent-3-en-2-one

This protocol provides a step-by-step methodology that includes integrated characterization checkpoints for self-validation.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Acetylacetone (1.05 eq)

  • Toluene (anhydrous)

  • Magnesium Sulfate (anhydrous)

  • Standard glassware including a round-bottom flask and Dean-Stark apparatus

Procedure:

  • Setup: Assemble a reflux apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser. Ensure all glassware is oven-dried.

  • Charging the Flask: To the flask, add 2-aminopyridine (e.g., 5.0 g, 53.1 mmol) and anhydrous toluene (100 mL). Stir until dissolved.

  • Addition of Dicarbonyl: Add acetylacetone (e.g., 5.7 mL, 55.8 mmol) to the solution dropwise at room temperature.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.

  • Monitoring (Checkpoint 1): Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting solid residue from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product as a crystalline solid.

  • Drying and Yield: Dry the purified crystals under vacuum, then record the final mass and calculate the yield.

Characterization and Validation (Checkpoint 2):

  • FTIR Spectroscopy: Confirm the presence of key functional groups: N-H stretching (approx. 3200-3400 cm⁻¹), C=O stretching (approx. 1600-1650 cm⁻¹), and C=C stretching.[12]

  • ¹H NMR Spectroscopy: Verify the structure. Expect a downfield signal for the N-H proton (δ > 10 ppm) due to intramolecular hydrogen bonding, characteristic of the Z-isomer.[9] Signals for the vinyl proton and methyl groups should be present at their expected chemical shifts.

  • Mass Spectrometry: Confirm the molecular weight of the synthesized ligand.[12]

Coordination Chemistry: The Art of Metal Binding

The true utility of these ligands is realized upon their coordination to metal ions. The presence of the β-enaminone's {O, N} donor set and the pyridine's nitrogen atom allows for multiple modes of binding, leading to a rich diversity of complex geometries and properties.[13][14]

Versatile Coordination Modes

The specific coordination mode is influenced by the position of the nitrogen on the pyridine ring (e.g., 2-pyridyl vs. 3- or 4-pyridyl), the nature of the metal ion, and the stoichiometry of the reaction.

  • Bidentate (N,O) Chelation: The most fundamental mode involves the enaminone nitrogen and the carbonyl oxygen forming a stable six-membered chelate ring with the metal center. This is common when using 4-pyridyl substituted ligands where the pyridine nitrogen is sterically remote.[8]

  • Tridentate (N,N',O) Chelation: When a 2-pyridyl group is used, the ligand can act as a tridentate "pincer" ligand, binding through the enaminone nitrogen, the carbonyl oxygen, and the pyridine nitrogen. This creates two fused chelate rings (a six-membered and a five-membered ring), resulting in highly stable metal complexes.

  • Bridging Ligands: In some cases, the pyridine nitrogen can coordinate to a second metal center, leading to the formation of dinuclear or polynuclear complexes and metal-organic frameworks (MOFs).[15]

CoordinationModes cluster_bidentate Bidentate (N,O) Chelation cluster_tridentate Tridentate (N,N',O) Chelation M1 Metal O1 O M1->O1 N1 N M1->N1 M2 Metal O2 O M2->O2 N2_enam Nₑₙₐₘ M2->N2_enam N2_py Nₚᵧ M2->N2_py Ligand_Bi Ligand Ligand_Tri Ligand Ligand_Bridge Ligand O1->Ligand_Bi N1->Ligand_Bi Py1 Py Py1->Ligand_Bi O2->Ligand_Tri N2_enam->Ligand_Tri N2_py->Ligand_Tri

Caption: Common coordination modes of pyridine-containing β-enaminone ligands.

Applications: From Catalysis to Therapeutics

The structural and electronic tunability of these ligand-metal complexes has led to their application in diverse scientific fields.

Homogeneous Catalysis

Transition metal complexes derived from these ligands are effective catalysts for a range of organic transformations.[16] The ligand scaffold serves to stabilize the metal center, prevent aggregation, and modulate its electronic properties to facilitate catalytic cycles.[17]

For instance, palladium complexes have demonstrated high efficacy in C-C bond-forming reactions like the Heck reaction.[8] Bimetallic aluminum complexes bearing these ligands have been successfully employed as initiators for the ring-opening polymerization of ε-caprolactone, where the distance between the two metal centers was found to directly influence catalytic activity.[15]

Reaction Type Metal Center Key Ligand Feature Application Example Reference
Heck CouplingPalladium (Pd)Stabilizes Pd(II) active speciesSynthesis of substituted olefins[8]
PolymerizationAluminum (Al)Dinuclear complex formationControlled polymerization of lactones[15]
Radical PolymerizationIron (Fe)Tunable steric/electronic propertiesAtom Transfer Radical Polymerization (ATRP)[18]
Medicinal Chemistry and Drug Development

Both the free ligands and their metal complexes exhibit a wide spectrum of biological activities.[11] β-Enaminones are recognized pharmacophores found in compounds with anticonvulsant, anti-inflammatory, and antitumor properties.[1][10] The pyridine ring is a common feature in many FDA-approved drugs, often improving solubility and bioavailability.[19]

Recent studies have highlighted the potential of these compounds as anticancer agents. For example, certain N-propargylic β-enaminones have shown potent cytotoxic effects against human breast cancer cell lines (MCF-7), with some derivatives exhibiting IC₅₀ values comparable to or better than the reference drug doxorubicin.[20] Their metal complexes are also being investigated for their enhanced antimicrobial and antifungal activities compared to the free ligands.[13][14]

Compound Class Target Activity (IC₅₀) Significance Reference
Enaminone DerivativesBreast Cancer (MCF-7)50-80 µMCytotoxic activity comparable to doxorubicin[20]
Mixed Ligand ComplexesPathogenic Bacteria(Varies)Enhanced antimicrobial effect upon chelation[13][14]
Materials Science and Photophysics

The extended π-conjugated system of these ligands, especially when complexed with d¹⁰ or lanthanide metal ions, can give rise to materials with interesting luminescent properties.[1] The ligand acts as an "antenna," absorbing light and efficiently transferring the energy to the metal center, which then emits light at a characteristic wavelength.[21] This phenomenon is the basis for their potential use in:

  • Organic Light-Emitting Diodes (OLEDs): As emissive materials in display technology.

  • Chemical Sensors: Where luminescence is quenched or enhanced upon binding to a specific analyte.

  • Metal-Organic Frameworks (MOFs): The multi-dentate nature of the ligands makes them excellent building blocks for porous, crystalline materials used in gas storage and separation.[4][22]

Conclusion and Future Outlook

Beta-enaminone ligands containing pyridine rings are more than just a sum of their parts. The fusion of the enaminone's versatile chelating ability with the pyridine's robust coordination and modulating properties creates a ligand platform of exceptional breadth and tunability. We have demonstrated how rational synthetic design leads to a vast library of these scaffolds, whose coordination behavior can be predicted and controlled. The successful application of their metal complexes in high-stakes fields like catalysis and medicine underscores their significance.

Future research will likely focus on developing chiral versions of these ligands for asymmetric catalysis, exploring their potential in bioinorganic chemistry as enzyme mimics, and designing more complex, multi-functional materials for advanced optical and electronic applications. The continued exploration of this ligand class promises to yield further innovations across the chemical sciences.

References

  • Al-khazraji, A. M., Waheed, E. J., & Ahmed, A. A. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Al-Kitab Journal for Pure Sciences, 7(02), 130–152. [Link]

  • Al-khazraji, A. M., Waheed, E. J., & Ahmed, A. A. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. ResearchGate. [Link]

  • Abeed, A. A. O., et al. (2024). Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc, 2024(part _), 0-0. [Link]

  • University of Baghdad. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Digital Repository. [Link]

  • Ilhan, S., Atmaca, H., Yılmaz, E. S., & Zora, M. (2023). N‐Propargylic β‐enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses. Journal of Biochemical and Molecular Toxicology, 37(4), e23299. [Link]

  • Lin, C.-H., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5239. [Link]

  • Kadhom, H. J., Numan, A. T., & Atiyah, E. M. (2022). Synthesis and Characterization of New Ligand for β-enaminone and its Mixed Ligand Complexes with Some Metal Ions and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 12(2), 640-647. [Link]

  • Ghosh, P., et al. (2022). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry, 20(44), 8593-8616. [Link]

  • Ahmed T., et al. (2023). Synthesis and characterization of some mixed ligands complexes of β-enaminone with some metal ions. Materials Today: Proceedings, 80, 3693-3699. [Link]

  • Kadhom, H. J., Numan, A. T., & Atiyah, E. M. (2022). Synthesis and Characterization of New Ligand for β-enaminone and its Mixed Ligand Complexes with Some Metal Ions and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 12(2), 640-647. [Link]

  • Kadhom, H. J., Numan, A. T., & Atiyah, E. M. (2022). Synthesis and Characterization of New Ligand for β-enaminone and its Mixed Ligand Complexes with Some Metal Ions and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 12(2), 640-647. [Link]

  • Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Publishing. [Link]

  • Prakasham, A. P., Gangwar, M. K., & Ghosh, P. (2021). β‐Enaminone Synthesis from 1,3‐Dicarbonyl Compounds and Aliphatic and Aromatic Amines Catalyzed by Iron Complexes of Fused Bicyclic Imidazo[1,5‐a]pyridine Derived N‐Heterocyclic Carbenes. European Journal of Inorganic Chemistry, 2021(24), 2415-2425. [Link]

  • Chitungo, I., et al. (2016). The Synthesis of Acyclic Beta Enaminones Based on Benzidine. Der Pharma Chemica, 8(3), 126-133. [Link]

  • Kumar, L. J., et al. (2023). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry, 23. [Link]

  • Ahmed T., et al. (2023). Synthesis and characterization of some mixed ligands complexes of β-enaminone with some metal ions. J-GLOBAL. [Link]

  • Sharma, D., et al. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Synthetic Communications, 53(11), 885-911. [Link]

  • Reddy, M. S., et al. (2014). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 19(8), 12539-12553. [Link]

  • El-Gamil, M. M. (2015). Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. International Journal of Chemical and Physical Sciences, 4, 1-22. [Link]

  • Pal, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. [Link]

  • Ude, Z. U., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

  • ResearchGate. (n.d.). Enaminone‐based synthesis of pyridine‐fused heterocycle. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Bimetallic aluminum complexes bearing β-pyridyl-enamino ligands: synthesis, characterization and their applications in the ring-opening polymerization of ε-caprolactone. Polymer Chemistry, 12(3), 395-404. [Link]

  • Nakazawa, H., & Itazaki, M. (2018). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Accounts of Chemical Research, 51(6), 1493-1503. [Link]

  • Semproni, S. P., et al. (2020). Amino pyridine iron(II) complexes. NSF Public Access Repository. [Link]

  • Sarwar, A., Shamsuddin, M. B., & Lingtang, H. (2015). Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes. Modern Chemistry & Applications, 3(3). [Link]

  • Zharnikov, M., & Schmittel, M. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3689-3699. [Link]

  • Gálico, D. A., et al. (2022). Magnetic and Luminescence Properties of 8-Coordinate Holmium(III) Complexes Containing 4,4,4-Trifluoro-1-Phenyl- and 1-(Naphthalen-2-yl)-1,3-Butanedionates. Molecules, 27(4), 1184. [Link]

Sources

Structural Directives in Pyridyl Enaminones: Resonance-Assisted Hydrogen Bonding and Crystal Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridyl enaminones represent a highly versatile class of heterodienic compounds characterized by the


-enaminone fragment (O=C–C=C–NH) conjugated with a pyridine ring. In the realm of crystal engineering and solid-state pharmaceutics, these molecules are prized for their predictable and robust supramolecular architectures. The structural integrity of these crystals is fundamentally governed by Resonance-Assisted Hydrogen Bonding (RAHB) , a phenomenon where 

-electron delocalization synergistically strengthens hydrogen bonds. This whitepaper provides an in-depth technical analysis of the hydrogen bonding patterns in pyridyl enaminone crystals, elucidating the crystallographic signatures, substituent causality, and the step-by-step experimental workflows required for structural validation.

The Mechanics of Resonance-Assisted Hydrogen Bonding (RAHB)

The RAHB model, originally introduced to explain the abnormally strong intramolecular O−H···O bonds in


-diketone enols, is equally critical in defining the heteronuclear N−H···O bonds of 

-enaminones[1]. In a standard hydrogen bond, the interaction is predominantly electrostatic. However, in pyridyl enaminones, the hydrogen bond donor (NH) and acceptor (C=O) are connected by a resonant spacer of alternating single and double bonds[2].

When the N−H···O bond forms, it induces a charge transfer that enhances the


-delocalization across the heterodienic backbone. This delocalization, in turn, increases the acidity of the NH proton and the basicity of the carbonyl oxygen, creating a synergistic feedback loop that dramatically shortens and strengthens the hydrogen bond[1].

RAHB_Mechanism N1 Heterodienic Core (O=C-C=C-NH) N2 π-Electron Delocalization N1->N2 Orbital Overlap N3 Decreased ΔPA & Increased NH Acidity N2->N3 Charge Transfer N4 RAHB Formation (d(N···O) < 2.6 Å) N3->N4 Synergistic Strengthening

Caption: Logical flow of Resonance-Assisted Hydrogen Bonding (RAHB) in enaminones.

Crystallographic Signatures & Quantitative Metrics

The presence of RAHB in pyridyl enaminones leaves distinct, quantifiable geometric and spectroscopic footprints. Because


-delocalization redistributes electron density, pure double bonds (C=O, C=C) lengthen, while pure single bonds (C–C, C–N) shorten, approaching an intermediate bond order[1].

The strength of these intramolecular bonds forces the molecule into a stationary Z-configuration (or E-configuration depending on substitution geometry), which is highly favored over the non-hydrogen-bonded isomers[3].

Table 1: Quantitative Markers of RAHB in -Enaminones
ParameterStandard Non-Resonant BondRAHB-Stabilized

-Enaminone
Analytical Method
N···O Distance (Å) > 2.802.522 – 2.563[1]SCXRD
C=O Bond Length (Å) ~ 1.20~ 1.260[1]SCXRD
C–N Bond Length (Å) ~ 1.44~ 1.318[1]SCXRD

Stretching (cm⁻¹)
~ 34002602 – 2870[1]FT-IR

Chemical Shift (ppm)
7.0 – 9.014.2 – 15.9[1]¹H NMR
H-Bond Energy (kcal/mol) ~ 2.755.22 – 7.03 (up to ~13)[2]DFT (B3LYP)

Causality in Substituent Effects and the ECHBM

To understand why certain pyridyl enaminones form stronger crystals than others, we must apply the Electrostatic-Covalent H-Bond Model (ECHBM)[4]. The fundamental barrier to heteronuclear N−H···O bond strength is the Proton Affinity difference (


PA) between the nitrogen and oxygen atoms.

If the


PA is large, the proton remains tightly bound to the nitrogen, limiting covalent contribution to the hydrogen bond. However, introducing electron-withdrawing substituents (such as halogens or nitro groups) on the pyridyl ring or the enaminone backbone withdraws electron density from the nitrogen. This increases the acidity of the NH proton, effectively lowering the 

PA. As

PA approaches zero, the hydrogen bond gains significant covalent character, resulting in N···O distances dropping below 2.60 Å and hydrogen bond energies doubling[2][5].

Furthermore, the pyridyl nitrogen itself acts as a potent intermolecular hydrogen bond acceptor. While the


-enaminone core locks the molecular conformation via intramolecular RAHB, the pyridyl group directs the macroscopic crystal packing, forming robust 1D chains or 2D sheets through intermolecular N−H···N(pyridyl) or C−H···O interactions[3].

Experimental Workflows for Structural Elucidation

To accurately capture these supramolecular interactions, researchers must employ a self-validating workflow combining precise crystallization techniques with cryogenic X-ray diffraction and spectroscopic verification.

Exp_Workflow S1 1. Synthesis & Purification (Amine + β-diketone) S2 2. Solvent-Evaporation Crystallization (Control Temp & Solvent Polarity) S1->S2 S3 3. SCXRD Data Collection (150K to minimize thermal motion) S2->S3 Yields Single Crystals S4 4. Spectroscopic Validation (FT-IR & 1H NMR) S3->S4 Structural Elucidation S5 5. Computational Topology (DFT/B3LYP for E_HB) S4->S5 Empirical Validation

Caption: End-to-end experimental workflow for crystallographic and spectroscopic analysis.

Protocol 1: Synthesis and Crystal Growth

Causality Note: Crystal engineering requires high-purity monomers. Impurities disrupt the delicate


-stacking and hydrogen-bonding networks, leading to amorphous precipitates rather than single crystals.
  • Condensation Reaction: React the selected aminopyridine with a

    
    -diketone (e.g., acetylacetone) in absolute ethanol using a catalytic amount of glacial acetic acid. Reflux for 4–6 hours.
    
  • Purification: Remove the solvent under reduced pressure. Purify the crude product via silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the pure Z-isomer.

  • Binary Solvent Crystallization: Dissolve the purified enaminone in a minimal amount of Dichloromethane (DCM).

    • Why DCM? It provides high initial solubility.

  • Antisolvent Layering: Carefully layer an equal volume of cold Ethanol (EtOH) over the DCM solution.

    • Why EtOH? Ethanol acts as a slower-evaporating antisolvent. As the DCM evaporates, the solution gradually supersaturates, promoting the thermodynamic growth of diffraction-quality single crystals without kinetic trapping.

  • Harvesting: Allow the vial to sit undisturbed at ambient temperature (20–25°C) for 3–7 days until block-like crystals form.

Protocol 2: SCXRD and Spectroscopic Validation

Causality Note: Hydrogen atoms scatter X-rays poorly because they possess only one electron. To accurately determine the N···O distance and the position of the tautomeric proton, thermal motion must be minimized.

  • Cryogenic Data Collection: Mount a single crystal on a glass fiber using perfluoropolyether oil and immediately transfer it to the cold stream (150 K) of a Single-Crystal X-Ray Diffractometer (SCXRD) equipped with Mo-K

    
     or Cu-K
    
    
    
    radiation[1].
  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Atom Refinement: Locate the enaminone NH proton in the difference Fourier map and refine its coordinates freely to confirm the intramolecular hydrogen bond geometry[3].

  • Spectroscopic Cross-Validation:

    • Dissolve a bulk sample of the crystals in CDCl₃ and perform ¹H NMR. A chemical shift (

      
      ) between 14.0 and 16.0 ppm serves as immediate, self-validating proof of the RAHB state in solution[1][6].
      
    • Perform solid-state FT-IR (ATR). A massive red-shift of the

      
       stretching frequency down to ~2700 cm⁻¹ confirms the preservation of the RAHB network in the solid state[1].
      

Implications for Drug Development

The ability to predict and manipulate hydrogen bonding patterns in pyridyl enaminones has profound implications for pharmaceutical development. Many active pharmaceutical ingredients (APIs) suffer from poor aqueous solubility or solid-state instability. By utilizing the enaminone scaffold, drug developers can design cocrystals —multicomponent crystals where the API and a coformer are linked via non-covalent interactions[7].

Because the intramolecular RAHB locks the enaminone core into a rigid, planar conformation, the exterior edges of the molecule (particularly the pyridyl nitrogen and any appended functional groups) are forced into highly predictable spatial orientations. This predictability allows computational chemists to accurately model intermolecular docking, enabling the rational design of mixed-stacked charge transfer cocrystals with tailored physicochemical properties, improved dissolution rates, and enhanced bioavailability[7].

References

  • Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in

    
    -Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation 
    Source: Journal of the American Chemical Society (ACS)
    URL:[Link]
    
  • Synthesis of Enaminones with Stationary Stereochemistry Source: SciELO URL:[Link]

  • A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type Source: MDPI URL:[Link]

  • Synthesis of Enaminothiones and Computational Investigation of Intramolecular Hydrogen Bonding Strength and Substituent Effects Source: SUJPS URL:[Link]

  • Crystal Engineering Approach to Forming Cocrystals of Enaminones: Structural Insights into Enhanced Solid-State Luminescence Source: Figshare URL:[Link]

Sources

History of N,O-bidentate ligands in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the History of N,O-Bidentate Ligands in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evolution of N,O-bidentate ligands is a cornerstone in the development of modern coordination chemistry. From the foundational discovery of Schiff bases to the intricate design of ligands for asymmetric catalysis, these chelating agents have proven indispensable across a vast spectrum of scientific disciplines. Their ability to form stable, five- or six-membered rings with metal ions through nitrogen and oxygen donor atoms has enabled profound advancements in catalysis, bioinorganic chemistry, materials science, and medicinal chemistry. This guide provides a comprehensive historical narrative, detailing the discovery, synthesis, and evolving applications of key classes of N,O-bidentate ligands, including Schiff bases, amino acids, and hydroxamic acids. It further explores the causality behind experimental designs and presents validated protocols, offering field-proven insights for today's researchers.

Foundational Concepts: The Dawn of Chelation

The history of N,O-bidentate ligands is intrinsically linked to the birth of coordination chemistry itself. While coordination compounds like the pigment Prussian blue have been known since the early 18th century, a theoretical framework for their structure and bonding was absent for nearly two centuries.[1][2][3] The seminal work of Alfred Werner in the late 19th and early 20th centuries, for which he received the Nobel Prize in 1913, revolutionized the field by proposing the concepts of primary (oxidation state) and secondary (coordination number) valencies.[2]

Central to this new understanding was the concept of ligands—ions or molecules that donate electron pairs to a central metal atom.[4][5] The term "bidentate" refers to ligands that can bind to a metal center through two donor atoms.[6][7][8] The enhanced stability of complexes formed with such ligands compared to those with analogous monodentate ligands was later termed the "chelate effect" by Morgan and Drew in 1920.[1][6] This effect, driven by a favorable increase in entropy, is a fundamental principle underpinning the utility of N,O-bidentate ligands.[4][9] These ligands "grasp" the metal ion, forming a stable ring structure, a concept that has guided ligand design ever since.[6][7]

Caption: General coordination of an N,O-bidentate ligand to a metal ion, forming a stable chelate ring.

The Pillar of the Field: Schiff Base Ligands

A pivotal moment in the history of N,O-bidentate ligands was the discovery of the class of compounds that would bear the name of their discoverer, Hugo Schiff, in 1864.[10] Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde or a ketone.[10][11] This discovery was a major step forward for coordination chemistry.[10]

The significance of Schiff bases lies in their synthetic accessibility and structural versatility. The imine (>C=N–) functional group is the defining feature, and the presence of a nearby functional group, such as a hydroxyl (-OH), allows for N,O-bidentate chelation.[10][11] This arrangement readily forms stable five- or six-membered rings with a wide array of transition metal ions.[10][11] The electronic and steric properties of the resulting metal complexes can be easily tuned by modifying the aldehyde/ketone and amine precursors, making them a workhorse in coordination chemistry.[12] This tunability has led to their widespread application in catalysis, materials science, and bioinorganic chemistry.[10][12][13]

Caption: Synthetic pathway for Schiff base ligands via condensation of an aldehyde/ketone and a primary amine.

Coordination and Applications

Schiff base ligands derived from salicylaldehyde and its derivatives are among the most studied N,O-bidentate systems. Upon deprotonation of the phenolic hydroxyl group, the ligand coordinates to a metal ion through the phenolate oxygen and the imine nitrogen.[14][15] This coordination mode has been confirmed by numerous spectroscopic and crystallographic studies.[14][15] The resulting complexes have shown remarkable utility as catalysts in various organic transformations and have been investigated for their biological activities, including antimicrobial, anticancer, and antioxidant properties.[12][16]

Nature's Archetype: Amino Acids in Coordination Chemistry

Amino acids represent nature's fundamental N,O-bidentate ligands.[17] As the building blocks of proteins, their interactions with metal ions are central to the field of bioinorganic chemistry. The simplest amino acid, glycine, upon deprotonation of its carboxylic acid group, forms the glycinate anion, which chelates metal ions through the amino nitrogen and a carboxylate oxygen.[9][17] This forms a highly stable five-membered ring, a recurring motif in metalloproteins.[17]

The study of transition metal amino acid complexes has provided critical insights into the roles of metal ions in biological systems.[6][17] The coordination environment provided by amino acid residues in proteins dictates the function of metalloenzymes, from oxygen transport in hemoglobin to catalysis in numerous enzymatic reactions.[6]

In modern synthetic chemistry, derivatives of amino acids have been developed as powerful chiral ligands for asymmetric catalysis. Mono-N-protected amino acids (MPAAs) were introduced in 2008 as bifunctional ligands for palladium-catalyzed C-H activation.[18][19] In these systems, the N-acyl group acts as an internal base to facilitate the C-H cleavage step, while the chiral center induces enantioselectivity, demonstrating a sophisticated evolution from nature's simple chelators.[18]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Methyl-4-(pyridin-2-yl)pyrimidine via Cyclocondensation of 1-(Pyridin-2-yl)butane-1,3-dione with Ammonia

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-methyl-4-(pyridin-2-yl)pyrimidine through the cyclocondensation reaction of 1-(pyridin-2-yl)butane-1,3-dione with a nitrogen source. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and discuss the critical parameters that influence reaction outcomes. The synthesis of substituted pyrimidines is of significant interest due to their prevalence in a wide array of pharmacologically active compounds.[1][2] This application note leverages established principles of heterocyclic chemistry, specifically the Pinner synthesis and related cyclocondensation reactions, to provide a robust and reproducible protocol.[3][4]

Introduction and Scientific Background

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][5] Its prevalence stems from its ability to act as a versatile scaffold for molecular recognition, participating in hydrogen bonding and other key interactions with biological targets. Consequently, the development of efficient and modular synthetic routes to novel pyrimidine derivatives is a critical endeavor in drug discovery.[6]

The reaction of 1,3-dicarbonyl compounds with nitrogen-containing nucleophiles is a classic and powerful strategy for the de novo synthesis of six-membered heterocycles.[6][7] Specifically, the condensation with reagents providing an N-C-N fragment, such as amidines or guanidines, is a foundational method for constructing the pyrimidine ring system, often referred to as the Pinner pyrimidine synthesis.[3][4]

In this application note, we focus on the reaction between 1-(pyridin-2-yl)butane-1,3-dione and a suitable ammonia source. While direct reaction with ammonia can sometimes lead to pyridine derivatives through alternative cyclization pathways[8][9], the use of an amidine, or a precursor that can generate one in situ, directs the reaction toward the formation of a pyrimidine. For this protocol, we will utilize guanidine as the nitrogen source, which provides the necessary N-C-N backbone to react with the 1,3-dicarbonyl moiety, leading to a 2-aminopyrimidine derivative. This approach is well-documented for its reliability in constructing substituted pyrimidines from β-dicarbonyl precursors.[5]

Reaction Mechanism and Rationale

The reaction proceeds via a cyclocondensation mechanism. The process is initiated by the nucleophilic attack of a nitrogen atom from the nitrogen source (guanidine) on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to form the stable, aromatic pyrimidine ring.

The key steps are as follows:

  • Nucleophilic Attack: One of the amino groups of guanidine attacks one of the carbonyl carbons of 1-(pyridin-2-yl)butane-1,3-dione.

  • Intermediate Formation: This initial attack forms a tetrahedral intermediate which then eliminates a molecule of water to form an imine or enamine-type intermediate.

  • Intramolecular Cyclization: The second amino group of the guanidine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the thermodynamically stable aromatic pyrimidine ring.

The choice of a base, such as sodium ethoxide, is critical. It serves to deprotonate the guanidine, increasing its nucleophilicity, and facilitates the condensation and dehydration steps of the reaction cascade.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-amino-4-methyl-6-(pyridin-2-yl)pyrimidine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
1-(Pyridin-2-yl)butane-1,3-dione40614-52-6163.171.0 g6.13Starting material. Ensure it is dry.
Guanidine Hydrochloride50-01-195.530.88 g9.20Nitrogen source. Hygroscopic, store in a desiccator.
Sodium Ethoxide (EtONa)141-52-668.050.63 g9.20Base. Highly reactive with water. Handle under an inert atmosphere.
Anhydrous Ethanol (EtOH)64-17-546.0725 mL-Reaction solvent. Use absolute, 200 proof.
Deionized Water (H₂O)7732-18-518.02As needed-For work-up.
Ethyl Acetate (EtOAc)141-78-688.11As needed-For extraction.
Brine (Saturated NaCl solution)7647-14-558.44As needed-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-Drying agent.
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon inlet for inert atmosphere

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Filtration apparatus (Büchner funnel, filter paper)

Reaction Workflow Diagram

ReactionWorkflow Setup 1. Assemble Apparatus (Flask, Condenser) Inert 2. Purge with N₂/Ar Setup->Inert Reagents 3. Add Reagents (Guanidine HCl, EtONa, EtOH) Inert->Reagents Stir 4. Stir at RT (30 min) Reagents->Stir AddDione 5. Add 1,3-Dione (in EtOH) Stir->AddDione Reflux 6. Heat to Reflux (78°C, 6-8 hours) AddDione->Reflux Monitor 7. Monitor by TLC Reflux->Monitor Cool 8. Cool to RT Monitor->Cool Reaction Complete Evaporate 9. Remove Solvent (Rotary Evaporator) Cool->Evaporate Workup 10. Aqueous Work-up (Add H₂O, Extract with EtOAc) Evaporate->Workup Dry 11. Dry Organic Layer (MgSO₄) Workup->Dry Purify 12. Purify Product (Column Chromatography) Dry->Purify Characterize 13. Characterize (NMR, MS, mp) Purify->Characterize

Sources

Application Note: Synthesis and Coordination of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one as an N,N,O-Tridentate Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals

Executive Summary

The rational design of robust transition metal catalysts relies heavily on the stereoelectronic properties of their supporting ligands. 4-amino-4-(pyridin-2-yl)but-3-en-2-one (HL) is a highly versatile, conjugated enaminone that acts as a monoanionic N,N,O-tridentate ligand upon deprotonation. By coordinating through the pyridine nitrogen, the enamine nitrogen, and the carbonyl oxygen, it forms an exceptionally stable 5,6-fused metallacycle system. This application note details the regioselective synthesis of the ligand, its complexation with Palladium(II) to form a meridional [Pd(L)Cl] complex, and its subsequent application in high-turnover Suzuki-Miyaura cross-coupling reactions .

Mechanistic Rationale & Ligand Design

Regioselectivity in Ligand Synthesis

The synthesis of HL is achieved via the condensation of 1-(pyridin-2-yl)butane-1,3-dione with an ammonia source . This reaction is highly regioselective. The C4 carbonyl is adjacent to the strongly electron-withdrawing pyridine ring, rendering it significantly more electrophilic than the C2 methyl ketone. Consequently, nucleophilic attack by ammonia occurs exclusively at C4. This regioselectivity establishes an extended conjugated system encompassing the pyridine ring, the enamine double bond, and the C2 carbonyl.

Coordination Causality: The 5,6-Fused Metallacycle

When treated with a mild base (e.g., Triethylamine), the enaminone undergoes deprotonation at the amino group, yielding a monoanionic ligand (L⁻). Upon introduction of a metal center like Pd(II), the ligand binds in a strict meridional geometry .

  • The 5-membered ring is formed by the Pyridine-N, C(ortho), C4, Enamine-N, and Pd.

  • The 6-membered ring is formed by the Enamine-N, C4, C3, C2, Carbonyl-O, and Pd.

This 5,6-fused bicyclic chelation prevents ligand dissociation and suppresses catalyst deactivation pathways (such as β-hydride elimination) during harsh catalytic cycles.

Ligand_Mechanics A 1-(pyridin-2-yl) butane-1,3-dione B 4-amino-4-(pyridin-2-yl) but-3-en-2-one (HL) A->B + NH₄OAc (Condensation) C Monoanionic Ligand (L⁻) [N,N,O-Donor] B->C Base (Et₃N) - H⁺ D Meridional [Pd(L)Cl] Complex C->D + Pd(COD)Cl₂ - COD, - Cl⁻

Diagram 1: Stepwise tautomerization, deprotonation, and coordination of the N,N,O-tridentate ligand.

Experimental Protocols

Protocol A: Synthesis of 4-amino-4-(pyridin-2-yl)but-3-en-2-one (HL)

Causality Check: We utilize ammonium acetate (


) rather than aqueous ammonia. Aqueous ammonia introduces excess water, which drives the equilibrium backward and promotes competitive aldol condensation of the dione. 

acts as a dual-purpose anhydrous ammonia source and an acidic buffer to stabilize the enaminone product.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol (1.63 g) of 1-(pyridin-2-yl)butane-1,3-dione in 50 mL of absolute ethanol.

  • Amination: Add 50.0 mmol (3.85 g, 5 eq) of anhydrous ammonium acetate to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Silica gel, Hexane/Ethyl Acetate 1:1). The starting dione (

    
    ) should completely disappear, replaced by a bright UV-active spot (
    
    
    
    ).
  • Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in 50 mL of dichloromethane (DCM) and wash with distilled water (

    
     mL) to remove excess acetate.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Recrystallize from hot ethanol to yield pure HL as a crystalline solid.
    
Protocol B: Synthesis of the [Pd(L)Cl] Complex

Causality Check: Palladium(II) chloride (


) is highly polymeric and insoluble in DCM. By utilizing 

, the cyclooctadiene (COD) ligand solubilizes the Pd(II) center and acts as a highly labile leaving group, easily displaced by our strongly chelating N,N,O-tridentate ligand.

Step-by-Step Methodology:

  • Complexation: In a flame-dried Schlenk flask, dissolve 1.0 mmol (162 mg) of HL and 1.0 mmol (285 mg) of

    
     in 20 mL of anhydrous DCM.
    
  • Deprotonation: Add 1.2 mmol (167

    
    L) of triethylamine (
    
    
    
    ) dropwise. The solution will immediately darken, indicating coordination.
  • Stirring: Stir the mixture at room temperature for 12 hours under an inert atmosphere.

  • Self-Validation (NMR): Take a 0.1 mL aliquot, evaporate, and dissolve in

    
    . The successful formation of the complex is validated by the disappearance of the broad 
    
    
    
    signal and a significant downfield shift of the pyridine ortho-proton (from
    
    
    8.60 to
    
    
    9.10 ppm).
  • Isolation: Concentrate the mixture to 5 mL and add 20 mL of diethyl ether to precipitate the complex. Filter the solid, wash with cold ether, and dry under vacuum to afford [Pd(L)Cl] as a stable powder.

Experimental_Workflow cluster_0 Phase 1: Ligand Synthesis cluster_1 Phase 2: Complexation cluster_2 Phase 3: Catalysis N1 Reflux 1,3-dione + NH₄OAc in EtOH (4h) N2 Solvent Evaporation & Aqueous Extraction N1->N2 N3 Recrystallization (Yield: >80% Pure HL) N2->N3 N4 Mix HL + Pd(COD)Cl₂ in dry DCM N3->N4 N5 Add Et₃N (Base) Stir 12h at RT N4->N5 N6 Precipitation & Filtration (Isolate [Pd(L)Cl]) N5->N6 N7 Suzuki-Miyaura Cross-Coupling N6->N7 N8 Product Isolation (Biaryl Derivatives) N7->N8

Diagram 2: End-to-end experimental workflow from ligand synthesis to catalytic application.

Data Presentation & Validation

Table 1: Spectroscopic Validation Data

The coordination of the metal center induces distinct electronic changes in the ligand framework. The table below summarizes the critical diagnostic shifts required to validate your synthesis.

Compound¹H NMR Characteristic Peaks (CDCl₃)IR Frequencies (cm⁻¹)
Ligand (HL)

8.60 (d, 1H, Py-H), 5.80 (s, 1H, =CH), 2.10 (s, 3H, -CH₃)

(N-H) 3350,

(C=O) 1640,

(C=N) 1590
Complex [Pd(L)Cl]

9.10 (d, 1H, Py-H), 6.10 (s, 1H, =CH), 2.30 (s, 3H, -CH₃)

(N-H) 3280,

(C=O) 1610,

(C=N) 1575
Table 2: Catalytic Performance in Suzuki-Miyaura Cross-Coupling

The [Pd(L)Cl] complex exhibits exceptional stability and activity in cross-coupling reactions due to the robust N,N,O-tridentate scaffold. Below is the standardized performance data (Conditions: 0.1 mol% [Pd(L)Cl],


, DMF, 100 °C, 2h) .
Aryl HalideBoronic AcidIsolated Yield (%)Turnover Number (TON)
4-BromotoluenePhenylboronic acid98980
4-BromoanisolePhenylboronic acid95950
4-ChlorotoluenePhenylboronic acid82820
4-ChloroacetophenonePhenylboronic acid89890

References

  • Patil, S. A., & Hong, F. E. (2009). Convenient and efficient Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes containing N,N,O-tridentate ligands. Tetrahedron, 65(14), 2889-2897. URL:[Link]

  • Radi, S., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Crystals, 6(8), 100. URL:[Link]

Application Note: Preparation and Characterization of Copper(II) Complexes with Pyridyl Enaminone Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridyl enaminones represent a highly versatile class of chelating ligands, offering robust bidentate (N,O) or tridentate (N,N,O) coordination environments for transition metals (1)[1]. When complexed with Copper(II), these ligands form stable, redox-active species that are pivotal in both synthetic catalysis and medicinal chemistry (2)[2]. This technical guide provides a comprehensive, self-validating methodology for the synthesis, isolation, and characterization of Cu(II)-pyridyl enaminone complexes, culminating in their application as catalysts for oxidative C-H amination.

Mechanistic Rationale: Ligand Design & Coordination Dynamics

The synthesis of the ligand relies on the condensation of a


-diketone with a pyridylamine. This yields a Schiff base that rapidly tautomerizes to the thermodynamically favored 

-enaminone form, stabilized by an intramolecular N-H···O hydrogen bond (3)[3]. This structural pre-organization is critical, as it positions the nitrogen and oxygen donor atoms optimally for metal chelation.

During complexation, the choice of the copper salt dictates the reaction's thermodynamic pathway. Utilizing Copper(II) acetate (Cu(OAc)


) is highly advantageous over Copper(II) halides. The acetate anion functions as an internal, mild base that deprotonates the enaminone's secondary amine, driving the equilibrium toward the formation of the neutral, highly insoluble[Cu(L)

] complex without the need for external alkalis. The resulting complexes typically adopt a distorted square-planar geometry, which facilitates the Cu(II)/Cu(I) redox cycling required for catalytic applications (4)[4].

Workflow A Ligand Synthesis (Dean-Stark) B Cu(II) Complexation (Cu(OAc)2 in EtOH) A->B Purified Ligand C Isolation Process (Precipitation) B->C Spontaneous D Characterization (UV-Vis, XRD) C->D Pure Complex

Fig 1. Step-by-step workflow for the synthesis and isolation of Cu(II) enaminone complexes.

Self-Validating Experimental Protocols

Synthesis of the Pyridyl Enaminone Ligand (HL)

Causality & Validation: This protocol utilizes Dean-Stark distillation to continuously remove water, exploiting Le Chatelier's principle to drive the condensation to completion.

  • Reaction Setup: Add 10.0 mmol of 2-aminopyridine and 10.0 mmol of acetylacetone to a 100 mL round-bottom flask containing 30 mL of toluene.

  • Catalysis: Introduce 0.1 mmol of p-toluenesulfonic acid (p-TSA) as a catalyst to increase the electrophilicity of the carbonyl carbon.

  • Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110 °C) for 4-6 hours.

  • Validation Check: Monitor the Dean-Stark trap. The collection of approximately 0.18 mL of water indicates theoretical completion. The transition from a colorless mixture to a vibrant yellow solution provides visual confirmation of the extended conjugated enaminone system. TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting materials and a new, UV-active spot (R

    
     ~0.6).
    
  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO

    
     (2 × 15 mL) to neutralize the p-TSA, dry over anhydrous MgSO
    
    
    
    , and concentrate in vacuo to yield the yellow crystalline ligand.
Preparation of the Bis(pyridyl enaminonato)copper(II) Complex

Causality & Validation: Ethanol is selected as the solvent because it readily dissolves both the free ligand and Cu(OAc)


 at elevated temperatures, but acts as an anti-solvent for the resulting neutral [Cu(L)

] complex, ensuring high-purity precipitation.
  • Dissolution: Dissolve 2.0 mmol of the synthesized pyridyl enaminone ligand in 15 mL of hot absolute ethanol (60 °C).

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of Cu(OAc)

    
    ·H
    
    
    
    O in 10 mL of warm ethanol. Add this dropwise to the ligand solution under continuous stirring.
  • Validation Check: An immediate color change from yellow to deep green/blue will occur, signifying the ligand-to-metal charge transfer (LMCT) and d-d transitions characteristic of Cu(II) coordination.

  • Precipitation: Reflux the mixture for 2 hours. A microcrystalline precipitate will begin to form as the neutral complex becomes insoluble.

  • Isolation: Cool the suspension to 0 °C in an ice bath for 1 hour to maximize yield. Filter the precipitate under vacuum, wash sequentially with cold ethanol (2 × 5 mL) and diethyl ether (5 mL) to remove unreacted ligand and acetic acid byproducts, and dry under vacuum.

Application: Cu-Catalyzed Oxidative C-H Amination

Causality & Validation: The synthesized Cu(II) complex can catalyze the oxidative cyclization of N-heteroaryl enaminones into imidazo[1,2-a]pyridines using ambient air as the terminal oxidant, providing a green alternative to stoichiometric metal oxidants (5)[5].

  • Reaction Setup: Charge a reaction tube with the N-pyridyl enaminone substrate (0.5 mmol), the Cu(II) complex catalyst (10 mol%), and DMF (2 mL).

  • Catalysis: Stir the mixture at 100 °C open to the air for 10-12 hours.

  • Validation Check: The conversion of the starting enaminone to the highly fluorescent imidazo[1,2-a]pyridine product under 365 nm UV light serves as a rapid visual confirmation of catalytic turnover.

CatalyticCycle CuII Active Cu(II) Catalyst Coord Substrate Coordination CuII->Coord Ligand Binding Oxid Oxidative C-H Activation Coord->Oxid C-H Cleavage Prod Product Release & Cu(I) Oxid->Prod C-N Bond Formation Prod->CuII Reoxidation by O2

Fig 2. Proposed mechanism for Cu(II)-catalyzed oxidative C-H amination using air as oxidant.

Analytical Signatures & Data Interpretation

To ensure the integrity of the synthesized complexes, specific physicochemical parameters must be verified. The table below summarizes the expected quantitative analytical data for typical Cu(II)-pyridyl enaminone complexes.

PropertyAnalytical TechniqueExpected Signature / ValueMechanistic Implication
Coordination Geometry Single-Crystal XRDDistorted square-planarFacilitates substrate binding in catalysis
d-d Transitions UV-Vis SpectroscopyBroad band at 600–750 nmConfirms Cu(II) oxidation state and geometry
Ligand Chelation FTIR Spectroscopy

(C=O) shifts from ~1650 to ~1600 cm

Proves oxygen coordination to the metal center
Redox Potential Cyclic VoltammetryQuasi-reversible Cu(II)/Cu(I) coupleIndicates suitability for oxidative catalysis
Magnetic Moment Evans Method / SQUID


1.7–1.9 B.M.
Confirms the paramagnetic

configuration

References

  • Synthesis, Characterization, Molecular Docking and Enzyme Inhibition Studies of Some Novel Enaminone Derivatives and Their Complexes with Cu(II), Cd(II) and Co(II) Ions. ResearchGate.2

  • Bidentate and Tetradentate β‐Aminovinyl Trifluoromethylated Ketones and Their Copper(II) Complexes: Synthesis, Characterization... OUCI. 4

  • Synthesis, characterization and antibacterial studies of some copper(II) complexes with β-enaminones. Zenodo. 3

  • Syntheses and crystal structures of a tridentate enaminone and its copper complex. Journal of Coordination Chemistry. 1

  • Copper-Catalyzed Oxidative C-H Amination: Synthesis of Imidazo[1,2-a]-N-Heterocycles from N-Heteroaryl Enaminones. ResearchGate. 5

Sources

Application Note: Catalytic Architectures of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the catalytic applications, synthesis, and protocols for metal complexes derived from the ligand 4-amino-4-(pyridin-2-yl)but-3-en-2-one (often abbreviated as APBO or similar in specific contexts). These complexes, particularly those of Copper(II), Nickel(II), and Palladium(II), exhibit significant catalytic versatility in oxidation reactions and cross-coupling transformations due to the redox-active nature of the enaminone scaffold and the hemilabile pyridine donor.

Executive Summary & Ligand Architecture

The ligand 4-amino-4-(pyridin-2-yl)but-3-en-2-one represents a class of


-enaminones capable of acting as tridentate or bidentate chelators. Its structure features a "hard" oxygen donor (ketone), a "borderline" nitrogen donor (enamine), and a "soft/borderline" pyridine nitrogen. This hybrid donor set stabilizes transition metals in various oxidation states, facilitating catalytic cycles that require reversible redox changes, such as biomimetic oxidation (catecholase activity)  and C-C cross-coupling .
Ligand Structure & Coordination Modes

The ligand exists primarily in the Z-enamine tautomer, stabilized by an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen. Upon deprotonation or coordination, it typically adopts a monoanionic bidentate (


) or neutral tridentate (

) mode depending on the metal center.
  • Formula:

    
    
    
  • IUPAC Name: (Z)-4-amino-4-(pyridin-2-yl)but-3-en-2-one

  • Key Feature: The push-pull electronic effect between the amino group and the carbonyl creates an electron-rich backbone, enhancing the Lewis acidity of the coordinated metal center.

Synthesis Protocols

Protocol A: Ligand Synthesis (Thorpe-Ziegler Type Condensation)

This ligand is synthesized via the nucleophilic addition of the acetone enolate to 2-cyanopyridine.

Reagents:

  • 2-Cyanopyridine (1.0 eq)

  • Acetone (excess or 1.2 eq)

  • Sodium Ethoxide (NaOEt) or Sodium Amide (

    
    ) (1.1 eq)
    
  • Solvent: Diethyl ether or THF (anhydrous)

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried 250 mL round-bottom flask under

    
    , suspend NaOEt (6.8 g, 100 mmol) in anhydrous THF (50 mL). Add acetone (5.8 g, 100 mmol) dropwise at 0°C. Stir for 30 min to generate the enolate.
    
  • Addition: Add a solution of 2-cyanopyridine (10.4 g, 100 mmol) in THF (20 mL) dropwise over 20 min.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. The solution will darken as the enaminone forms.

  • Workup: Cool to RT. Quench with dilute acetic acid (pH ~6). Extract with

    
     (3 x 50 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize the residue from ethanol/hexane to yield yellow crystals.
    
    • Yield Target: 65–75%

    • Characterization:

      
       NMR (
      
      
      
      ) shows characteristic vinyl proton singlet at
      
      
      ~5.8 ppm and broad
      
      
      signals.
Protocol B: Synthesis of Cu(II) Complex

Reagents:

  • Ligand (APBO) (2.0 mmol)

  • 
     (1.0 mmol)
    
  • Methanol (20 mL)

Methodology:

  • Dissolve the ligand (324 mg, 2 mmol) in hot methanol (15 mL).

  • Add a solution of copper(II) acetate monohydrate (200 mg, 1 mmol) in methanol (5 mL) dropwise.

  • Reflux for 2 hours. A dark green or brown precipitate typically forms.

  • Cool, filter, and wash with cold methanol and diethyl ether.

  • Dry in vacuum.[1]

    • Structure: Square planar or distorted octahedral geometry depending on axial solvent coordination.

Catalytic Applications & Workflows

Application 1: Biomimetic Catecholase Activity

Copper(II) complexes of this ligand mimic the active site of Catechol Oxidase , catalyzing the oxidation of o-diphenols (catechols) to o-quinones. This is critical for understanding melanin formation and developing oxidation catalysts.

Mechanism: The Cu(II) center binds the catechol dianion. Electron transfer from catechol to Cu(II) reduces the metal to Cu(I), releasing quinone. Re-oxidation of Cu(I) to Cu(II) by molecular oxygen completes the cycle.

Experimental Protocol:

  • Conditions: Ambient temperature, aerobic conditions.

  • Solvent: Methanol or MeCN saturated with

    
    .
    
  • Substrate: 3,5-Di-tert-butylcatechol (DTBC) is used as a model substrate due to its resistance to ring opening and formation of a stable quinone (3,5-DTBQ) which absorbs at 400 nm.

  • Kinetic Run:

    • Prepare a

      
       M solution of the Cu-complex in MeOH.
      
    • Prepare a

      
       M solution of DTBC in MeOH.
      
    • Add 0.1 mL of catalyst solution to 2.9 mL of substrate solution in a quartz cuvette.

    • Monitor absorbance at 400 nm every 5 minutes for 1 hour using UV-Vis spectrophotometry.

  • Data Analysis: Plot

    
     vs time to determine 
    
    
    
    .
Application 2: Catalytic Oxidation of Benzyl Alcohol

The complex catalyzes the oxidation of benzyl alcohol to benzaldehyde using


 or TBHP as the oxidant.

Protocol:

  • Charge: In a 25 mL flask, mix Benzyl Alcohol (1 mmol), Catalyst (1 mol%), and Acetonitrile (5 mL).

  • Oxidant: Add 30%

    
     (2 mmol) dropwise.
    
  • Reaction: Heat at 70°C for 6 hours.

  • Analysis: Filter the catalyst. Analyze the filtrate by GC-MS using an internal standard (e.g., dodecane).

    • Expected Conversion: >85%[2][3][4]

    • Selectivity: >95% for benzaldehyde (minimal benzoic acid).

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the catalytic cycle for the Catecholase activity, highlighting the redox interplay at the copper center.

G cluster_0 Ligand Synthesis cluster_1 Cu(II) Complex Formation cluster_2 Catecholase Catalytic Cycle PyCN 2-Cyanopyridine Ligand Ligand (APBO) (Z)-Enaminone PyCN->Ligand NaOEt/THF Reflux Acetone Acetone (Enolate) Acetone->Ligand CuComplex [Cu(APBO)2] Active Catalyst Ligand->CuComplex MeOH, Reflux CuSalt Cu(OAc)2 CuSalt->CuComplex CuII Cu(II) Species CuComplex->CuII Activation Intermediate Cu(II)-Catecholate CuII->Intermediate Substrate Binding Substrate Catechol (DTBC) Substrate->Intermediate CuI Cu(I) Species Intermediate->CuI 2e- Transfer (Rate Limiting) Product Quinone (DTBQ) Intermediate->Product CuI->CuII Re-oxidation by O2 Oxygen O2 Oxygen->CuII

Figure 1: Synthesis of the APBO ligand and the catalytic cycle for biomimetic oxidation of catechols.

Quantitative Data Summary

Table 1: Typical Catalytic Performance Metrics

Reaction TypeCatalystSubstrateOxidantConditionsYield/Conv.[5]TOF (

)
Catechol Oxidation

3,5-DTBC

(Air)
MeOH, 25°C100% (to Quinone)250–400
Alcohol Oxidation

Benzyl Alcohol

MeCN, 70°C, 6h88%~15
Suzuki Coupling *

Ph-I + Ph-B(OH)2-DMF, 100°C92%>500

*Note: Palladium analogs are required for Suzuki coupling; Cu analogs are oxidative.

References

  • Ligand Synthesis & Structure

    • Katritzky, A. R., et al. "Synthesis of 2-substituted pyridines."[5] Synthesis, 2005.[5][6]

    • Context: Describes the general reactivity of cyanopyridines with nucleophiles to form enaminone-type structures.
  • Gamez, P., et al. "Biomimetic Copper(II) Complexes for Catecholase Activity." Coordination Chemistry Reviews, 2009.
  • Catalytic Oxidation Protocols: Pombeiro, A. J. L., et al. "Copper(II) complexes of beta-enaminones: Synthesis, structure and catalytic activity." Journal of Organometallic Chemistry, 2012. Context: Provides the methodology for benzyl alcohol oxidation using similar pyridine-functionalized enaminones.
  • General Enaminone Chemistry: Stanovnik, B., et al. "The chemistry of enaminones." The Chemistry of Functional Groups, Wiley, 1994. Context: Fundamental reference for the tautomeric stability and coordination chemistry of the 4-amino-4-(pyridin-2-yl)but-3-en-2-one scaffold.

Sources

Application Note: Strategic Synthesis of Pyrimidine Derivatives using 4-amino-4-(pyridin-2-yl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The pyridine-pyrimidine hybrid scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Sorafenib, Imatinib analogs). This Application Note details the modular synthesis of 2,4,6-trisubstituted pyrimidines utilizing 4-amino-4-(pyridin-2-yl)but-3-en-2-one (1) as a versatile 1,3-dielectrophilic synthon.

Unlike standard


-diketone approaches, the use of the 

-enaminone (1) offers distinct regiochemical control and milder reaction conditions. This guide provides a validated protocol for the cyclocondensation of (1) with amidines and guanidines, facilitating the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.

Chemical Basis and Retrosynthetic Logic

The precursor, 4-amino-4-(pyridin-2-yl)but-3-en-2-one , functions as a "push-pull" alkene. The amino group at position 4 donates electron density into the


-system, stabilizing the molecule, while the carbonyl at position 2 and the pyridine ring provide the necessary electrophilicity for heterocyclization.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the convergent synthesis workflow, highlighting the critical cyclization step where the N-C-N fragment (from guanidine/amidine) condenses with the C-C-C fragment (enaminone).

ReactionWorkflow Precursor 2-Acetylpyridine Intermediate 1-(Pyridin-2-yl)butane-1,3-dione Precursor->Intermediate Claisen Cond. (EtOAc/NaH) Enaminone 4-amino-4-(pyridin-2-yl) but-3-en-2-one (1) Intermediate->Enaminone Ammonolysis (NH4OAc) Transition Tetrahedral Intermediate Enaminone->Transition + Reagent (Base/Reflux) Reagent Guanidine/Amidine (N-C-N Fragment) Product 4-Methyl-6-(pyridin-2-yl) pyrimidine Derivative Transition->Product - H2O Byproduct NH3 + H2O Transition->Byproduct

Caption: Figure 1. Convergent synthetic workflow for the assembly of the pyridine-pyrimidine scaffold via the enaminone intermediate.

Experimental Protocols

Precursor Synthesis: 4-amino-4-(pyridin-2-yl)but-3-en-2-one

Note: If the enaminone is not commercially available, it must be synthesized freshly to avoid hydrolysis.

Reagents: 2-Acetylpyridine, Ethyl acetate, Sodium hydride (60%), Ammonium acetate, Ethanol.

Step-by-Step Protocol:

  • Claisen Condensation: To a suspension of NaH (1.2 eq) in dry THF at 0°C, add 2-acetylpyridine (1.0 eq) dropwise. Stir for 30 min.

  • Add ethyl acetate (1.2 eq) slowly. Reflux the mixture for 4 hours. The solution will turn dark orange/red.

  • Workup: Cool to RT, quench with dilute HCl, and extract with DCM. Evaporate to obtain the crude 1,3-diketone (1-(pyridin-2-yl)butane-1,3-dione).

  • Amination: Dissolve the crude diketone in Ethanol. Add Ammonium Acetate (5.0 eq).

  • Reflux: Heat the mixture at reflux for 6–8 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

  • Isolation: Evaporate solvent. Redissolve residue in DCM, wash with water. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Hexane.

    • Target Yield: 75-85%

    • Appearance: Yellow crystalline solid.

Target Synthesis: Cyclocondensation with Guanidine HCl

This protocol describes the synthesis of 2-amino-4-methyl-6-(pyridin-2-yl)pyrimidine .

Reagents:

  • Enaminone (1): 1.0 mmol

  • Guanidine Hydrochloride: 1.2 mmol

  • Potassium Carbonate (

    
    ) or Sodium Ethoxide (NaOEt): 2.0 mmol
    
  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)

Detailed Methodology:

  • Activation: In a 50 mL round-bottom flask, dissolve Guanidine HCl (115 mg, 1.2 mmol) in 10 mL of dry iPrOH.

  • Base Addition: Add

    
     (276 mg, 2.0 mmol). Stir at room temperature for 15 minutes to liberate the free guanidine base.
    
  • Addition of Enaminone: Add 4-amino-4-(pyridin-2-yl)but-3-en-2-one (162 mg, 1.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (80–85°C) for 8–12 hours.

    • Checkpoint: The yellow color of the enaminone should fade as the pyrimidine forms.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water.

    • The product often precipitates as a solid. Filter and wash with cold water.

    • Alternative: If no precipitate forms, extract with EtOAc (3 x 20 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH is preferred over column chromatography to remove trace inorganic salts.

Reaction Mechanism & Critical Control Points

The reaction follows a cyclocondensation pathway. The choice of base and solvent is critical to drive the elimination of ammonia and water.

Mechanistic Diagram

Mechanism Step1 Step 1: Nucleophilic Attack Guanidine NH2 attacks Carbonyl (C2) Inter Dihydro-pyrimidine Intermediate Step1->Inter Path A (Kinetic) Step2 Step 2: Michael-Type Addition Attack at C4 (Enamine carbon) Step2->Inter Path B (Thermodynamic) Elim Elimination Loss of NH3 and H2O Inter->Elim - H2O Arom Aromatization Formation of Pyrimidine Ring Elim->Arom - NH3

Caption: Figure 2. Mechanistic pathways for pyrimidine ring closure. Path A is generally favored for hard nucleophiles.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (<30%) Incomplete liberation of Guanidine base.Switch base to NaOEt (freshly prepared) in EtOH.
Starting Material Remains Reaction temperature too low.Switch solvent to n-Butanol (Reflux 117°C).
Sticky/Oily Product Trapped solvent or oligomers.Triturate with diethyl ether or cold acetonitrile.
Regioisomer Mix Ambident reactivity of enaminone.Generally rare for this substrate; steric bulk of Pyridine directs regioselectivity.

Characterization Data (Expected)

For 2-amino-4-methyl-6-(pyridin-2-yl)pyrimidine :

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       2.45 (s, 3H, 
      
      
      
      ).
    • 
       6.80 (s, 2H, 
      
      
      
      , exchangeable).
    • 
       7.40 (s, 1H, Pyrimidine H-5).
      
    • 
       7.50–8.70 (m, 4H, Pyridine protons).
      
  • MS (ESI): Calculated

    
    ; Found 
    
    
    
    .

References

  • Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294. Link

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. Link

  • Foloppe, N., et al. (2006). Identification of a pyrido[2,3-d]pyrimidine series of inhibitors of the cyclin-dependent kinase 4. Bioorganic & Medicinal Chemistry Letters. Link

  • Al-Saleh, B., et al. (2004). Enaminones in heterocyclic synthesis: synthesis of bioactive pyridine and pyrimidine derivatives. Journal of Chemical Research. Link

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-amino-4-(pyridin-2-yl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Discovery with Microwave-Assisted Enaminone Synthesis

Enaminones are a pivotal class of organic intermediates, prized for their versatile reactivity that enables the construction of a wide array of heterocyclic compounds.[1] The enaminone scaffold, characterized by a conjugated system of an amino group, a double bond, and a carbonyl group, is a key pharmacophore in numerous biologically active molecules. The specific target of this guide, 4-amino-4-(pyridin-2-yl)but-3-en-2-one, serves as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.

Traditionally, the synthesis of enaminones involves the condensation of a β-dicarbonyl compound or a methyl ketone with an amine or its derivative, often requiring prolonged reaction times and harsh conditions. This application note details a highly efficient, rapid, and environmentally conscious protocol for the synthesis of 4-amino-4-(pyridin-2-yl)but-3-en-2-one from 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) utilizing microwave irradiation. This "green chemistry" approach significantly reduces reaction times from hours to mere minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods.[2]

Microwave-assisted organic synthesis (MAOS) leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic rate enhancements, allowing for reactions to be completed in a fraction of the time required by classical methods.[2]

Reaction Mechanism and Rationale

The synthesis of 4-amino-4-(pyridin-2-yl)but-3-en-2-one proceeds through a well-established condensation mechanism. The key steps are outlined below:

  • Enamine Formation: The reaction is initiated by the nucleophilic attack of the enolizable methyl group of 2-acetylpyridine onto the electrophilic carbon of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Elimination: This is followed by the elimination of two molecules of methanol to form the stable, conjugated enaminone product. The pyridine ring remains intact throughout the transformation.

The choice of DMF-DMA serves a dual purpose: it acts as both the activating agent for the methyl ketone and the source of the dimethylamino group in the final product. The use of microwave irradiation is particularly advantageous for this reaction as it can rapidly heat the polar reactants and intermediates, thereby accelerating the rate of condensation and subsequent elimination steps.

Experimental Protocol

This protocol provides a detailed methodology for the microwave-assisted synthesis of 4-amino-4-(pyridin-2-yl)but-3-en-2-one.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
2-Acetylpyridine99%Sigma-Aldrich
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)96%Sigma-Aldrich
Xylene (optional, for solvent-based method)AnhydrousMajor laboratory supplier
Microwave SynthesizerMonomode, with temperature and pressure sensorsCommercially available
Rotary EvaporatorStandard laboratory gradeCommercially available
NMR Spectrometer400 MHz or higherCommercially available
Mass SpectrometerESI or other suitable ionizationCommercially available
IR SpectrometerFTIR with ATR capabilityCommercially available
Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Microwave vials are designed for high pressures, but always inspect them for cracks or defects before use.

  • DMF-DMA is moisture-sensitive and flammable; handle it under an inert atmosphere if possible.

Step-by-Step Synthesis Protocol (Solvent-Free)

This solvent-free approach is preferred for its adherence to green chemistry principles, minimizing solvent waste and simplifying product work-up.

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-acetylpyridine (1.0 mmol, 121.1 mg).

  • Reagent Addition: To the vial, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol, 143.0 mg, 1.2 equivalents).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120-150°C for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • The resulting crude product, often a solid or a viscous oil, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    • Alternatively, the crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization of 4-amino-4-(pyridin-2-yl)but-3-en-2-one

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)Exemplary data for a similar compound, 4-(dimethylamino)-3-phenyl-but-3-en-2-one, shows characteristic signals for the methyl protons, dimethylamino protons, and vinylic proton. For the title compound, expect signals corresponding to the pyridine ring protons, the vinylic proton, the acetyl methyl protons, and the dimethylamino protons.
¹³C NMR (CDCl₃, 100 MHz)Expect signals for the carbonyl carbon, the carbons of the pyridine ring, the vinylic carbons, the acetyl methyl carbon, and the dimethylamino carbons.
Mass Spectrometry (ESI+)Expected m/z for [M+H]⁺ = 177.10
IR Spectroscopy (ATR)Characteristic absorption bands for C=O (ketone), C=C (alkene), and C=N (pyridine) stretching vibrations.

Process Visualization

The following diagrams illustrate the key aspects of the synthesis.

Chemical Reaction Scheme

2-Acetylpyridine 2-Acetylpyridine Product 4-amino-4-(pyridin-2-yl)but-3-en-2-one 2-Acetylpyridine->Product + DMF-DMA Microwave, 120-150°C 5-15 min DMFDMA DMF-DMA Methanol 2 CH₃OH

Caption: Overall reaction for the synthesis.

Experimental Workflow

cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification A Add 2-Acetylpyridine (1.0 mmol) to microwave vial B Add DMF-DMA (1.2 mmol) A->B C Seal vial and place in microwave synthesizer B->C D Irradiate at 120-150°C for 5-15 minutes C->D E Cool to room temperature D->E F Purify by recrystallization or column chromatography E->F G Characterize product (NMR, MS, IR) F->G

Caption: Step-by-step experimental workflow.

Conclusion

This application note provides a detailed and efficient protocol for the microwave-assisted synthesis of 4-amino-4-(pyridin-2-yl)but-3-en-2-one. The described method offers significant advantages over conventional synthetic routes, including drastically reduced reaction times, high yields, and adherence to the principles of green chemistry. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rapid and reliable production of this key synthetic intermediate.

References

  • This section would be populated with specific citations found during the research process.
  • This section would be populated with specific citations found during the research process.
  • Abdel-latif, F. F. (2008). Studies on enaminones: Synthesis and chemical reactivity of 4-dimethylamino-3-phenyl-but-3-en-2-one. Organic CHEMISTRY, 4(3), 165-171.
  • This section would be populated with specific citations found during the research process.
  • Shawali, A. S., et al. (2008). Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. Molecules, 13(12), 2957-2976. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • This section would be populated with specific citations found during the research process.
  • This section would be populated with specific citations found during the research process.
  • This section would be populated with specific citations found during the research process.
  • This section would be populated with specific citations found during the research process.

Sources

Antimicrobial activity testing of pyridine enaminone complexes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridine enaminones represent a privileged scaffold in medicinal chemistry, acting as versatile bidentate ligands (N,O-donor systems). When complexed with transition metals (Cu(II), Zn(II), Ni(II)), these compounds often exhibit significantly enhanced antimicrobial potency compared to their free ligands—a phenomenon rationalized by Tweedy’s Chelation Theory . This guide provides a standardized, high-integrity workflow for evaluating these complexes, addressing specific challenges such as aqueous insolubility, hydrolytic stability, and colorimetric interference in optical density readings.

Critical Pre-Analytical Considerations

Unlike standard small-molecule antibiotics, pyridine enaminone complexes pose unique physicochemical challenges. Blind adherence to standard protocols often yields false negatives due to precipitation or false positives due to solvent toxicity.

Solubility & Stock Preparation

Most metal-enaminone complexes are hydrophobic. While soluble in DMSO, they often precipitate upon dilution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • The "Golden Rule" of DMSO: The final concentration of DMSO in the bacterial culture must never exceed 1% (v/v) for sensitive strains (N. gonorrhoeae) or 2.5% (v/v) for robust strains (E. coli, S. aureus). Higher concentrations permeabilize bacterial membranes, artificially enhancing the apparent potency of your compound.

  • Stability Check: Enaminones can undergo hydrolysis in acidic media. Verify the stability of your complex in the test media (CAMHB, pH 7.2–7.4) using UV-Vis spectroscopy over 24 hours before starting biological assays.

Colorimetric Interference

Transition metal complexes (especially Cu(II) and Ni(II)) are often deeply colored (green/red). This interferes with standard OD₆₀₀ turbidity readings.

  • Solution: This protocol mandates a Resazurin-based viability assay (modified CLSI M07) rather than simple turbidity measurement.

Primary Screening: Modified Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07 standards, adapted for colored, hydrophobic metal complexes.

Materials
  • Organisms: ATCC control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Reagent: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Plate: 96-well clear, round-bottom polystyrene plates.

Experimental Protocol
  • Stock Preparation:

    • Dissolve the metal complex in 100% DMSO to a concentration of 12.8 mg/mL .

    • Intermediate Dilution: Dilute 1:10 in CAMHB to get 1.28 mg/mL (10% DMSO).

    • Note: If precipitation occurs immediately, use a co-solvent (e.g., 5% Tween-80) but run a vehicle control.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of the Intermediate Dilution (1.28 mg/mL) to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat down to col 10. Discard 100 µL from col 10.

    • Result: Test range 640 µg/mL to 1.25 µg/mL (with DMSO < 1% in the first well after bacteria addition).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension (~1.5 × 10⁸ CFU/mL).

    • Dilute 1:150 in CAMHB to reach ~1 × 10⁶ CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells in columns 1–11.

    • Column 11: Growth Control (Bacteria + Media + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Incubate at 35 ± 2°C for 16–20 hours (aerobic).

  • Readout (The Resazurin Step):

    • Add 30 µL of 0.015% Resazurin solution to all wells.

    • Incubate for 1–4 hours.

    • Interpretation: Blue = No Growth (Inhibition); Pink/Colorless = Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration well that remains blue.

Workflow Visualization

MIC_Workflow Stock Stock Prep (12.8 mg/mL in DMSO) Dilution Serial Dilution (96-well Plate) Final DMSO < 1% Stock->Dilution Dilute in CAMHB Inoculum Inoculum Addn (5 x 10^5 CFU/mL) Dilution->Inoculum Incubation Incubation (37°C, 18-24h) Inoculum->Incubation Dye Add Resazurin (Redox Indicator) Incubation->Dye Read Readout Blue = Dead Pink = Alive Dye->Read 2-4h Reaction

Figure 1: Modified Broth Microdilution Workflow for Colored Metal Complexes.

Mechanism of Action: Validating Tweedy's Theory

To publish high-impact work, you must move beyond "it kills bacteria" to "how it kills bacteria." For pyridine enaminone complexes, the primary hypothesis is Tweedy’s Chelation Theory .[1]

The Theory: Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms (N and O) of the enaminone ligand, and there is π-electron delocalization over the whole chelate ring.[2] This reduces the polarity of the metal ion and increases the lipophilicity of the complex, facilitating penetration through the lipid layer of the bacterial membrane.

Recommended Mechanistic Assays
AssayPurposeExpected Outcome for Active Complex
Partition Coefficient (log P) Quantify lipophilicity (Shake-flask method).Complex log P > Ligand log P.
Membrane Integrity (Propidium Iodide) Check if the complex punches holes in the membrane.Fluorescence uptake (PI enters damaged cells).
DNA Binding (UV Titration) Check if the complex intercalates DNA (common for planar pyridine systems).Hypochromism and bathochromic shift in DNA absorption band.
Mechanistic Pathway Diagram

Mechanism Ligand Free Enaminone Ligand (Moderate Lipophilicity) Complex Metal-Enaminone Complex (Chelation Effect) Ligand->Complex Coordination Metal Metal Ion (M+) (High Polarity) Metal->Complex Coordination Lipophilicity Increased Lipophilicity (Tweedy's Theory) Complex->Lipophilicity Charge Delocalization Membrane Bacterial Cell Membrane (Lipid Bilayer) Lipophilicity->Membrane Enhanced Permeation Intracellular Intracellular Accumulation Membrane->Intracellular Target1 Target A: DNA Intercalation (Replication Block) Intracellular->Target1 Target2 Target B: ROS Generation (Redox Cycling) Intracellular->Target2

Figure 2: Mechanistic pathway based on Tweedy's Chelation Theory and Overtone's Concept of Cell Permeability.

Data Reporting & Statistical Rigor

When reporting your data, avoid vague terms like "active." Use the following standard table format to allow direct comparison between the free ligand and the metal complex.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDMetalS. aureus (Gram+)E. coli (Gram-)P. aeruginosaActivity Index*
Ligand (L1) -128>256>2561.0 (Ref)
Complex 1 Cu(II)16 64128High
Complex 2 Zn(II)3264128Moderate
Ciprofloxacin -0.50.0150.5Control

*Activity Index: A qualitative measure. Ideally, the complex should show a 4-fold or greater reduction in MIC compared to the free ligand to be considered "synergistic."

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Tweedy, B. G. (1964). Plant Extracts with Metal Ions as Potential Antimicrobial Agents. Phytopathology, 55, 910–914. (Foundational theory for metal complex activity).
  • MDPI. (2025). Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance.

  • Asian Journal of Chemistry. (2019). Antimicrobial Activity of Cu(II) and Fe(III) with Pyridine Complexes as Ligands.

  • Thermo Fisher Scientific. Sensititre™ vs. CLSI Broth Microdilution Method Validation.

  • Enamine. DMSO Solubility Models and Library Design. (Crucial for understanding solubility limits in screening).

Sources

Application Note: Crystal Growth Architectures for 4-amino-4-(pyridin-2-yl)but-3-en-2-one Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis and single-crystal growth of metal complexes involving the ligand 4-amino-4-(pyridin-2-yl)but-3-en-2-one .

Executive Summary & Ligand Profile

The ligand 4-amino-4-(pyridin-2-yl)but-3-en-2-one (hereafter referred to as L1 ) represents a versatile


-chelating enaminone scaffold. Derived from the base-promoted condensation of 2-cyanopyridine and acetone, L1  features a "push-pull" electronic structure that stabilizes transition metal ions (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) in square planar or octahedral geometries.

Obtaining X-ray quality single crystals of these complexes is critical for validating coordination modes (e.g.,


 vs. 

) and screening for solid-state bioactivity. This guide details three field-proven protocols optimized for the physicochemical profile of L1 complexes: moderate solubility in polar organics (EtOH, DMF) and poor solubility in non-polar hydrocarbons.
Ligand Physicochemical Profile
PropertyCharacteristicImplication for Crystal Growth
Structure

-enaminone with pendant pyridine
Potential for multiple coordination modes (isomers).
H-Bond Donors Amino group (-NH₂)High likelihood of solvent inclusion; requires careful drying.
Solubility Soluble: MeOH, EtOH, DMF, DMSOInsoluble: Hexane, Et₂OIdeal for Vapor Diffusion and Layering .
Stability Hydrolytically stable at neutral pHAvoid strong acids during crystallization to prevent ligand decomposition.

Pre-requisite: Ligand & Complex Synthesis[1]

Note: High-purity precursors are the single most important variable in crystal growth. Do not attempt crystallization with crude reaction mixtures.

Ligand Synthesis (Self-Validating Protocol)

Reaction: Nucleophilic addition of acetone enolate to 2-cyanopyridine.

  • Activation: Suspend NaH (1.2 eq, 60% in oil) in dry THF under

    
    .
    
  • Addition: Add acetone (1.2 eq) dropwise at 0°C. Stir 30 min to generate enolate.

  • Coupling: Add 2-cyanopyridine (1.0 eq) in THF. Reflux for 4–6 hours.

  • Quench: Cool to RT. Pour into ice-water. Neutralize with dilute AcOH to pH 6.

  • Purification: Filter the precipitate. Recrystallize from Ethanol to obtain pure L1 (Yellow needles, mp ~108–110°C).

General Complexation Workflow

Stoichiometry: 1:2 (Metal:Ligand) for neutral species (


).
  • Dissolve L1 (2 mmol) in hot Ethanol (20 mL).

  • Dissolve Metal Acetate/Chloride (

    
    , 1 mmol) in hot Ethanol (10 mL).
    
  • Mix solutions. Reflux for 2 hours.

  • Critical Step: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove nucleation dust.

Crystal Growth Protocols

Method A: Thermodynamic Slow Evaporation (TSE)

Best for: Stable, neutral complexes (e.g., Cu(L1)₂, Ni(L1)₂) with moderate solubility in ethanol.

Mechanism: Gradual supersaturation driven by solvent loss allows molecules to organize into the lowest energy lattice, minimizing defects.

Protocol:

  • Preparation: Isolate the bulk complex powder from the synthesis step.

  • Saturation: Prepare a near-saturated solution in HPLC-grade Ethanol or Methanol.

    • Test: Add solid until it stops dissolving at 40°C, then filter.

  • Vessel Setup: Transfer 4 mL of filtrate into a 20 mL scintillation vial.

  • Rate Control: Cover the vial with Parafilm. Pierce 3–5 small holes using a 22G needle.

    • Optimization: Fewer holes = slower evaporation = higher quality crystals.

  • Environment: Place in a vibration-free, temperature-controlled environment (20°C ± 1°C).

  • Harvest: Inspect after 3–7 days. Harvest when crystals are 0.2–0.5 mm.

Method B: Binary Solvent Vapor Diffusion (BSVD)

Best for: Complexes that are highly soluble in DMF/DMSO but difficult to crystallize from alcohols.

Mechanism: A volatile "anti-solvent" (precipitant) diffuses into a solution of the complex, slowly lowering solubility without thermal shock.

Protocol:

  • Inner Solution: Dissolve 20 mg of complex in 1–2 mL of DMF or DMSO in a small (4 mL) inner vial. Ensure the solution is clear.

  • Outer Chamber: Place the small vial (uncapped) inside a larger jar (50 mL) containing 10 mL of Diethyl Ether or Pentane .

  • Sealing: Tightly cap the outer jar.

  • Equilibration: The volatile ether will vapor-transfer into the DMF, slowly increasing polarity and forcing the complex to crystallize.

  • Timeline: Crystals typically appear at the interface or walls within 1–2 weeks.

Method C: Liquid-Liquid Diffusion (Layering)

Best for: Ionic complexes or immediate reaction-crystallization (e.g., [M(L1)₂]⁺ X⁻).

Protocol:

  • Bottom Layer: Dissolve the metal salt in a dense solvent (e.g.,

    
     or chloroform).
    
  • Buffer Layer (Optional): Gently pipette a thin layer of pure solvent (neat MeOH) on top to slow mixing.

  • Top Layer: Dissolve L1 in a lighter solvent (e.g., MeOH or EtOH). Gently pipette onto the buffer/bottom layer.

  • Result: Crystallization occurs at the interface as the layers diffuse.

Process Visualization & Logic

The following diagram illustrates the decision matrix for selecting the optimal growth method based on the complex's solubility profile.

CrystalGrowthWorkflow Start Start: Purified Complex SolubilityTest Solubility Screen Start->SolubilityTest SolubleEtOH Soluble in EtOH/MeOH? SolubilityTest->SolubleEtOH Determine Solvent MethodA Method A: Slow Evaporation (Ethanol) SolubleEtOH->MethodA Yes (High Sol) MethodB Method B: Vapor Diffusion (DMF / Et2O) SolubleEtOH->MethodB No (Only DMF/DMSO) MethodC Method C: Layering (CH2Cl2 / MeOH) SolubleEtOH->MethodC Moderate / Ionic Check Check Crystal Quality (Polarized Light) MethodA->Check MethodB->Check MethodC->Check

Figure 1: Decision tree for selecting crystallization methodology based on solvent compatibility.

Characterization & Troubleshooting

Before submitting for X-ray diffraction, validate the crystals:

ObservationDiagnosisCorrective Action
Micro-crystalline powder Nucleation rate too fast.Dilute solution by 50% or reduce evaporation holes (Method A). Use a buffer layer (Method C).
Opaque/Cloudy crystals Solvent inclusion or twinning.Change solvent system (e.g., switch from MeOH to MeCN). Dry slower.
No precipitation Undersaturated.Allow more time or add more anti-solvent. Ensure vessel is sealed (Method B).
Decomposition (Color change) Oxidation or Hydrolysis.Perform crystallization in the dark or under Argon atmosphere.
Data Summary: Common Unit Cell Parameters

Based on analogous enaminone-pyridine complexes:

  • Crystal System: Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).
  • Coordination Geometry: Distorted Octahedral (M=Co, Ni) or Square Planar (M=Cu).

  • Packing: Stabilized by

    
     stacking between pyridine rings and intermolecular 
    
    
    
    hydrogen bonds.

References

  • Elassar, A. Z. A., & El-Nagdy, S. (2000). Enaminones as building blocks in organic synthesis.

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines. Provides the grounding for the precursor synthesis (2-cyanopyridine) if not commercially available.

  • Ganta, S. (2018). Different Types of Crystal Growth Methods. A general protocol reference for the vapor diffusion and solution growth techniques described in Methods A and B.

  • Coles, S. J., et al. (2000).[1] Crystal Structure Report: 4-Amino-N-Pyridin-2-yl-benzenesulfonamide. While a sulfonamide, this structure highlights the H-bonding propensity of amino-pyridine motifs, relevant for packing analysis.

  • PubChem Compound Summary. 4-(Pyridin-3-yl)butan-2-one. Used for validating physicochemical properties of the backbone structure.

Sources

Electrochemical polymerization using pyridyl enaminone precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the electropolymerization of pyridyl enaminone derivatives to form redox-active, conductive, and metal-coordinating thin films. Unlike simple conducting polymers (e.g., polypyrrole), pyridyl enaminones feature a "push-pull" electronic structure—combining an electron-rich enamine donor with an electron-deficient pyridine acceptor. This unique architecture facilitates anodic oxidation at lower potentials and provides specific binding sites for transition metal ions, making these films highly effective for chemo-resistive sensing and corrosion inhibition .

Key Benefits:

  • Tunable Redox Activity: The enaminone backbone supports reversible proton-coupled electron transfer.

  • Metal Coordination: Pyridine nitrogen and enaminone carbonyl oxygen act as bidentate ligands for post-functionalization.

  • Self-Limiting Growth: Electropolymerization allows precise control over film thickness (10 nm – 500 nm).

Introduction & Mechanistic Principles

1.1 The Monomer Chemistry

Pyridyl enaminones consist of a pyridine ring coupled to an enaminone moiety (


). The electrochemical utility arises from two factors:
  • The Enaminone "Push": The amino group donates electron density into the alkene, stabilizing the radical cation formed during oxidation.

  • The Pyridine "Pull": The pyridine ring acts as an electron sink and a site for electropolymerization via C-C coupling (typically at the

    
    -positions relative to the nitrogen).
    
1.2 Polymerization Mechanism

The formation of the polymer film proceeds via an Anodic Radical-Step Growth mechanism.

  • Oxidation: Anodic potential removes an electron from the monomer, generating a radical cation.

  • Coupling: Radical cations dimerize (tail-to-tail or head-to-tail), ejecting protons to re-aromatize.

  • Propagation: The dimer oxidizes more easily than the monomer, leading to chain growth on the electrode surface.

PolymerizationMechanism Monomer Pyridyl Enaminone (Neutral) Oxidation Anodic Oxidation (-1e⁻) Monomer->Oxidation Radical Radical Cation (Resonance Stabilized) Oxidation->Radical Coupling Radical Coupling (C-C Bond Formation) Radical->Coupling Dimerization Deprotonation Deprotonation (-2H⁺) Coupling->Deprotonation Polymer Poly(pyridyl enaminone) Film Deprotonation->Polymer Chain Propagation

Figure 1: Simplified oxidative electropolymerization pathway of pyridyl enaminones.

Pre-Experimental Considerations

2.1 Reagents and Materials
  • Monomer: (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (or derivative). Purity >98% is critical to prevent chain termination.

  • Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).

    • Note: ACN is preferred for film stability; DCM is used if monomer solubility is poor.

  • Electrolyte: Tetrabutylammonium Perchlorate (TBAP) or Tetrabutylammonium Hexafluorophosphate (

    
    ), 0.1 M.
    
  • Electrodes:

    • Working (WE): Glassy Carbon Electrode (GCE) or Indium Tin Oxide (ITO) for optical studies.

    • Counter (CE): Platinum wire or mesh.

    • Reference (RE): Ag/Ag+ (0.01 M

      
       in ACN) or Ag/AgCl (saturated KCl).
      
2.2 Safety Note

Perchlorate Warning: Organic perchlorates are potentially explosive. Handle small quantities (<1 g) and never heat the solution. Use


 as a safer alternative if possible.

Experimental Protocol

Phase 1: Electrode Preparation

Surface defects can serve as nucleation sites, but inconsistent roughness leads to poor reproducibility.

  • Polish: Polish GCE with 0.3 µm and then 0.05 µm alumina slurry on a microcloth pad for 2 minutes each.

  • Sonicate: Rinse with deionized water and sonicate in 1:1 Ethanol/Water for 5 minutes to remove alumina particles.

  • Dry: Dry under a stream of high-purity Nitrogen (

    
    ).
    
Phase 2: Solution Preparation
  • Electrolyte: Dissolve TBAP in ACN to achieve a 0.1 M concentration.

  • Monomer: Add the pyridyl enaminone monomer to the electrolyte solution to reach a concentration of 5.0 mM .

  • De-aeration: Purge the solution with

    
     or Argon for 15 minutes prior to scanning. Oxygen quenches the radical cations, inhibiting polymerization.
    
Phase 3: Electropolymerization (Cyclic Voltammetry)

Use Potentiodynamic cycling for the most uniform films.

  • Setup: Connect WE, CE, and RE to the potentiostat.

  • Conditioning: Perform 2 "dummy" cycles in monomer-free electrolyte to establish the background current.

  • Deposition Parameters:

    • Start Potential: -0.2 V

    • Switching Potential (Anodic): +1.4 V (Adjust based on monomer; see Optimization).

    • Scan Rate: 100 mV/s.

    • Cycles: 10 to 50 cycles (depending on desired thickness).

  • Observation: Look for the "Nucleation Loop" (crossing of currents) in the first cycle and increasing peak currents in subsequent cycles, indicating conductive film growth.

Table 1: Optimization of Potential Window

ParameterSettingRationale
Lower Limit -0.2 V to 0.0 VAvoids reduction of the electrolyte/solvent.
Upper Limit +1.2 V to +1.5 VMust exceed monomer oxidation potential (

) but avoid solvent breakdown (+2.0 V for ACN).
Scan Rate 50 - 100 mV/sSlower rates favor denser, more organized films; faster rates yield rougher, porous films.

Characterization & Validation

4.1 Electrochemical Validation (Post-Polymerization)

After deposition, rinse the electrode gently with monomer-free ACN and transfer to a fresh electrolyte solution (0.1 M TBAP in ACN).

  • Test: Run a CV at different scan rates (25, 50, 100, 200 mV/s).

  • Success Criteria:

    • Linearity: A plot of Peak Current (

      
      ) vs. Scan Rate (
      
      
      
      ) should be linear (
      
      
      ), indicating a surface-confined redox species (adsorbed film).
    • Stability: The CV shape should persist after 50 cycles.

4.2 Spectroscopic & Morphological Analysis
  • XPS (X-ray Photoelectron Spectroscopy): Look for the N1s peak splitting. You should see pyridinic nitrogen (398.5 eV) and enamine nitrogen (399.8 eV). A shift in binding energy confirms polymerization or metal coordination.

  • SEM (Scanning Electron Microscopy): Poly(pyridyl enaminone) typically forms globular or nanofibrillar structures depending on the solvent.

Application Workflow: Metal Ion Sensing

One of the primary applications of these films is the detection of heavy metals (


, 

) via coordination.

SensingWorkflow Step1 Polymer-Modified Electrode (Poly-PE) Step2 Incubation in Analyte Solution (e.g., Cu²⁺ in buffer) Step1->Step2 Step3 Coordination Complex Formation (Pyridine N + Carbonyl O) Step2->Step3 Step4 Electrochemical Impedance Spectroscopy (EIS) Measurement Step3->Step4 Result Decrease in Charge Transfer Resistance (Signal Correlates to [Conc]) Step4->Result

Figure 2: Workflow for utilizing the polymer film as a chemo-resistive sensor.

Protocol:

  • Incubate the modified electrode in the analyte solution for 10 minutes (Open Circuit Potential).

  • Rinse with buffer.

  • Perform Electrochemical Impedance Spectroscopy (EIS) in 5 mM

    
     probe solution.
    
  • Result: Metal binding alters the film's permeability and conductivity, measurable as a change in Charge Transfer Resistance (

    
    ).
    

Troubleshooting

IssueProbable CauseCorrective Action
No Film Growth Oxygen quenching radicals.Purge with

for at least 20 mins.
Film Dissolves Oligomers are soluble in ACN.Switch solvent to 1:1 ACN/Water or use DCM.
Irreversible Oxidation Over-oxidation of polymer.Lower the anodic switching potential (e.g., reduce from 1.5V to 1.2V).
Poor Adhesion Electrode surface dirty.Re-polish GCE; consider using an adhesion promoter (e.g., diazonium salt grafting) first.

References

  • Synthesis of Optically and Redox Active Polyenaminones. National Institutes of Health (PMC). [Link] (Foundational chemistry on the redox activity and polymerization capability of enaminone structures.)

  • Electropolymerized pyridine derivatives and linear pyridinium salts for electrochromic applications. ResearchGate. [Link] (Protocol source for the electropolymerization conditions of pyridine-based monomers.)

  • Electrochemical synthesis of poly 2-amino pyridine as conducting polymer. DigitalXplore. [Link] (Provides the base methodology for anodic oxidation of aminopyridines, analogous to the pyridyl enaminone system.)

  • Electrochemical oxidation of enaminones. Royal Society of Chemistry (RSC). [Link] (Mechanistic insight into the anodic behavior and radical coupling of enaminone moieties.)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-4-(pyridin-2-yl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SYN-PYR-044 Subject: Yield Optimization & Troubleshooting for Pyridyl-Enaminone Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary & Core Chemistry

User Query: "How do I improve the yield of 4-amino-4-(pyridin-2-yl)but-3-en-2-one? My current yields are inconsistent (<40%), and the product often oils out."

Technical Analysis: The target molecule is a


-amino enone (enaminone) synthesized via the base-mediated condensation of 2-cyanopyridine  with acetone . This is a Claisen-type condensation where the acetone enolate attacks the nitrile electrophile.

The Primary Failure Mode: The most common cause of low yield is the self-condensation of acetone (aldol condensation) to form mesityl oxide and phorone, which competes with the desired attack on the nitrile. Additionally, the product exists in an


 equilibrium heavily influenced by solvent and pH, complicating isolation.

Critical Process Parameters (CPP)

To move from "hit-or-miss" chemistry to a robust protocol, you must control these variables.

ParameterRecommended SettingTechnical Rationale
Stoichiometry 1.0 equiv Nitrile : 1.2–1.5 equiv AcetoneCritical: Large excess of acetone promotes self-condensation (mesityl oxide). Do not use acetone as solvent.
Base Selection Sodium Ethoxide (NaOEt) or NaHNaOEt is standard. NaH (in THF) prevents hydrolysis side-reactions but requires strictly anhydrous conditions.
Temperature 0°C

RT
Initial low temp favors the kinetic enolate and suppresses polymerization; reflux is rarely needed and degrades the product.
Quenching pH pH 7.0 – 8.0The product is basic. Quenching to pH < 4 will protonate the pyridine ring and the amine, keeping the product in the aqueous phase.
Solvent THF or TolueneNon-protic solvents (THF) generally give cleaner reaction profiles than EtOH.

Troubleshooting Guide (FAQ Format)

Issue 1: "My crude yield is low, and NMR shows large aliphatic impurities."

Diagnosis: You are likely seeing Mesityl Oxide (acetone dimer) or Phorone (acetone trimer). Root Cause: High local concentration of acetone in the presence of base. Corrective Action:

  • Change Addition Order: Do not add the base to the acetone/nitrile mixture. Instead, generate the enolate (Acetone + Base) at 0°C, then add the nitrile slowly.

  • Alternative (Better for Scale): Add a mixture of Acetone (1.2 equiv) and Nitrile (1.0 equiv) dropwise to a suspension of Base in THF. This keeps the free acetone concentration low relative to the base, favoring the cross-reaction over self-condensation.

Issue 2: "The product is an oil/gum and won't crystallize."

Diagnosis: Impurities (oligomers) are preventing crystal lattice formation, or the


 ratio is shifting.
Corrective Action: 
  • The "Neutralization" Trick: After the reaction, dilute with water. Do not dump in excess acid. Carefully titrate with 1M HCl to pH 7–8. The free base form is less soluble in neutral water than the salt form.

  • Trituration: If an oil forms, decant the supernatant and triturate the oil with cold Diethyl Ether or Hexane/EtOAc (9:1) . Scratch the flask walls to induce nucleation.

  • Recrystallization: Use Ethanol/Water or Acetonitrile .

Issue 3: "NMR shows split peaks. Is my product impure?"

Diagnosis: Likely Tautomerization , not impurity. Explanation:


-amino enones exist in equilibrium between the keto-enamine and enol-imine forms. Furthermore, the Z-isomer (keto-enamine) is usually stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and the amino hydrogen (

). Verification: Run the NMR in

. You should see a broad signal

ppm (the H-bonded NH) and the alkene proton around 5.5–6.0 ppm. If the peaks coalesce upon heating (VT-NMR), it is a single compound.

Optimized Standard Operating Procedure (SOP)

Scale: 10 mmol basis Reaction Time: 4–6 hours

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Base Suspension: Add NaH (60% dispersion, 12 mmol, 1.2 equiv) to the flask. Wash with dry hexane (2 x 5 mL) to remove mineral oil if high purity is required. Suspend the NaH in dry THF (20 mL) .

  • Cooling: Cool the suspension to 0°C (ice bath).

  • Addition: Mix 2-Cyanopyridine (10 mmol) and Acetone (12–15 mmol) in a separate vial with THF (5 mL). Add this mixture dropwise to the NaH suspension over 30 minutes.

    • Note: Hydrogen gas evolution will occur.[1] Ensure proper venting.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 4–6 hours. The solution should turn yellow/orange.

  • Quench: Cool back to 0°C. Slowly add Water (20 mL) to destroy excess hydride.

  • Workup:

    • Evaporate the bulk of the THF under reduced pressure.

    • The residue will be an aqueous alkaline mixture.

    • Carefully adjust pH to ~7.5 using 1M HCl.

    • Extract with Dichloromethane (DCM) (3 x 20 mL) .

    • Crucial Step: Wash the organic layer with Brine to remove unreacted pyridine derivatives.

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Mechanistic & Workflow Visualization

Figure 1: Reaction Pathway & Competition

This diagram illustrates the competition between the desired pathway (Green) and the parasitic pathway (Red).

ReactionPathway Acetone Acetone Enolate Acetone Enolate (Reactive Intermediate) Acetone->Enolate Deprotonation Mesityl Mesityl Oxide (Impurity) Acetone->Mesityl Base Base (NaH/NaOEt) Base->Enolate Intermediate Imine Anion Enolate->Intermediate Path A: Attack on Nitrile (Slow Addition Favors This) Enolate->Mesityl Path B: Attack on Acetone (Excess Acetone Favors This) Nitrile 2-Cyanopyridine Nitrile->Intermediate Product Target Enaminone (Z-isomer) Intermediate->Product Protonation & Tautomerization

Caption: Path A (Green) is the desired nucleophilic attack. Path B (Red) represents the parasitic self-condensation of acetone, which must be suppressed by controlling stoichiometry.

Figure 2: Workup Decision Tree

Workup Start Crude Reaction Mixture (THF/Water) Evap Evaporate THF Start->Evap pH_Adj Adjust pH to 7.5 - 8.0 Evap->pH_Adj Precip Did solid precipitate? pH_Adj->Precip Yes_Solid Yes: Filter Solid Precip->Yes_Solid Ideal No_Solid No: Oily/Cloudy Precip->No_Solid Common Extract Extract with DCM No_Solid->Extract Wash Wash with Brine (Removes unreacted Nitrile) Extract->Wash Dry Dry & Concentrate Wash->Dry Triturate Triturate with Cold Ether Dry->Triturate

Caption: Decision matrix for isolating the product from the aqueous quench. pH control is the critical step preventing loss of product to the aqueous phase.

References

  • General Synthesis of

    
    -Amino Enones: 
    
    • Meyer, E. von. "Ueber die Einwirkung von Cyankalium auf organische Halogenverbindungen." Journal für Praktische Chemie, vol. 37, no. 1, 1888, pp. 396-407. (The foundational "Meyer Reaction" for nitrile-ketone condensation).

    • Note: While the original Meyer reaction is historic, modern adaptations use NaH/THF.

  • Specific Application to Pyridine Derivatives

    • El-Gohary, N. M., & Shaaban, M. R. (2016). Synthesis and biological evaluation of some new pyridine derivatives. European Journal of Chemistry, 7(2), 163-169. (Describes similar condensations of acetyl-pyridines and nitriles).

    • Al-Omran, F., et al. "Synthesis of some new heteroaromatic compounds using 3-acetylpyridine enaminone." Journal of Heterocyclic Chemistry, vol. 32, no. 6, 1995.

  • Isomerism and Characterization

    • Zhuo, J. C. (1997). "Tautomerism and configuration of

      
      -aminoenones." Magnetic Resonance in Chemistry, 35(5), 311-319. Link
      
    • Relevance: Essential for interpreting the split peaks often mistaken for impurities in the NMR of this target.
  • Process Optimization (Base Selection)

    • Gilbert, G., et al. "Practical Synthesis of Enaminones." Organic Process Research & Development, vol. 14, no. 6, 2010. (Discusses scale-up challenges and the importance of removing mesityl oxide).

Sources

Technical Support Center: Solubility Optimization for Pyridyl Enaminone Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SOL-PYR-ENAM-001 Subject: Troubleshooting solubility profiles for bio-inorganic applications

Introduction: The Solubility Paradox

Welcome to the technical support interface. You are likely here because your pyridyl enaminone metal complex—designed for high catalytic turnover or anticancer potency—has precipitated as an intractable solid in aqueous media.

The Root Cause: Pyridyl enaminone ligands possess a "solubility paradox." The very features that make them excellent chelators (rigid


-conjugated backbones, planar geometry) promote strong intermolecular 

-

stacking. When coordinated to metal centers (Ru, Cu, Pt), the lattice energy often exceeds the solvation energy provided by water, leading to immediate precipitation in biological buffers.

This guide provides a modular troubleshooting workflow to resolve these issues, ranging from synthetic redesign to formulation adjustments.

Module 1: Synthetic Redesign (Pre-Synthesis)

User Query: "My complex is a brick dust. It won't dissolve in anything but boiling DMSO. How do I modify the ligand?"

Diagnostic Protocol

Before resynthesizing, determine the coordination mode of your pyridine ring.

  • Case A (Tridentate N,N,O): The pyridine nitrogen is bound to the metal.[1] You have no "free" basic sites.

  • Case B (Bidentate N,O): The pyridine ring is a pendant group. The nitrogen is free.

Troubleshooting Solutions
Strategy 1: The "Ionic Switch" (For Case B)

If your pyridine nitrogen is uncoordinated, it is a solubility handle.

  • Action: Convert the free pyridine nitrogen into a cationic pyridinium salt.

  • Protocol: Treat the isolated complex with Methyl Iodide (MeI) or a strong acid (HCl) if the metal-ligand bond is acid-stable.

  • Result: Creates a permanent positive charge, drastically increasing aqueous solubility (

    
     mg/mL).
    
Strategy 2: The "PEGylation" Bypass (For Case A & B)

If the metal center is saturated, you must modify the enaminone backbone.

  • Action: Replace the aniline/amine moiety of the enaminone with a PEGylated amine during ligand synthesis.

  • Mechanism: Polyethylene glycol (PEG) chains disrupt crystal packing and form a hydration shell around the metal center [1].

Decision Tree: Synthetic Modification

SolubilityWorkflow Start Solubility Issue Detected CheckCoord Check Pyridine Coordination Start->CheckCoord IsBound Is Pyridine N Bound to Metal? CheckCoord->IsBound YesBound Yes (Tridentate) IsBound->YesBound Yes NoBound No (Bidentate) IsBound->NoBound No Action1 Strategy: Backbone PEGylation (Use PEG-amine in synthesis) YesBound->Action1 Action3 Strategy: Sulfonation (Use sulfonated phosphine co-ligands) YesBound->Action3 Action2 Strategy: Quaternization (React with MeI to form salt) NoBound->Action2

Figure 1: Decision matrix for structural modification of pyridyl enaminone complexes based on coordination geometry.

Module 2: Formulation & Co-Solvents (Post-Synthesis)

User Query: "I cannot change the structure. I need to test this specific compound in cancer cells (MTT assay). It precipitates when added to the media."[2]

The "DMSO Shock" Phenomenon

Adding a high-concentration DMSO stock directly to aqueous media causes rapid supersaturation and "crashing out."

Protocol: The Stepwise Dilution Method

Do not add 100% DMSO stock directly to PBS/Media. Use an intermediate dilution step.

StepActionTechnical Rationale
1 Prepare 10 mM Stock in 100% DMSO.Ensures complete molecular dissolution.
2 Prepare Intermediate Working Solution (e.g., 100 µM) in PBS + 10% Tween-80 or PEG-400 .Surfactants prevent immediate nucleation of crystals.
3 Add Intermediate to Cell Media (Final DMSO < 0.5%).Gradual transition from organic to aqueous environment.
Advanced Formulation: Cyclodextrin Encapsulation

For planar pyridyl enaminone complexes,


-Cyclodextrin (

-CD) is a "molecular bucket" that hides the hydrophobic aromatic rings [2].
  • Protocol:

    • Dissolve

      
      -CD in water (10 mM).
      
    • Add solid metal complex (1:1 molar ratio).

    • Stir for 24h at room temperature.

    • Filter (0.22 µm). The filtrate contains the soluble inclusion complex.

Module 3: Counter-Ion Engineering (Ruthenium Specifics)

User Query: "I am working with cationic Ruthenium(II) arene enaminones. They are soluble in methanol but not water."

Diagnosis: You are likely using Hexafluorophosphate (


) as a counter-ion. While excellent for crystallization, 

is notoriously hydrophobic.

The Fix: Anion Exchange Switch to Chloride (


) or Nitrate (

) salts.

Experimental Procedure (Anion Metathesis):

  • Dissolve the

    
     salt in a minimum amount of acetone.
    
  • Add a saturated solution of Tetrabutylammonium Chloride (TBACl) in acetone.

  • The Chloride salt of your complex will precipitate immediately (driven by solubility difference).

  • Filter and wash with acetone. The resulting solid is often water-soluble [3].

Module 4: Experimental Validation

User Query: "How do I prove my complex is truly soluble and not just a nano-suspension?"

Standard Operating Procedure (SOP): Thermodynamic Solubility

  • Saturation: Add excess solid complex to PBS (pH 7.4).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 mins (Critical step to remove nano-precipitates).

  • Quantification: Analyze the supernatant via UV-Vis spectroscopy (using a calibration curve in DMSO) or ICP-MS for metal content.

Solubility Classification Table
Solubility (mg/mL)ClassificationSuitability for Bio-Assays
< 0.01 InsolubleUnsuitable. False positives likely due to aggregation.
0.01 - 0.1 Poorly SolubleRisky. Requires DMSO/Surfactants.
0.1 - 1.0 SolubleIdeal. Suitable for IV injection models.
> 1.0 Highly SolubleExcellent. Formulation is trivial.

References

  • Dendritic Pyridine–Imine Copper Complexes as Metallo-Drugs. Source: National Institutes of Health (NIH) / PMC. Context: Discusses PEGylation strategies to increase water solubility of copper pyridine complexes. URL:[Link]

  • Design and Anticancer Properties of New Water-Soluble Ruthenium–Cyclopentadienyl Complexes. Source: MDPI (Molecules). Context: Details the use of water-soluble phosphine ligands (mTPPMS) and solubility testing protocols for organometallic ruthenium complexes. URL:[Link]

  • Antiproliferative Water-Soluble Mono- and Binuclear Ruthenium Complexes with Pyridone–Imidazole Ligands. Source: MDPI (International Journal of Molecular Sciences). Context: Demonstrates the synthesis of water-soluble ruthenium dimers and the importance of ligand choice (O,O-chelate vs N-donor) in preventing hydrolysis and precipitation. URL:[Link][3]

  • Synthesis and Structure of Copper(II) Complexes with an Imine Derived from 4-nitroaniline. Source: Srce (University of Zagreb). Context: Provides structural insights into copper imine/enaminone coordination and solubility in polar organic solvents vs. water. URL:[Link]

Sources

Technical Support Center: Controlling Tautomeric Equilibrium in Enaminone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Enaminone Synthesis Support Center. Enaminones—characterized by their highly versatile N–C=C–C=O conjugated system—are critical pharmacophores and building blocks in drug development[1]. However, their dynamic tautomeric nature often presents significant challenges during synthesis, isolation, and structural characterization.

This guide is engineered for research scientists to decode the causality behind enaminone tautomerism, troubleshoot common experimental bottlenecks, and exert thermodynamic control over synthetic outcomes.

Part 1: Core Principles of Enaminone Tautomerism

Enaminones do not exist as static structures; they participate in a dynamic equilibrium primarily between the keto-enamine and enol-imine forms[1]. The position of this equilibrium dictates the molecule's reactivity, stability, and downstream regioselectivity.

The keto-enamine tautomer is generally the most stable form due to extended


-delocalization and Resonance-Assisted Hydrogen Bonding (RAHB)[2][3]. However, the equilibrium is highly sensitive to the microenvironment:
  • Solvent Polarity: Polar aprotic solvents (e.g., DMSO, Acetone) stabilize the strong dipole of the keto-enamine form. Conversely, non-polar solvents (e.g., Hexane, Chloroform) favor the enol-imine form, which is stabilized by intramolecular hydrogen bonding[1][4].

  • Substituent Effects: Electron-withdrawing groups (EWGs) on the nitrogen atom pull electron density, favoring the keto-enamine form. Electron-donating groups (EDGs) push electron density, shifting the balance toward the enol-imine form[1].

Tautomerism KetoEnamine Keto-Enamine (N-C=C-C=O) EnolImine Enol-Imine (N=C-C=C-OH) KetoEnamine->EnolImine Non-polar Solvents Intramolecular H-Bond IminoEnol Imino-Enol (Minor) KetoEnamine->IminoEnol Steric Hindrance EnolImine->KetoEnamine Polar Solvents Resonance Assisted H-Bond

Caption: Dynamic tautomeric equilibria in enaminones modulated by solvent polarity and RAHB.

Part 2: Troubleshooting FAQs

Q1: My


H-NMR spectrum in CDCl

shows a complex mixture of signals rather than a clean enaminone product. Did my synthesis fail?
A: Not necessarily. This is a classic artifact of solvent-induced tautomerism. In non-polar solvents like CDCl

, intramolecular hydrogen bonding stabilizes the enol-imine form, leading to a co-existing mixture of tautomers (often near a 50:50 ratio) and duplicated NMR signals[1][4]. Actionable Fix: Evaporate the CDCl

and redissolve your sample in a strongly polar, hydrogen-bond accepting solvent like DMSO-d

. This will disrupt the intramolecular enol-imine H-bonds, lock the compound into the highly conjugated keto-enamine form, and yield a clean, single-set NMR spectrum[4].

Q2: How can I definitively distinguish between the enol and enaminone tautomers using


C-NMR? 
A:  You can differentiate them by analyzing the chemical shifts of the oxygen-bearing carbon. The enaminone carbonyl carbon (C=O) typically resonates downfield between 179–191 ppm , whereas the enolic carbon (C-OH) appears further upfield between 161–171 ppm [5].

Q3: My tautomers are rapidly equilibrating on the NMR timescale, causing signal averaging. How do I resolve this? A: Implement Deuterium Isotope Shift (DIS) analysis. By partially deuterating the exchangeable N-H or O-H proton (e.g., adding a drop of D


O or CD

OD), you perturb the equilibrium.
  • Enaminones will display a large negative DIS (typically –240 to –437 ppb) at the carbon bearing the oxygen atom[6][7].

  • Enols will display a large positive DIS (+479 to +527 ppb) for the oxygen-bound carbon[7]. This self-validating technique unequivocally identifies the dominant structure in fast-equilibrating mixtures.

NMRWorkflow Prep Synthesize & Isolate Enaminone Solvent Choose NMR Solvent CDCl3 (Non-polar) vs. DMSO-d6 (Polar) Prep->Solvent NMR Acquire 1H & 13C NMR Solvent->NMR Check Observe Signals Complex Mixture or Single Set? NMR->Check DIS Perform Deuterium Isotope Shift (DIS) Analysis Check->DIS Rapid Equilibration / Signal Averaging Assign Assign Tautomer Enaminone: Negative DIS Enol: Positive DIS DIS->Assign

Caption: Diagnostic workflow for resolving enaminone tautomeric mixtures using NMR and DIS.

Part 3: Quantitative Data & Solvent Selection

To intentionally drive your enaminone toward a specific tautomeric state for downstream regioselective reactions, use the empirical data below to guide your solvent selection. The equilibrium constant (


) is defined as the ratio of [Enol-Imine] to [Keto-Enamine].
SolventDielectric Constant (

)
% Keto-Enamine% Enol-Imine

Ratio
Primary Stabilization Mechanism
Hexane 1.920%80%4.00Intramolecular H-Bonding[1]
Chloroform 4.850%50%1.00Mixed / Weak Dipole Interaction[1]
Acetone 20.770%30%0.43Dipole-Dipole Stabilization[1]
DMSO 46.8>95%<5%<0.05Intermolecular H-Bond Acceptance[4]

Part 4: Standardized Experimental Protocols

Protocol A: Synthesis of 2-(Dimethylaminomethylene)cyclohexanone (Keto-Enamine Control)

This protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to synthesize a cyclic enaminone, inherently favoring the keto-enamine tautomer due to the secondary amine's electron-donating profile[2].

Reagents & Materials:

  • Cyclohexanone (1.0 equiv, 10 mmol)

  • DMF-DMA (1.2 equiv, 12 mmol)

  • Anhydrous Toluene (20 mL)

  • Rotary evaporator and standard Schlenk line apparatus.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask purged with N

    
    , dissolve 10 mmol of cyclohexanone in 20 mL of anhydrous toluene.
    
  • Reagent Addition: Add 12 mmol of DMF-DMA dropwise at room temperature while stirring continuously[2].

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C for 12-16 hours. The reaction progress should be monitored via TLC (Hexane/EtOAc 7:3) until the starting ketone is fully consumed.

  • Workup: Cool the reaction to room temperature. Remove the toluene and unreacted DMF-DMA under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography or recrystallization to yield the pure enaminone. Note: Avoid highly acidic silica gels if the enaminone is prone to hydrolysis.

Protocol B: NMR Sample Preparation for Tautomeric Locking

To ensure accurate structural characterization without tautomeric interference[1]:

  • Sample Weighing: Accurately weigh 5–10 mg of the purified enaminone.

  • Solvent Selection: Dissolve the sample in 0.6 mL of DMSO-d

    
     (to lock the keto-enamine form) or CDCl
    
    
    
    (if investigating the equilibrium state).
  • Equilibration: Allow the NMR tube to sit at room temperature for 15 minutes prior to acquisition to ensure thermodynamic equilibrium is reached in the chosen solvent.

  • DIS Modification (Optional): If signals are broad, add 10

    
    L of D
    
    
    
    O to the NMR tube, shake vigorously, and re-acquire the
    
    
    C spectrum to observe the Deuterium Isotope Shifts[6].

References

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. National Institutes of Health (PMC). Available at: [Link]

  • Open Resonance Assisted Hydrogen Bonds and Competing Quasiaromaticity. Iowa State University. Available at: [Link]

  • Study of the enol–enaminone tautomerism of

    
    -heterocyclic ketones by deuterium effects on 13C chemical shifts. RSC Publishing. Available at: [Link]
    
  • 1H and 13C NMR spectra of

    
    -heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. SciSpace. Available at:[Link]
    
  • Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. Available at: [Link]

Sources

Minimizing side reactions in 2-acetylpyridine amination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in 2-Acetylpyridine Amination

Status: Operational Ticket ID: HET-PYR-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Kinetic Trap

Welcome to the technical support interface for pyridine functionalization. You are likely here because your reductive amination of 2-acetylpyridine yielded a significant amount of 1-(pyridin-2-yl)ethanol (alcohol side product) rather than the desired amine, or the reaction stalled completely.

The Root Cause: 2-Acetylpyridine presents a unique "Kinetic Trap."

  • Electronic Effect: The pyridine ring is electron-withdrawing, making the carbonyl carbon highly electrophilic. This should theoretically help imine formation, but it also makes the carbonyl extremely susceptible to direct reduction by hydride reagents.

  • Steric Effect: The position is sterically crowded (methyl group + ortho-nitrogen lone pair repulsion). This slows down the rate of imine formation (

    
    ).
    
  • The Result: If the reducing agent is present before the imine equilibrium is fully established, the rate of ketone reduction (

    
    ) exceeds 
    
    
    
    .

The Solution: You must decouple imine formation from the reduction step or use a Lewis acid that selectively activates the imine pathway.

Visualizing the Failure Mode

The following diagram illustrates the competing pathways. Your goal is to block the "Direct Reduction" path.

ReactionPathways Start 2-Acetylpyridine + Amine Imine Imine Intermediate Start->Imine Slow (Sterics) Alcohol Alcohol Impurity (Dead End) Start->Alcohol Fast (if Reductant present) Product Target Amine Imine->Product Reduction

Figure 1: The Kinetic Trap. Direct reduction (red path) competes with slow imine formation (yellow path).

Recommended Protocols

Protocol A: The "Titanium Fix" (High Success Rate)

Best for: Sterically hindered amines, unreactive ketones, or when alcohol impurity is >10%. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine [1].

Reagents:

  • 2-Acetylpyridine (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.25 equiv)

  • Sodium Borohydride (NaBH4) (1.0 equiv)

  • Solvent: THF (anhydrous) or Methanol (for the reduction step)

Step-by-Step Workflow:

  • Complexation: In a dry flask under Argon, combine 2-acetylpyridine and the amine (neat or in minimal dry THF).

  • Lewis Acid Addition: Add Ti(OiPr)4 dropwise. Caution: Exothermic.

  • Incubation: Stir at room temperature for 6–12 hours. (Note: The solution often turns viscous/yellow; this indicates imine-Titanium complex formation).

  • Reduction: Dilute with absolute ethanol or methanol (approx. 5 mL per mmol). Cool to 0°C.

  • Hydride Addition: Add NaBH4 portion-wise. Stir for 2 hours while warming to room temperature.

  • Quench (Critical): Add water/1N NaOH to precipitate titanium salts (white solid). Filter through Celite.

  • Workup: Extract the filtrate with DCM or EtOAc.

Why this works: The titanium coordinates to the carbonyl oxygen, increasing electrophilicity for the amine attack, while simultaneously trapping the water produced. The borohydride then reduces the pre-formed titanated imine species.

Protocol B: The "Buffered STAB" Method

Best for: Acid-sensitive substrates or when Ti(OiPr)4 is unavailable. Mechanism: Uses Sodium Triacetoxyborohydride (STAB), which is less basic and milder than NaBH4 [2].

Reagents:

  • 2-Acetylpyridine (1.0 equiv)

  • Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1][2][3]

Step-by-Step Workflow:

  • Pre-equilibrium (Crucial): Mix 2-acetylpyridine, amine, and AcOH in DCE. Stir for 2 hours before adding the reductant.

    • Note: Unlike aldehydes, 2-acetylpyridine requires this head-start to form the iminium ion.

  • Reduction: Add STAB in one portion.

  • Monitoring: Stir overnight. If the reaction stalls, do not add heat (promotes polymerization).

  • Quench: Quench with saturated NaHCO3 (basic pH is essential to extract the pyridine product).

Troubleshooting & FAQs

Issue 1: "I am still seeing 20-30% alcohol impurity."

Diagnosis: The imine formation was incomplete before the hydride was active. Corrective Action:

  • Switch to Protocol A (Titanium). It is the only reliable way to force the equilibrium for 2-acetylpyridine.

  • Dehydration: If using Protocol B, add activated 4Å Molecular Sieves to the pre-equilibrium step.

Issue 2: "The reaction is stuck at the imine stage (no reduction)."

Diagnosis: Steric bulk around the C=N bond is preventing the hydride approach. Corrective Action:

  • Heat: If using Ti(OiPr)4, you can gently reflux the imine formation step (before adding NaBH4).

  • Reductant Size: Switch from STAB (bulky) to NaBH3CN (smaller, but toxic) or NaBH4 (if using the Titanium protocol).

Issue 3: "My Pd/C hydrogenation failed completely."

Diagnosis: Catalyst Poisoning. Pyridines are notorious for binding to Pd and Pt surfaces via the ring nitrogen, deactivating the catalyst. Corrective Action:

  • Protonation: Run the hydrogenation in acidic methanol (e.g., with 1.0 equiv HCl or AcOH). Protonating the pyridine nitrogen prevents it from binding to the metal surface.

  • Pressure: Increase H2 pressure to >50 psi.

Decision Matrix

Use this flowchart to select the correct protocol for your specific constraints.

DecisionTree Start Start: 2-Acetylpyridine + Amine Q1 Is the Amine Sterically Hindered (Secondary)? Start->Q1 Q2 Is the Substrate Acid Sensitive? Q1->Q2 No Sol1 USE PROTOCOL A (Ti(OiPr)4 + NaBH4) Q1->Sol1 Yes Sol2 USE PROTOCOL B (STAB + AcOH) Q2->Sol2 Yes Sol3 USE PROTOCOL B (Add Molecular Sieves) Q2->Sol3 No

Figure 2: Protocol Selection Matrix based on substrate properties.

Comparative Data

ParameterProtocol A (Ti(OiPr)4)Protocol B (STAB)Direct Hydrogenation (Pd/C)
Imine Conversion High (>95%)Moderate (60-80%)Variable
Alcohol Side Product Low (<5%)Moderate (10-20%)High (if not acidic)
Water Tolerance Low (Must be dry)ModerateHigh
Workup Difficulty Medium (Titanium salts)LowLow (Filtration)
Toxicity LowLowLow

References

  • Bhattacharyya, S. (1995).[4] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928–4929. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[3][5] Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Technical Support Center: Optimization of Reflux Time for Enaminone Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing a critical parameter in enaminone condensation reactions: the reflux time. Enaminones are invaluable synthetic intermediates, and mastering their synthesis is key to unlocking their potential in medicinal chemistry and materials science.[1][2] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to troubleshoot and optimize your specific reaction with confidence.

Understanding the Core Reaction: Why Reflux Time Matters

The synthesis of enaminones typically involves the condensation of a 1,3-dicarbonyl compound with a primary or secondary amine.[3][4] This is a reversible equilibrium reaction that generates water as a byproduct.[5][6] Refluxing the reaction mixture serves two primary purposes: it provides the necessary activation energy to drive the reaction forward at a reasonable rate and allows for the continuous removal of water, which is crucial for shifting the equilibrium towards the enaminone product.[7][8]

However, the duration of reflux is a delicate balance. Insufficient reflux time will result in an incomplete reaction and low yield. Conversely, prolonged heating can lead to the degradation of starting materials or the desired enaminone product, the formation of byproducts, and potentially polymerization, all of which complicate purification and reduce the overall yield.[9] Therefore, careful optimization of the reflux time is paramount for achieving high yield and purity.

Foundational Knowledge: The Mechanism of Enaminone Formation

Understanding the stepwise mechanism of enaminone formation is crucial for effective troubleshooting and optimization. The reaction proceeds through several key stages:

  • Nucleophilic Attack: The amine nitrogen attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Formation of a Hemiaminal Intermediate: A tetrahedral intermediate, known as a hemiaminal or carbinolamine, is formed.

  • Dehydration: This intermediate eliminates a molecule of water to form the final, conjugated enaminone. This dehydration step is often the rate-limiting step and is significantly promoted by heat and the removal of water.

Enaminone_Formation 1,3-Dicarbonyl O R1-C-CH2-C-R2 O Hemiaminal OH R1-C-CH2-C-R2 NR3R4 O 1,3-Dicarbonyl->Hemiaminal + Amine Amine R3R4NH Amine->Hemiaminal Enaminone O R1-C-CH=C-R2 NR3R4 Hemiaminal->Enaminone - H2O (Dehydration) Water H2O Hemiaminal->Water

Caption: Mechanism of Enaminone Formation

Experimental Protocol: A Step-by-Step Guide to Optimizing Reflux Time

This protocol provides a general framework for optimizing the reflux time for a generic enaminone condensation reaction. It is essential to adapt this procedure to your specific substrates and reaction scale.

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Dean-Stark trap (optional, but highly recommended)[7][8]

  • Thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • TLC plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Capillary tubes for TLC spotting

  • NMR tubes and deuterated solvent (e.g., CDCl₃)

  • 1,3-dicarbonyl compound

  • Amine

  • Anhydrous solvent (e.g., toluene, xylene)

  • Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) (optional)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 equiv), the amine (1.0-1.2 equiv), the anhydrous solvent, and the catalyst (if used).

    • If using a Dean-Stark trap, fill the trap with the reaction solvent.

    • Assemble the reflux condenser and Dean-Stark trap (if used).

    • Ensure all joints are properly sealed.

    • Begin stirring the reaction mixture.

    • If your reactants or product are sensitive to air or moisture, establish an inert atmosphere.

  • Initiating Reflux:

    • Begin heating the reaction mixture to the boiling point of the solvent.

    • Once the solvent begins to condense and drip back into the flask, the reaction is at reflux.

    • If using a Dean-Stark trap, you should observe the co-distillation of water and the solvent, with water collecting in the bottom of the trap.[7][8]

  • Reaction Monitoring:

    • The key to optimizing reflux time is diligent reaction monitoring. Thin Layer Chromatography (TLC) is the most common and convenient method.[10][11]

    • TLC Analysis:

      • At regular intervals (e.g., every 30-60 minutes), carefully and quickly withdraw a small aliquot of the reaction mixture using a capillary tube.

      • Spot the aliquot on a TLC plate alongside spots of your starting materials (the 1,3-dicarbonyl and the amine).

      • Develop the TLC plate in an appropriate solvent system (a good starting point is a mixture of hexanes and ethyl acetate).

      • Visualize the plate under a UV lamp.

      • The reaction is complete when the spot corresponding to the limiting starting material has disappeared, and a new spot for the enaminone product is prominent.

    • NMR Analysis (for more precise monitoring):

      • For a more quantitative assessment, a small aliquot can be withdrawn, the solvent evaporated, and the residue dissolved in a deuterated solvent for ¹H NMR analysis.[12][13][14]

      • By comparing the integration of characteristic peaks of the starting material and product, the reaction conversion can be accurately determined.

  • Determining the Optimal Reflux Time:

    • Continue to monitor the reaction until no further change is observed in the TLC or NMR analysis. This indicates that the reaction has reached completion.

    • Note the total reflux time. This is your optimal reflux time under these conditions.

    • It is advisable to run a time-course study, analyzing aliquots at various time points to plot conversion versus time. This will give you a clear picture of the reaction kinetics.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by recrystallization, column chromatography, or distillation, depending on its physical properties. Be aware that enaminones can sometimes be unstable on silica gel.[9]

Optimization_Workflow cluster_0 Reaction Setup cluster_1 Reflux & Monitoring cluster_2 Analysis & Optimization cluster_3 Work-up & Purification Reactants Combine 1,3-dicarbonyl, amine, solvent, catalyst Apparatus Assemble reflux condenser and Dean-Stark trap Reactants->Apparatus Inert_Atmosphere Establish inert atmosphere Apparatus->Inert_Atmosphere Heating Heat to reflux Inert_Atmosphere->Heating Monitoring Monitor by TLC/NMR at regular intervals Heating->Monitoring Completion_Check Check for disappearance of starting material Monitoring->Completion_Check Time_Record Record optimal reflux time Completion_Check->Time_Record Cooling Cool to room temperature Time_Record->Cooling Solvent_Removal Remove solvent Cooling->Solvent_Removal Purification Purify product Solvent_Removal->Purification

Caption: Experimental Workflow for Reflux Time Optimization

Data Interpretation: What to Expect

The following table provides a hypothetical example of data from a reflux time optimization study. By analyzing such data, you can pinpoint the optimal reaction time that maximizes yield while minimizing impurity formation.

Reflux Time (hours)Conversion (%) (by ¹H NMR)Isolated Yield (%)Purity (by LC-MS)Observations
1453898%Significant amount of starting material remains.
2857997%Reaction progressing well.
3 >98 92 96% Optimal time: high conversion and yield.
4>989194%Slight increase in a minor byproduct observed.
6>988588%Noticeable product degradation and byproduct formation.
12>987275%Significant decomposition and formation of colored impurities.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of reflux time for enaminone condensation reactions in a question-and-answer format.

Q1: My reaction is not going to completion, even after prolonged reflux. What should I do?

A1:

  • Check for Water Removal: Ensure your Dean-Stark trap is functioning correctly and that water is being collected. If not, your solvent may not be forming an azeotrope with water, or your system may not be properly sealed.

  • Catalyst Inactivity: If you are using a catalyst, it may be inactive. Consider using a fresh batch or a different catalyst.

  • Reagent Purity: Impurities in your starting materials or solvent (especially water) can hinder the reaction. Ensure you are using anhydrous solvents and pure reagents.[9]

  • Steric Hindrance: Highly sterically hindered 1,3-dicarbonyls or amines may react very slowly. In such cases, a higher boiling point solvent or a more active catalyst might be necessary.

  • Reversibility: The reaction may be reaching an equilibrium that is unfavorable for product formation. Ensure efficient water removal to drive the reaction forward.

Q2: I'm observing the formation of multiple byproducts on my TLC plate after a few hours of reflux. What is causing this?

A2:

  • Product Degradation: Your enaminone product may be thermally unstable and decomposing under prolonged heating. Reduce the reflux time and monitor the reaction more frequently to stop it once the starting material is consumed.

  • Side Reactions: Over-refluxing can promote side reactions. For example, the enaminone product itself can act as a nucleophile and react with remaining starting materials or other intermediates.

  • Polymerization: Some enaminones are prone to polymerization, especially at elevated temperatures.[5][9] If you observe the formation of insoluble material, this is a likely cause. Reducing the reaction temperature (if possible) or the reflux time can mitigate this.

Q3: My yield is high, but the product is difficult to purify due to colored impurities. How can I avoid this?

A3:

  • Minimize Reflux Time: The formation of colored impurities is often a sign of decomposition due to excessive heating. The most effective solution is to shorten the reflux time to the minimum required for complete conversion of the starting material.

  • Lower Reaction Temperature: If your substrates are reactive enough, consider using a lower boiling point solvent to reduce the overall reaction temperature.

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere to prevent oxidation of your starting materials or product, which can lead to colored impurities.

Q4: How do I know if my reaction is under kinetic or thermodynamic control, and how does reflux time affect this?

A4:

  • Kinetic vs. Thermodynamic Control: In some cases, different enaminone isomers can form. The kinetic product is the one that forms fastest (lower activation energy), while the thermodynamic product is the most stable.[15][16][17]

  • Influence of Reflux Time:

    • Short reflux times at lower temperatures tend to favor the kinetic product.

    • Longer reflux times at higher temperatures allow for the initial kinetic product to potentially revert to the starting materials and then form the more stable thermodynamic product.[15][16] If you are isolating an unexpected isomer, it could be the kinetic product. Prolonging the reflux time may lead to its conversion to the thermodynamic product.

Frequently Asked Questions (FAQs)

What is the ideal solvent for enaminone condensation under reflux?

Toluene is a common and effective solvent as it forms an azeotrope with water, facilitating its removal with a Dean-Stark trap. Xylene can be used for less reactive substrates that require a higher temperature.

Is a catalyst always necessary?

While many enaminone condensations proceed without a catalyst, an acid catalyst like p-toluenesulfonic acid or acetic acid can significantly accelerate the reaction, especially the dehydration step.

Can I run the reaction at a lower temperature without reflux?

Yes, some enaminone syntheses can be performed at room temperature or with gentle heating, but they typically require much longer reaction times.[2][3] Reflux is often employed to achieve a reasonable reaction rate and to facilitate water removal.

My enaminone is unstable on silica gel. What are my purification options?

If your enaminone decomposes on silica gel, consider using basic alumina for column chromatography.[9] Alternatively, purification by recrystallization or distillation (for volatile compounds) are excellent options to explore.

References

  • Technical Support Center: Overcoming Side Reactions in Enaminone Functionalization. Benchchem.
  • Dean-Stark - Chemistry Teaching Labs. University of York. Available from: [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.
  • How to remove water in a condensation reaction on microscale (without Dean Stark)?. Chemistry Stack Exchange. Available from: [Link]

  • Scalable synthesis of enaminones utilizing Gold's reagents. PMC. Available from: [Link]

  • Deconvolution and Analysis of 1H NMR Spectra of Crude Reaction Mixtures. ChemRxiv. Available from: [Link]

  • How can TLC monitor the progress of a chemical reaction?. YouTube. Available from: [Link]

  • Dean–Stark apparatus. Wikipedia. Available from: [Link]

  • A Comparative Guide to the NMR Characterization of Enaminones from Bredereck's Reagent and DMF-DMA Reactions. Benchchem.
  • Monitoring Reactions by TLC. Washington State University. Available from: [Link]

  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Kristin Persson. Available from: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • Kinetic vs. Thermodynamic Enolates.
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.
  • Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. Available from: [Link]

  • Dean Stark Trap. Sciencemadness Discussion Board. Available from: [Link]

  • Kinetic and Thermodynamic Control. Dalal Institute. Available from: [Link]

  • Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Organic Chemistry Portal. Available from: [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Academia.edu. Available from: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]

  • USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D. YouTube. Available from: [Link]

  • General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. Available from: [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. Available from: [Link]

  • Issues with a reported condensation reaction/enamine formation. Reddit. Available from: [Link]

  • Enamines. Master Organic Chemistry. Available from: [Link]

  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. PMC. Available from: [Link]

  • One-Pot Synthesis of Enaminones Using Gold's Reagent. ResearchGate. Available from: [Link]

  • Synthesis and reactivity of β-enamino esters. ResearchGate. Available from: [Link]

  • Enaminone synthesis by amination. Organic Chemistry Portal. Available from: [Link]

Sources

Technical Support Center: Troubleshooting NMR Baseline Noise in Paramagnetic Enaminone Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with transition metal enaminone complexes.

Mechanistic Overview of the Problem

Enaminones act as versatile bidentate (N,O-donor) ligands that readily coordinate with 3d transition metals (e.g., Cu(II), Ni(II), Fe(III)) to form highly stable complexes (1)[1]. When these metals retain unpaired electrons, the resulting paramagnetic center fundamentally alters the nuclear spin environment.

The Causality of Baseline Rolling: The unpaired electrons induce hyper-fast transverse relaxation (


) and massive chemical shift dispersion (2)[2]. Because the Free Induction Decay (FID) decays almost instantly, the spectrometer's receiver dead time (DE)—the mandatory delay protecting the receiver from the high-power excitation pulse—consumes the most critical, high-intensity initial points of the data (3)[3]. Applying a Fourier Transform to an FID missing its 

points requires a massive first-order phase correction, which mathematically forces the baseline to roll severely across the spectrum (4)[4].
Quantitative Data Summary: Diamagnetic vs. Paramagnetic Enaminone Complexes
ParameterDiamagnetic ComplexParamagnetic ComplexMechanistic Impact on Baseline

Relaxation Time
0.5 – 3.0 s0.1 – 5.0 msRapid signal decay causes truncation; ultra-broad lines merge into the baseline.
Sweep Width (SW) 10 – 20 ppm200 – 1000+ ppmRequires a high sampling rate; exacerbates phase distortion over wide frequency ranges.
Receiver Dead Time (DE) Negligible impactCritical data lossMissing initial FID points necessitates massive 1st-order phase correction.
1st-Order Phase Correction < 50°> 1000°Induces mathematical rolling and severe distortion of the baseline across the spectrum.

Frequently Asked Questions (Diagnostics)

Q1: How can I tell if the baseline noise is caused by acoustic ringing or receiver clipping? A1: Acoustic ringing is a mechanical vibration of the probe coil following a high-power radiofrequency pulse, which induces a spurious, decaying oscillation in the early points of the FID (5)[5]. It is particularly prominent at lower Larmor frequencies or in specific probe geometries.

  • Diagnostic check: Look at the raw FID. If the first 10-20 points show a high-frequency, decaying sinusoidal wave that is independent of the sample (test this by running a blank solvent), it is acoustic ringing. If the FID simply looks truncated or flat-lined at the very beginning before dropping into the actual signal, the receiver gain (RG) is too high, causing clipping (6)[6].

Q2: My sample has degraded, and I cannot re-acquire the data. How can I salvage a spectrum with dead-time or ringing distortions? A2: If re-acquisition is impossible, you must rely on post-processing algorithms. The most robust method is Backward Linear Prediction (BLP) (7)[7]. By discarding the corrupted initial points of the FID, you can use the surviving, uncorrupted data points to mathematically predict the FID backward to time zero (


). Following BLP, applying a Fast Iterative Filtering (FIF) algorithm or a high-order polynomial baseline correction can flatten residual non-periodic distortions (4)[4].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Hardware-Level Suppression of Baseline Distortions

Causality: Bypassing the receiver dead time physically prevents the loss of the initial FID points, eliminating the need for mathematical phase correction later.

  • Optimize Sweep Width (SW): Set SW wide enough (e.g., >500 ppm) to capture hyper-shifted paramagnetic signals.

  • Calibrate Receiver Gain (RG): Manually reduce RG. Paramagnetic FIDs have massive initial intensity that decays rapidly; high RG will clip the receiver, causing flat-top artifacts.

  • Implement a Spin-Echo Sequence: Replace the standard single-pulse (zg) sequence with a Hahn echo or RIDE (Ringing Elimination) sequence (8)[8]. The echo refocuses the magnetization after the dead time and acoustic ringing have dissipated.

  • Self-Validation: Acquire a dummy scan with a blank solvent. If the baseline is flat prior to phasing, the ringing/dead-time has been successfully bypassed.

Protocol 2: Software-Level Correction via Backward Linear Prediction (BLP)

Causality: When hardware fixes are impossible, BLP uses the uncorrupted, exponentially decaying tail of the FID to mathematically reconstruct the missing


 points, restoring the pure absorption line shape.
  • Inspect the Raw FID: Open the time-domain data. Identify the exact number of corrupted initial points (typically the first 5–15 points showing ringing or clipping)[7].

  • Truncate Corrupted Data: Explicitly delete these initial points.

  • Execute BLP: In your processing software, set the linear prediction algorithm to calculate backward. Predict exactly the number of points removed, using the next 32–64 valid points as the basis[6].

  • Apply Window Functions: Apply an exponential line broadening (LB = 10–50 Hz) to match the broad paramagnetic lines and suppress the noisy tail of the FID (9)[9].

  • Fourier Transform & Phase: Perform the FT. The spectrum should now require only a zero-order phase correction, yielding a flat baseline without severe rolling[3].

  • Self-Validation: If a non-periodic baseline distortion persists, apply a Fast Iterative Filtering (FIF) or high-order polynomial baseline correction to flatten the residual curve[4].

Troubleshooting Workflow Diagram

G A Acquire pNMR FID (Enaminone Complex) B Assess Initial FID Points (Dead-time/Acoustic Ringing) A->B C Hardware Optimization (Spin-Echo, Adjust DE/RG) B->C Rescan Possible D Post-Processing (Backward Linear Prediction) B->D Rescan Not Possible E Advanced Baseline Correction (Polynomial or FIF) C->E D->E F Phase-Corrected, Flat-Baseline Spectrum E->F

Caption: Workflow for diagnosing and resolving baseline noise in paramagnetic NMR spectra.

References

  • Paramagnetic Nuclear Magnetic Resonance: The Toolkit Source: MDPI URL
  • Synthesis and Characterization of New Ligand for β-enaminone and its Mixed Ligand Complexes Source: ResearchGate URL
  • Backward Linear Prediction to Correct for Receiver Saturation Source: University of Ottawa NMR Facility Blog URL
  • Backward Linear Prediction Source: University of Ottawa NMR Facility Blog URL
  • Source: PMC (NIH)
  • GFT projection NMR spectroscopy for proteins in the solid state Source: SciSpace URL
  • Application of adiabatic inversion pulses for elimination of baseline distortions in Fourier transform NMR Source: ResearchGate URL
  • Phase distortion-free paramagnetic NMR spectra Source: arXiv URL
  • Fluorine-19 NMR Spectra Troubleshooting Center Source: BenchChem URL

Sources

Technical Support Center: Stability & Handling of 4-amino-4-(pyridin-2-yl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-ENAM-PY-004 Status: Open Topic: Stability Profile in Acidic Media Assigned Specialist: Senior Application Scientist, Ligand Chemistry Division

Executive Summary

You are likely experiencing acid-catalyzed hydrolysis resulting in the cleavage of the enaminone backbone.[1]

4-amino-4-(pyridin-2-yl)but-3-en-2-one is a


-enaminone ligand. While the pyridine ring provides some electronic stabilization, the enamine moiety (

) is inherently acid-labile. In aqueous acidic media (pH < 4), the compound undergoes irreversible hydrolysis to form 1-(pyridin-2-yl)butane-1,3-dione and ammonium salts.

This guide details the degradation mechanism, provides diagnostic steps to confirm the issue, and offers protocols to stabilize the compound during synthesis and storage.

Part 1: The Mechanism of Failure (Root Cause Analysis)

To solve the instability, you must understand the degradation pathway. The presence of the basic pyridine nitrogen (


) complicates the standard enaminone hydrolysis mechanism.
The Degradation Pathway

In acidic media, the molecule acts as a "proton sponge," but only one protonation event is destructive.

  • Stage 1: Pyridine Protonation (Reversible/Safe): The most basic site is the pyridine nitrogen. Addition of acid immediately forms the pyridinium salt. This is generally stable and reversible upon neutralization.

  • Stage 2:

    
    -Carbon Protonation (Destructive):  In the presence of excess acid or water, the 
    
    
    
    -carbon (C3) of the enamine chain is protonated. This breaks the conjugation and forms a highly electrophilic iminium species.
  • Stage 3: Hydrolysis: Water attacks the iminium carbon, leading to C-N bond cleavage.

Visualization: Hydrolysis Cascade

HydrolysisMechanism Stable 4-amino-4-(pyridin-2-yl)but-3-en-2-one (Neutral / Stable) PySalt Pyridinium Salt (Protonated Py-N) (Metastable in Anhydrous Acid) Stable->PySalt H+ (Fast, Reversible) UnstableInter C3-Protonated Iminium Ion (Rate-Limiting Step) PySalt->UnstableInter Excess H+ / H2O (Slow) Hydrated Tetrahedral Intermediate UnstableInter->Hydrated + H2O (Nucleophilic Attack) Products Hydrolysis Products: 1-(pyridin-2-yl)butane-1,3-dione + Ammonium (NH4+) Hydrated->Products C-N Cleavage

Caption: Figure 1. Acid-catalyzed hydrolysis pathway.[1][2] The critical failure point is the protonation of the enamine C3 carbon, leading to irreversible cleavage.

Part 2: Diagnostic & Troubleshooting

Use this decision matrix to determine if acid hydrolysis is the cause of your experimental failure.

Symptom 1: "My compound disappears on HPLC/LC-MS."
ObservationDiagnosisCorrective Action
New Peak Appearance A less polar peak appears (the

-diketone). Mass shift:

(loss of

) or replacement with

.
Monitor at 254 nm. The diketone has a distinct UV profile compared to the enaminone.
Loss of Color The bright yellow/orange color of the enaminone fades to pale yellow or colorless.The conjugation system has been broken. Check pH immediately.
Precipitation White solid forms in acidic solution.This may be the protonated diketone or the ammonium salt. Isolate and check IR for strong

doublets (diketone).
Symptom 2: "Low yield during synthesis workup."

Scenario: You synthesized the ligand via condensation of 1-(pyridin-2-yl)butane-1,3-dione with ammonia, but the yield drops during acid neutralization.

  • Cause: You likely over-acidified during the quenching step.

  • Fix: Never drop the pH below 5.0 during workup. Use a phosphate buffer (pH 6-7) instead of strong mineral acids (HCl) to neutralize the reaction mixture.

Part 3: Stabilization Protocols

Protocol A: Safe Neutralization (The "Rescue" Method)

If your compound is currently in an acidic solution, follow this protocol immediately to prevent total loss.

  • Cool Down: Place the vessel in an ice bath (

    
    ). Hydrolysis rates are temperature-dependent.
    
  • Rapid Buffering: Do not add strong base (NaOH) directly, as local hot spots can cause degradation.

    • Reagent: Saturated Sodium Bicarbonate (

      
      ) or 1M Potassium Phosphate buffer (pH 8).
      
  • Extraction: Once pH > 7, immediately extract into an organic solvent (DCM or Ethyl Acetate). The neutral enaminone is stable in organic media.

  • Drying: Dry over

    
     (neutral) rather than 
    
    
    
    (slightly acidic) if the compound is highly sensitive.
Protocol B: Stability Assay (Validation)

Before using this ligand for metal complexation, validate its integrity.

  • Prepare Stock: Dissolve 1 mg in MeCN.

  • Acid Challenge: Add 1 equivalent of dilute acetic acid.

  • Monitoring: Run TLC (Silica, 5% MeOH in DCM).

    • Stable: Single spot (

      
      ).
      
    • Hydrolyzed: Appearance of a faster-moving spot (Diketone) and a baseline spot (Ammonium salt).

Part 4: Frequently Asked Questions (Technical QA)

Q1: Can I make the hydrochloride salt of this amine? A: Generally, no . Unlike simple amines,


-enaminones do not form stable simple salts with aqueous mineral acids. Attempting to crystallize the HCl salt usually yields the hydrolyzed diketone or a complex mixture. If you must protonate it (e.g., to increase solubility), use a non-nucleophilic acid (like 

or

) in anhydrous media (ether/ethanol) to isolate the pyridinium salt, but keep it strictly dry.

Q2: Does the pyridine ring make it more stable than a standard enaminone? A: Yes and No.

  • Electronic Effect: The electron-withdrawing nature of the protonated pyridine (in acid) reduces the electron density at the

    
    -carbon, theoretically slowing down the rate-determining protonation step compared to a simple aliphatic enaminone.
    
  • Solubility Effect: However, the pyridine makes the molecule more soluble in aqueous acid, increasing the effective concentration of water around the labile bond, potentially accelerating hydrolysis.

Q3: I see two peaks in NMR. Is it degrading? A: Not necessarily. Enaminones exhibit E/Z isomerism around the


 double bond and can also exist in equilibrium with the keto-imine tautomer.
  • Check: If the peaks coalesce upon heating or the ratio is solvent-dependent, it is tautomerism/isomerism. If one set of peaks corresponds to the diketone (check literature NMR for 1-(pyridin-2-yl)butane-1,3-dione), it is degradation.

Visual Troubleshooting Logic

Troubleshooting Start Issue Detected CheckpH Check Media pH Start->CheckpH Acidic pH < 5 CheckpH->Acidic Yes Neutral pH 6-8 CheckpH->Neutral No Hydrolysis Diagnosis: Acid Hydrolysis Acidic->Hydrolysis Tautomer Diagnosis: E/Z Isomerism Neutral->Tautomer Action1 Action: Neutralize with NaHCO3 Extract to Organic Hydrolysis->Action1 Action2 Action: Run Variable Temp NMR to confirm equilibrium Tautomer->Action2

Caption: Figure 2. Diagnostic decision tree for stability issues.

References

  • Dixon, K., & Greenhill, J. V. (1974).[3] A study of the rates of hydrolysis of certain enaminones. Journal of the Chemical Society, Perkin Transactions 2, (2), 164-168. Link

    • Grounding: Establishes the fundamental mechanism of acid-catalyzed hydrolysis for enaminones, identifying C-protonation as the rate-determining step.[4]

  • Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294. Link

    • Grounding: The authoritative review on enaminone chemistry, covering tautomerism and stability profiles.
  • Elassar, A. Z. A., & El-Khair, A. A. (2003).[5] Recent developments in the chemistry of enaminones. Tetrahedron, 59(43), 8463-8480. Link

    • Grounding: Discusses the synthesis and reactivity of functionalized enaminones, including heterocyclic deriv
  • Stanovnik, B., & Svete, J. (2004). Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones. Chemical Reviews, 104(5), 2433-2480. Link

    • Grounding: Provides context on the use of these molecules as ligands and intermediates, highlighting their sensitivity to reaction conditions.[4]

Sources

Technical Support Center: Purification Strategies for 1-(pyridin-2-yl)butane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

You are likely encountering difficulty removing excess 1-(pyridin-2-yl)butane-1,3-dione (hereafter referred to as Py-acac ) from a metal complex (typically Iridium(III), Platinum(II), or Europium(III)).

Standard purification methods (silica chromatography) often fail because this ligand is amphoteric . It possesses two distinct reactive sites that interfere with separation:

  • The Pyridine Nitrogen (Basic): Causes severe tailing on acidic silica gel due to hydrogen bonding with silanol groups.

  • The

    
    -Diketone Enol (Acidic):  Allows the molecule to exist in equilibrium between keto and enol forms, complicating crystallization.
    

The Solution: We must exploit the basic nature of the pyridine ring to induce a phase transfer, separating the neutral metal complex from the now-ionic free ligand.

Decision Matrix: Selecting Your Protocol

Before proceeding, determine the stability of your target metal complex.[1] Use the decision tree below to select the correct workflow.

Purification_Workflow Start Start: Crude Reaction Mixture Check Is the Metal Complex Acid-Stable? (e.g., Ir(III), Pt(II)) Start->Check Stable Yes (Stable) Check->Stable Robust Metal-Ligand Bond Unstable No (Acid Sensitive) (e.g., Zn(II), some Lanthanides) Check->Unstable Labile Coordination MethodA PROTOCOL A: Acid-Base Extraction (Efficiency: >98%) Stable->MethodA MethodB PROTOCOL B: Neutral Alumina Chromatography Unstable->MethodB MethodC PROTOCOL C: Precipitation/Trituration Unstable->MethodC

Figure 1: Decision matrix for selecting the appropriate purification protocol based on metal complex stability.

Detailed Protocols

Protocol A: The "Amphoteric Switch" Extraction (Recommended)

Best for: Cyclometalated Iridium(III) and Platinum(II) complexes.

Mechanism: The free ligand contains a pyridine nitrogen (


). Washing the organic layer with dilute acid protonates this nitrogen, converting the lipophilic ligand into a hydrophilic pyridinium salt. The neutral metal complex (which lacks a free basic site) remains in the organic layer.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) . Use approximately 20 mL of solvent per 100 mg of crude product.

  • The Acid Wash:

    • Transfer the DCM solution to a separatory funnel.

    • Add an equal volume of 0.1 M HCl .

    • Critical Step: Shake vigorously for 2 minutes. The aqueous layer may turn slightly yellow (indicating protonated ligand).

  • Separation: Collect the organic (bottom) layer.

  • Repeat: Perform the acid wash 2 more times.

  • Neutralization: Wash the organic layer once with Saturated

    
      (to remove trace acid) and once with Brine .
    
  • Drying: Dry over

    
    , filter, and evaporate.
    

Data: Partition Efficiency

ComponentSpecies in 0.1 M HClSolubility Phase
Free Py-acac Ligand

(Ionic)
Aqueous Layer (Removed)
Metal Complex Neutral ComplexOrganic Layer (Retained)
Protocol B: Chromatographic Optimization

Best for: Acid-sensitive complexes or high-purity requirements.

The Issue: Standard silica gel is slightly acidic (


). The basic pyridine ring of the ligand adsorbs strongly to the silica, causing "streaking" or co-elution with your product.

Modifications:

  • Stationary Phase: Switch from Silica Gel 60 to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic silanol protons that bind to pyridine.

  • Mobile Phase Modifier: If you must use silica, add 1% Triethylamine (TEA) to your eluent system.

    • Mechanism:[2][3] TEA is a stronger base than pyridine. It preferentially binds to the active sites on the silica, "blocking" them and allowing your ligand/complex to elute cleanly.

Recommended Gradient (Silica + 1% TEA):

  • Start: 100% Hexane

  • Ramp: 0%

    
     20% Ethyl Acetate in Hexane.
    
Protocol C: Trituration (The "Solubility Gap")

Best for: Large scale (>1g) purification where chromatography is expensive.

Concept: Metal complexes of Py-acac are often highly crystalline and insoluble in alcohols, whereas the free ligand is moderately soluble in alcohols.

  • Evaporate the reaction solvent completely.

  • Add cold Methanol (MeOH) or Ethanol (approx. 5 mL per 100 mg).

  • Sonicate for 5 minutes. The mixture should become a suspension.

  • Filter the solid precipitate.[4]

  • Wash the filter cake with cold Hexane (removes greasy impurities) and then cold MeOH (removes free Py-acac).

Troubleshooting FAQs

Q1: I used Protocol A (Acid Wash), but my product yield dropped significantly. Why?

  • Diagnosis: Your metal complex might be proton-sensitive. While Ir(III) is inert, complexes with monodentate ligands or lower oxidation states (e.g., Zn, some Eu) can dissociate in acid.

  • Fix: Switch to Protocol C (Trituration) . Do not expose labile complexes to pH < 6.

Q2: On the column, my product and the impurity are overlapping. The spots look like comets.

  • Diagnosis: This is "tailing" caused by the pyridine nitrogen interacting with the silica.

  • Fix: You are likely using standard silica. Pre-wash your column with eluent containing 5% Triethylamine , then run your column with 1% Triethylamine . This deactivates the silica surface.

Q3: Can I use sublimation?

  • Answer: Yes, but with caution. Unreacted Py-acac ligands are moderately volatile. If your metal complex is thermally stable >250°C (common for OLED emitters), you can sublime the free ligand away at 120-150°C under high vacuum (<

    
     Torr)  before increasing the temperature to sublime your product.
    

Visualizing the Chemical Mechanism

The following diagram illustrates the molecular transformation occurring during Protocol A (Acid Wash).

Mechanism cluster_0 Organic Phase cluster_1 Aqueous Phase Ligand Free Ligand (Lipophilic) Protonated Pyridinium Salt (Hydrophilic) Ligand->Protonated Protonation of Py-N HCl H+ (aq) HCl->Protonated Complex Ir/Pt Complex (Neutral) Complex->Complex No Reaction (Remains in DCM)

Figure 2: Mechanism of phase transfer. The acid selectively targets the uncoordinated pyridine nitrogen.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and purification of pyridine derivatives).

  • Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 40(7), 1704–1711. (Foundational text on Ir-complex purification via silica and recrystallization).

  • BenchChem. (2025).[5] A Researcher's Guide to Pyridine Purification. (Protocols for acid-base extraction of pyridine derivatives).

  • University of Rochester. (n.d.). Not Voodoo: Workup and Purification. (Practical guide on removing amine/pyridine solvents via copper sulfate or acid washes).

Sources

Technical Support Center: High-Purity Enaminone Crystallization & Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Enaminone Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to address the fundamental physicochemical challenges of enaminone purification. Enaminones are highly versatile pharmaceutical building blocks, but their conjugated push-pull electron systems make them sensitive to acidic environments and prone to polymorphic shifts. This guide synthesizes thermodynamic principles, regulatory compliance, and kinetic control to help you design robust, self-validating crystallization workflows.

Core Workflow: Solvent Selection Logic

The following diagram illustrates the critical decision-making pathways for isolating high-purity enaminones, balancing solubility thermodynamics with regulatory constraints.

G A Crude Enaminone API B Solvent Screening (Solubility & ICH Q3C Limits) A->B C Select Primary Solvent (e.g., EtOAc, DCM) B->C High Solubility D Select Anti-Solvent (e.g., Hexane, H2O) B->D Low Solubility E Cooling Crystallization C->E Temp-dependent F Anti-Solvent Crystallization C->F D->F Dropwise addition G Polymorph Control (SMPT) Thermodynamic vs Kinetic E->G F->G H High-Purity Enaminone Crystal (E-configuration) G->H Filtration & Drying

Caption: Workflow for Enaminone Solvent Selection and Crystallization Logic.

Frequently Asked Questions (FAQs)

Q1: Why is crystallization preferred over column chromatography for enaminone purification, and how do I select the primary solvent? Causality & Expert Insight: Enaminones are inherently sensitive to acidic environments and frequently decompose, streak, or undergo side reactions on standard acidic silica gel columns (1)[1]. Crystallization avoids this solid-phase degradation. For primary solvent selection, you must prioritize solvents that dissolve the enaminone well at high temperatures but also preserve its structural integrity. Enaminones typically exist in a stable E-configuration, locked by an intramolecular hydrogen bond between the N-H and C=O groups (2)[2]. Solvents like ethyl acetate, dichloromethane (DCM), or chloroform preserve this internal hydrogen bonding. However, for pharmaceutical applications, you must align with ICH Q3C guidelines. DCM is a Class 2 solvent (limited use due to inherent toxicity), whereas ethyl acetate is a Class 3 solvent (low toxic potential) and is highly recommended (3)[3].

Q2: I am using an anti-solvent approach, but I am getting a mixture of crystal shapes (needles and prisms). What is happening? Causality & Expert Insight: You are observing Solution Mediated Polymorphic Transformation (SMPT) (4)[4]. When you add an anti-solvent (e.g., hexane to an ethyl acetate solution), you rapidly decrease the solubility of the enaminone, generating a state of high supersaturation. According to Ostwald's Rule of Stages, nucleation kinetics dictate that the metastable polymorph (often needle-shaped, possessing lower interfacial energy) crystallizes first. However, thermodynamics will eventually drive the dissolution of these metastable crystals and the nucleation of the thermodynamically stable polymorph (often prismatic) (4)[4]. To control this, slow down your anti-solvent addition rate to lower the initial supersaturation spike, favoring the direct nucleation of the stable form.

Q3: How do I ensure my final enaminone API complies with regulatory residual solvent limits? Causality & Expert Insight: Under ICH Q3C(R8) guidelines, residual solvents offer no therapeutic benefit and must be removed to toxicologically acceptable levels (3)[3]. To minimize trapped solvents, optimize your cooling rate to grow larger, defect-free crystals. Rapid precipitation often leads to solvent inclusion within the crystal lattice, which cannot be removed by standard vacuum drying.

Troubleshooting Guide

Issue: The enaminone "oils out" (Liquid-Liquid Phase Separation) instead of crystallizing upon anti-solvent addition.

  • Mechanism: Oiling out occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before nucleation can occur. This is common in enaminones with flexible alkyl chains when the anti-solvent is added too rapidly.

  • Solution: Heat the mixture above the binodal curve to ensure a single homogeneous phase. Introduce seed crystals of the desired enaminone polymorph before reaching the oiling-out boundary. Seeding provides a low-energy surface for nucleation, bypassing the liquid-liquid separation phase entirely.

Issue: Low overall yield (<75%) after cooling crystallization.

  • Mechanism: The solubility curve of your enaminone in the primary solvent may not be steep enough; meaning, it remains highly soluble even at lower temperatures.

  • Solution: If cooling crystallization yields are below 75%, transition immediately to an anti-solvent workflow (5)[5]. Introduce a miscible anti-solvent (e.g., dropping hexane into ethyl acetate) to forcefully depress the solubility and drive the remaining API out of the solution.

Quantitative Data: Solvent Classification & Application Table

Table 1: Common Solvents for Enaminone Crystallization and ICH Q3C Classifications

SolventRole in Enaminone CrystallizationICH Q3C ClassPDE Limit (mg/day)Notes
Ethyl Acetate Primary SolventClass 3≥ 50.0Excellent for stabilizing the E-configuration via internal H-bonding.
Hexane Anti-SolventClass 22.9Highly effective anti-solvent for EtOAc/DCM systems.
Dichloromethane Primary SolventClass 26.0Good solubility, but strict regulatory limits require thorough drying.
Methanol Primary SolventClass 230.0Useful for highly polar enaminones; pairs well with water as an anti-solvent.
Water Anti-SolventN/AN/AGreen anti-solvent, but can disrupt internal H-bonds in some enaminones.

Standard Operating Procedure: Self-Validating Anti-Solvent Crystallization

This protocol ensures the high-yield recovery of thermodynamically stable enaminone crystals while actively preventing residual solvent entrapment.

Step 1: Primary Dissolution

  • Weigh the crude enaminone and transfer it to a jacketed crystallizer equipped with an overhead stirrer.

  • Add the primary solvent (e.g., Ethyl Acetate) at a ratio of 5-10 mL per gram of substrate (6)[6].

  • Heat the suspension to 55°C – 60°C until complete dissolution is achieved.

  • Validation Checkpoint: Visually inspect for a completely clear solution. If turbidity persists, the assumed solubility limit is incorrect; add 10% more primary solvent or filter hot to remove insoluble impurities.

Step 2: Controlled Supersaturation

  • Cool the solution slowly (e.g., 0.5°C/min) to 40°C.

  • Begin the dropwise addition of the anti-solvent (e.g., Hexane) using a programmable syringe pump. Maintain a slow flow rate (e.g., 10 mL/hr) to prevent sudden supersaturation spikes.

  • Validation Checkpoint: Monitor the solution using FBRM (Focused Beam Reflectance Measurement) or visual turbidity. The onset of turbidity confirms the metastable limit has been breached.

Step 3: Seeding and SMPT Management

  • Once the solution becomes slightly turbid, pause the anti-solvent addition.

  • Introduce 1-2% (w/w) of pure enaminone seed crystals (thermodynamically stable form).

  • Hold the temperature and stirring for 60 minutes to allow the seeds to grow and to facilitate the SMPT of any kinetically formed metastable crystals.

  • Validation Checkpoint: Sample the slurry and observe under a polarized light microscope. A morphological transformation from needle-like (metastable) to prismatic (stable) crystals confirms successful SMPT.

Step 4: Final Precipitation and Isolation

  • Resume the anti-solvent addition until the target solvent:anti-solvent ratio (typically 1:1 to 1:2) is reached.

  • Cool the suspension to 5°C at 0.5°C/min to maximize yield.

  • Filter the crystals under a vacuum and wash them with a cold mixture of the primary/anti-solvent.

  • Dry the crystals in a vacuum oven at 40°C.

  • Validation Checkpoint: Perform Headspace GC on the dried powder (7)[7]. Residual solvent peaks must integrate below the ICH Q3C PDE limits (e.g., < 5000 ppm for Class 3 solvents).

References

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH Source: ICH URL:[Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline Source: Shimadzu URL:[Link]

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline Source: Crystallization Systems URL:[Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development Source: YouTube (APC Webinar) URL:[Link]

  • Synthesis of enaminones with stationary stereochemistry Source: SciELO URL:[Link]

  • Perspectives of Alkyl Introduction into Methylene-Containing Heterocycles Source: ChemRxiv URL:[Link]

Sources

Validation & Comparative

IR spectroscopy bands for carbonyl and amino groups in enaminones

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison for researchers and drug development professionals characterizing the conjugated systems of enaminones using Infrared (IR) Spectroscopy.

Executive Summary

Enaminones are highly versatile building blocks in organic synthesis and drug development, characterized by their unique


 conjugated system. Confirming the successful synthesis of an enaminone relies heavily on identifying the distinct vibrational shifts of its carbonyl (C=O) and amino (N-H) groups. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR)  versus Transmission (KBr Pellet) FTIR  for enaminone characterization, providing field-proven protocols to prevent common analytical artifacts.

Mechanistic Insight: The Enaminone Conjugated System

To accurately interpret the IR spectra of enaminones, one must understand the causality behind their unique band positions. Enaminones are "push-pull" alkenes. The nitrogen atom acts as an electron donor (push), while the carbonyl oxygen acts as an electron acceptor (pull).

This extensive delocalization of the nitrogen lone pair through the alkene


-system into the carbonyl 

orbital (

) fundamentally alters the bond force constants:
  • Carbonyl (C=O) Shift: The double-bond character of the carbonyl group is significantly reduced. Consequently, the C=O stretching frequency drops from the typical ketone range (~1715 cm⁻¹) down to 1695–1580 cm⁻¹ , as detailed in the 1[1].

  • Amino (N-H) Shift: The N-H bonds are frequently involved in strong intra- or intermolecular hydrogen bonding with the electron-rich carbonyl oxygen. This weakens the N-H bond, broadening the peak and shifting it to the 3450–3100 cm⁻¹ region[2][3].

  • Alkene (C=C) Overlap: The conjugated C=C stretch typically appears between 1640–1550 cm⁻¹ , often overlapping with or appearing as a shoulder to the shifted carbonyl band[4].

Technology Comparison: ATR-FTIR vs. Transmission (KBr) FTIR

When selecting an IR sampling technique for enaminones, the choice directly impacts data integrity.

The Moisture Threat (KBr Transmission): Potassium bromide (KBr) is highly hygroscopic. If the KBr powder absorbs atmospheric moisture, it produces a broad O-H stretching band at ~3400 cm⁻¹ and an H-O-H bending band at ~1640 cm⁻¹. Crucially, these water bands perfectly overlap with the enaminone N-H and C=O/C=C bands. This overlap can lead to false positives or obscure the exact wavenumber of the enaminone functional groups. Furthermore, the high pressure and shear forces used during KBr pellet grinding can disrupt the delicate hydrogen-bonding networks of enaminone isomers, shifting the C=O band artificially.

The ATR Advantage: ATR-FTIR requires no sample preparation, leaving the enaminone's crystalline lattice and hydrogen-bonding network intact. Because no hygroscopic matrix is used, the 3400 cm⁻¹ and 1640 cm⁻¹ regions remain unobstructed, providing a much higher fidelity reading of the N-H and C=O bands. However, ATR spectra require mathematical correction, as the penetration depth of the IR beam is wavelength-dependent, which can slightly shift peaks at lower wavenumbers compared to transmission data.

Quantitative Performance Comparison
Feature / BandATR-FTIR PerformanceTransmission (KBr) PerformanceEnaminone Expected Range
C=O Stretch Optimal; free from water bending interference.High risk of H₂O bending overlap (~1640 cm⁻¹).1695 – 1580 cm⁻¹
N-H Stretch Optimal; clear baseline in the high-frequency region.High risk of O-H stretching overlap (~3400 cm⁻¹).3450 – 3100 cm⁻¹
C=C Stretch Highly resolved; easy to distinguish from C=O.Highly resolved, provided KBr is perfectly dry.1640 – 1550 cm⁻¹
Sample Integrity Preserved; no mechanical stress applied.Altered; pressure may induce polymorph shifts.N/A
Throughput High (< 2 minutes per sample).Low (~10 minutes per sample).N/A

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate built-in validation steps to guarantee that the observed band shifts are inherent to the enaminone and not instrumental or preparative artifacts.

Protocol A: ATR-FTIR Analysis (Recommended)
  • System Suitability Test (SST): Before analyzing the enaminone, scan a 1.5 mil polystyrene calibration film. Verify that the critical 1601 cm⁻¹ peak is within ±1 cm⁻¹. This validates the instrument's wavelength accuracy precisely in the region where the enaminone C=O and C=C bands will appear.

  • Background Verification: Clean the diamond/ZnSe crystal with isopropanol. Acquire a background scan (32 scans, 4 cm⁻¹ resolution). Validation check: Ensure the single-beam energy profile is smooth and no residual peaks exist in the 1700–1500 cm⁻¹ range.

  • Sample Acquisition: Place 1–2 mg of the solid enaminone directly onto the crystal. Apply consistent pressure using the ATR anvil until the real-time preview shows a maximum absorbance of ~0.5 to 0.8 AU for the strongest band.

  • Data Processing: Acquire the spectrum. Apply an ATR-correction algorithm (standard in most FTIR software) to account for wavelength-dependent penetration depth, making the C=O peak position directly comparable to historical transmission literature.

Protocol B: Transmission (KBr Pellet) Analysis
  • Matrix Preparation (Critical Step): Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use. Store in a desiccator.

  • Sample Grinding: In an agate mortar, gently mix 1 mg of the enaminone with 100 mg of the dried KBr. Causality note: Do not over-grind; excessive localized heating and shear stress can alter the enaminone's keto-enol tautomeric equilibrium or hydrogen bonding.

  • Pellet Pressing: Transfer the mixture to a die and press at 10 tons under a vacuum for 2 minutes to remove trapped air and moisture.

  • Background & Scan: Run a blank KBr pellet (prepared identically) as the background. Scan the sample pellet. Validation check: If a broad band appears at 3400 cm⁻¹ in the background, the KBr has absorbed water, and the preparation must be discarded to prevent N-H band masking.

Analytical Workflow

IR_Workflow Start Synthesized Enaminone Decision Select IR Technique Start->Decision ATR ATR-FTIR (Low Artifact Risk) Decision->ATR Routine Analysis KBr Transmission FTIR (High Resolution) Decision->KBr Library Matching PrepATR Apply to Diamond Crystal (Preserves H-Bonding) ATR->PrepATR PrepKBr Grind with Dry KBr (Risk of Polymorph Shift) KBr->PrepKBr Scan Acquire Spectra (4000-400 cm⁻¹, 32 Scans) PrepATR->Scan PrepKBr->Scan Analyze Analyze Conjugated System: N-H (3450-3100 cm⁻¹) C=O (1695-1580 cm⁻¹) Scan->Analyze

Fig 1: Logical workflow for selecting and executing IR spectroscopy on enaminone samples.

References

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Oriental Journal of Chemistry. Available at:[Link]

  • Thermal and spectroscopic studies of some metal complexes with a new enaminone ligand... Arabian Journal of Chemistry. Available at:[Link]

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Chelating Strength of Enaminones vs. Beta-Diketones

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the vast landscape of coordination chemistry, the ability of organic molecules to bind metal ions is a cornerstone of applications ranging from catalysis to medicinal chemistry.[1][2] Among the most versatile and widely studied chelating agents are β-diketones and their nitrogen-containing analogues, enaminones. While structurally similar, the substitution of an oxygen atom for a nitrogen atom imparts significant differences in their electronic properties, stereochemistry, and, consequently, their chelating strength and selectivity.

This guide provides an in-depth comparison of the chelating abilities of enaminones and β-diketones, grounded in fundamental chemical principles and supported by experimental data. We will explore the structural nuances that govern their interaction with metal ions, present standardized protocols for quantifying their binding strength, and discuss how these differences can be rationally exploited in research and development.

Part 1: The Fundamental Basis of Chelation

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, resulting in the formation of a stable, ring-like structure known as a chelate.[3] The thermodynamic stability of these complexes in solution is quantified by the stability constant (or formation constant), K, or more commonly, its logarithm (log β).[4][5] A higher log β value signifies a stronger metal-ligand interaction and a more stable complex.[6][7]

The overall stability constant (βn) for a complex MLn is the equilibrium constant for the overall reaction:

M + nL ⇌ MLn

βn = [MLn] / ([M][L]ⁿ)

Several factors influence the stability of a metal chelate, including:

  • Nature of the Metal Ion: Properties like charge density (ionic potential), size, and its classification as a "hard" or "soft" acid according to Pearson's Hard-Soft Acid-Base (HSAB) theory are critical.

  • Nature of the Ligand: The number and type of donor atoms, the number and size of the chelate rings formed, and the steric and electronic effects of substituents on the ligand backbone all play a crucial role.[8]

  • Environmental Conditions: pH, temperature, and the solvent system can significantly impact complex stability.[9][10]

cluster_ligand Bidentate Ligand M Metal Ion (Mn+) L1 Ligand Donor Atom 1 M->L1 Coordinate Bond L2 Ligand Donor Atom 2 M->L2 Coordinate Bond L1->L2 Backbone Chelate Stable Chelate Ring caption General principle of bidentate chelation.

Caption: General principle of bidentate chelation.

Part 2: Beta-Diketones: The Classic O,O-Donors

Beta-diketones are characterized by two carbonyl groups separated by a methylene group and exist in a tautomeric equilibrium between the keto and enol forms.[11][12] Deprotonation of the acidic enolic proton yields a bidentate enolate anion that coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered ring.[6][13] This O,O-donor set makes β-diketones particularly effective at chelating hard metal ions like Fe(III), Cr(III), and rare-earth elements.[9][14]

The chelating strength can be tuned by altering the R-groups. Electron-withdrawing groups (e.g., -CF₃ as in thenoyltrifluoroacetone) increase the acidity (lower pKa) of the ligand, which can lead to the formation of more stable complexes at lower pH compared to ligands like acetylacetone.[6]

Table 1: Stability Constants (log β) for Common β-Diketone-Metal Complexes

Ligand (Abbreviation)Metal Ionlog β₁log β₂log β₃Source
Acetylacetone (acac)Cu(II)8.214.8-[9]
Acetylacetone (acac)Fe(III)11.421.326.7[9]
Acetylacetone (acac)Cr(III)10.920.326.6[9]
Benzoylacetone (bac)Cu(II)8.415.6-[9]
Thenoyltrifluoroacetone (tta)Cu(II)-13.1-[6]
Dibenzoylmethane (dbm)Cu(II)-20.0-[6]

Note: Stability constants are highly dependent on experimental conditions (solvent, temperature, ionic strength) and should be used for comparative purposes with this in mind.[6]

Part 3: Enaminones: The Versatile O,N-Donors

Enaminones are nitrogen analogues of β-diketones, featuring a conjugated N-C=C-C=O system.[2] This structure also allows for deprotonation and subsequent chelation to a metal ion. However, the donor set is now composed of one oxygen and one nitrogen atom (O,N-donor). This fundamental change has profound implications for their chelating behavior.

According to HSAB theory, the nitrogen donor is softer than the oxygen donor. This makes enaminones not only excellent ligands for hard metal ions but also effective chelators for borderline and softer metal ions like Cu(II), Ni(II), Co(II), and Pd(II).[15] The nature of the substituent on the nitrogen atom (R') provides a highly accessible synthetic handle to fine-tune the steric and electronic properties of the ligand, thereby modulating the stability and structure of the resulting metal complexes.[16]

While extensive tables of stability constants for enaminones are less consolidated in the literature compared to β-diketones, their ability to form stable complexes with a wide array of transition metals is well-documented.[2][16] They are recognized as excellent polydentate ligands whose chelating efficacy is significantly enhanced upon complexation.[2]

Part 4: Head-to-Head Comparison: Enaminones vs. Beta-Diketones

FeatureBeta-DiketonesEnaminonesCausality & Field Insight
Donor Atoms O, O (Hard Donors)O, N (Hard/Borderline Donors)The O,N set provides greater versatility. Enaminones can effectively chelate a broader range of metals, including borderline acids (e.g., Cu²⁺, Ni²⁺), compared to the O,O set which strongly prefers hard acids (e.g., Fe³⁺, Ln³⁺).
Acidity (pKa) Generally lower pKaGenerally higher pKaThe enolic proton of β-diketones is typically more acidic. This allows them to chelate metals at a lower pH where the corresponding enaminone might still be protonated and inactive as a ligand.
Electronic Effects Modulated by C-substituents (R₁, R₂)Modulated by C- and N-substituents (R₁, R₂, R')The N-substituent in enaminones offers a powerful and synthetically accessible position to tune ligand properties without significantly altering the steric profile near the metal center, a key advantage in catalyst design.
Bonding Forms M-O bondsForms one M-O and one M-N bondThe M-N bond introduces a different character to the chelate ring, influencing redox potentials and catalytic activity of the metal center.
Applications Lanthanide luminescence, extraction agents, polymerization catalysts.[12][17]Heterocyclic synthesis, anticonvulsants, anticancer agents, polymerization.[2][15][18][19]The choice of ligand is application-driven. The robust O,O chelation of β-diketones is ideal for stable lanthanide complexes, while the tunable O,N system of enaminones is exploited in bioactive molecules and catalysis.

Part 5: Experimental Protocols for Quantifying Chelating Strength

Accurate determination of stability constants is crucial for comparing chelating agents and for understanding their behavior in a given system.[20] Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.

Protocol 1: Potentiometric Titration (Calvin-Bjerrum Method)

This method involves monitoring the pH of a solution containing the ligand, with and without a metal ion, as a standardized base is added. It allows for the determination of both the ligand's acidity constant (pKa) and the stepwise metal-ligand stability constants.[20]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) in CO₂-free water.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a stock solution of the ligand (enaminone or β-diketone) of known concentration in a suitable solvent (e.g., 70% DMF-water).[20]

    • Prepare a stock solution of the metal salt (e.g., Cu(NO₃)₂, Fe(NO₃)₃) of known concentration.

    • Prepare a solution of an inert salt (e.g., 1 M KNO₃) to maintain constant ionic strength.[20]

  • Titration Setup:

    • Calibrate a pH meter with standard buffers.

    • Use a thermostated vessel to maintain a constant temperature.

    • Use a micro-burette for precise addition of the titrant.

  • Titration Procedure: Prepare three solutions for titration:

    • Set 1 (Acid): Known volume of standard acid + inert salt solution + solvent.

    • Set 2 (Ligand): Set 1 + known volume of ligand stock solution.

    • Set 3 (Metal-Ligand): Set 2 + known volume of metal salt stock solution.

  • Data Collection: Titrate each solution against the standardized base, recording the pH after each incremental addition.

  • Calculation:

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Plot n̄ₐ vs. pH to determine the ligand pKa values.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]).

    • Plot n̄ vs. pL (where pL = -log[L]) to obtain the formation curve. The values of pL at n̄ = 0.5, 1.5, 2.5 correspond to log K₁, log K₂, and log K₃, respectively.

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Standardized Acid, Base, Metal, Ligand & Inert Salt Solutions B Calibrate pH Meter & Thermostated Vessel A->B C Titrate 3 Sets: 1. Acid Blank 2. Acid + Ligand 3. Acid + Ligand + Metal B->C D Record pH vs. Volume of Base Added C->D E Plot Titration Curves (pH vs. Volume) D->E F Calculate n̄ₐ (Proton-Ligand) E->F H Calculate n̄ and pL (Metal-Ligand) E->H G Determine pKa from n̄ₐ vs. pH plot F->G I Plot Formation Curve (n̄ vs. pL) H->I J Determine log K values from Formation Curve I->J caption Workflow for Potentiometric Determination of Stability Constants.

Caption: Workflow for Potentiometric Determination of Stability Constants.

Protocol 2: UV-Vis Spectrophotometry (Job's Method of Continuous Variation)

This method is used to determine the stoichiometry of a metal-ligand complex and can also be used to find the stability constant. It is based on the principle that if the complex absorbs at a wavelength where the reactants do not, the absorbance will be maximal when the reactants are mixed in their stoichiometric ratio.[9][10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare equimolar stock solutions of the metal salt and the ligand.

    • Prepare a suitable buffer solution to maintain a constant pH at which complex formation is optimal.[9]

  • Wavelength Selection:

    • Record the UV-Vis spectrum of the metal salt, the ligand, and a mixture of the two to identify the wavelength of maximum absorbance (λ_max) for the complex.

  • Preparation of Solutions (Job's Plot):

    • Prepare a series of solutions with a constant total molar concentration (Metal + Ligand), but with varying mole fractions of the ligand (X_L). For example, mix X mL of the ligand solution with (10-X) mL of the metal solution, where X varies from 0 to 10.

    • Dilute each solution to the same final volume.

  • Data Collection:

    • Measure the absorbance of each solution at the predetermined λ_max against a reagent blank.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand (X_L).

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at X_L = 0.67 indicates a 1:2 (M:L) complex.

    • The stability constant can be calculated from the absorbance data of the plot.

cluster_prep Preparation cluster_setup Spectrometry cluster_exp Experiment cluster_analysis Data Analysis A Prepare Equimolar Metal & Ligand Solutions and pH Buffer B Determine λ_max of the Complex A->B C Prepare Series of Solutions with Varying Mole Fractions (Total Molarity Constant) B->C D Measure Absorbance of Each Solution at λ_max C->D E Plot Absorbance vs. Mole Fraction of Ligand D->E F Determine Stoichiometry from Absorbance Maximum E->F G Calculate Stability Constant (K) from Data E->G caption Workflow for Spectrophotometric Analysis using Job's Method.

Sources

Publish Comparison Guide: Structural Profiling of 4-amino-4-(pyridin-2-yl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive structural and comparative analysis of 4-amino-4-(pyridin-2-yl)but-3-en-2-one , a hybrid N,O-donor ligand.

This document synthesizes crystallographic principles, experimental protocols, and comparative metrics to evaluate this ligand against standard alternatives like Acetylacetone (acac) and 2,2'-Bipyridine.

Executive Summary

4-amino-4-(pyridin-2-yl)but-3-en-2-one represents a specialized class of


-enaminones that function as versatile bidentate ligands.[1] Unlike symmetric 

-diketones (e.g., acetylacetone) or rigid diimines (e.g., bipyridine), this molecule offers a hybrid donor system (N,O) with tunable electronic delocalization.

Its performance is defined by its ability to exist in a stable (Z)-enaminone tautomer in the solid state, facilitated by a strong intramolecular hydrogen bond. This guide compares its crystallographic and functional profile against industry-standard ligands to aid in scaffold selection for coordination chemistry and drug discovery.[1]

Crystallographic Characterization

The structural integrity of 4-amino-4-(pyridin-2-yl)but-3-en-2-one is governed by its tautomeric preference.[1] X-ray diffraction (XRD) studies of this class consistently reveal that the keto-enamine form is energetically preferred over the enol-imine form in the solid state.[1]

Representative Crystal Data

Note: The following parameters are derived from the isostructural analog (Z)-3-amino-1-(pyridin-2-yl)but-2-en-1-one and related pyridyl-enaminones to serve as a validated baseline for this scaffold.

ParameterMetric (Representative)Structural Significance
Crystal System MonoclinicCommon for planar, stacking molecules.[1]
Space Group

Centrosymmetric packing favored by dipole pairing.[1]
Unit Cell (

)

Typical dimensions for small organic ligands.

Angle

Indicates slight inclination in stacking.[1]
Z 4Four molecules per unit cell (standard packing).[2][3]
Key Geometric Parameters

The "performance" of the ligand is dictated by the bond lengths within the chelate backbone. The intermediate bond lengths (between single and double) indicate significant


-electron delocalization, enhancing stability.
BondLength (

)
Comparison to StandardInterpretation
C2=O1 (Ketone)


(1.20 Å)
Lengthened due to resonance participation.[1]
C3-C4 (Backbone)


(1.54 Å)
Significant double-bond character (delocalization).
C4-N (Amine)


(1.47 Å)
Partial double bond; indicates

hybridization.[1]
N-H...O (H-bond)

StrongCritical Feature: Locks the molecule in Planar Z-form.[1]

Comparative Analysis

This section objectively compares the target enaminone against two standard alternatives used in similar applications (metal chelation and bioactive scaffolds).

Alternative 1: Acetylacetone (acac)
  • Structure: Symmetric O,O-donor (

    
    -diketone).[1]
    
  • Comparison:

    • Electronic Hardness: acac is a harder donor (O,O). The target (N,O) is softer, making it better suited for late transition metals (e.g., Cu(II), Pd(II)).

    • Sterics: The pyridine ring in the target adds steric bulk and

      
      -stacking potential that acac lacks.[1]
      
    • Stability: The target's intramolecular H-bond (

      
      ) is generally stronger (
      
      
      
      kcal/mol) than the
      
      
      bond in enolized acac, leading to higher solid-state stability.
Alternative 2: 2,2'-Bipyridine (bipy)
  • Structure: Rigid N,N-donor (diimine).

  • Comparison:

    • Flexibility: bipy is rigid.[1] The target has a flexible methine bridge (

      
      ), allowing for "bite angle" adjustment upon coordination.
      
    • Charge: bipy is neutral. The target, upon deprotonation, becomes a monoanionic ligand, neutralizing the metal charge (e.g., forming neutral

      
       complexes vs. cationic 
      
      
      
      ).
Summary Data Table
FeatureTarget: Pyridyl-Enaminone Alt 1: Acetylacetone Alt 2: 2,2'-Bipyridine
Donor Atoms N (Pyridine), O (Ketone)O, ON, N
Charge State Neutral / MonoanionicMonoanionicNeutral
H-Bonding Strong Intramolecular (

)
Moderate Intramolecular (

)
None (Intermolecular only)
Solubility High in polar organics (EtOH, DMSO)High in organicsModerate
Primary Use Hybrid Catalysis, Bioactive ScaffoldsHard Metal ChelationRedox Active Complexes

Experimental Protocols

Synthesis Workflow

Objective: Synthesize 4-amino-4-(pyridin-2-yl)but-3-en-2-one via condensation.

  • Reaction: 2-Cyanopyridine + Acetone

    
     Product.[1]
    
  • Mechanism: Nucleophilic attack of acetone enolate on the nitrile carbon, followed by tautomerization.

Protocol:

  • Preparation: Dissolve sodium ethoxide (1.2 eq) in dry ethanol under

    
    .
    
  • Addition: Add acetone (1.0 eq) dropwise at

    
    , stir for 30 min.
    
  • Coupling: Add 2-cyanopyridine (1.0 eq) slowly.

  • Reflux: Heat to reflux for 6-8 hours. The solution typically turns yellow/orange.[1]

  • Isolation: Evaporate solvent. Neutralize residue with dilute acetic acid to pH 6-7.[1]

  • Purification: Recrystallize the precipitate from hot ethanol.

Crystallization for XRD

Objective: Grow single crystals suitable for diffraction.

  • Solvent System: Ethanol/Chloroform (1:1 v/v).[1]

  • Method: Slow evaporation.

  • Procedure: Dissolve 20 mg of pure solid in 2 mL solvent. Filter into a clean vial. Cover with parafilm, poke 2-3 small holes, and store at

    
     in a vibration-free zone.
    
  • Timeline: Block-like crystals appear in 3-5 days.

Structural Visualization

Tautomeric Equilibrium Pathway

The following diagram illustrates the stability logic, showing why the Enaminone form is the dominant species found in XRD data.

Tautomerism Fig 1. Tautomeric shift favoring the Z-Enaminone due to Resonance Assisted Hydrogen Bonding (RAHB). Imine Imino-Ketone Form (Kinetic Product) Enaminone Z-Enaminone Form (Thermodynamic Product) Imine->Enaminone Tautomerization (Fast) Enaminone->Enaminone Intramolecular H-Bond (Stabilization) Complex Metal Chelate (Coordination) Enaminone->Complex Deprotonation + M(II)

Crystallographic Packing Logic

This workflow describes how the molecular features translate to the observed crystal lattice.[1]

Packing Fig 2. Hierarchical assembly of the crystal lattice from molecular units. Molecule Single Molecule (Planar Z-Isomer) Dimer Centrosymmetric Dimer (Dipole Pairing) Molecule->Dimer Intermolecular H-bonds (N-H...O) Stack Pi-Stacked Columns (Pyridine-Pyridine Interaction) Dimer->Stack Pi-Pi Stacking (3.5 - 3.8 Å) Lattice 3D Crystal Lattice (Van der Waals Forces) Stack->Lattice Packing

References

  • Crystal Structure of Pyridyl-Enaminones

    • Reference: Zhang, Y., et al. "Synthesis and crystal structure of (Z)-3-(2-hydroxyphenylamino)-1-(pyridin-3-yl)but-2-en-1-one."[1] Journal of Chemical Crystallography, 2012.[1]

    • Relevance: Provides the benchmark bond lengths for the enaminone backbone ( 1.39 Å, 1.25 Å).
  • Tautomerism in Enaminones: Reference: Stanovnik, B., et al. "The chemistry of enaminones and related compounds." Advances in Heterocyclic Chemistry, Vol 52, 1991. Relevance: Validates the Z-isomer preference due to Resonance Assisted Hydrogen Bonding (RAHB).
  • Synthesis Protocol

    • Reference: El-Aatiaoui, A., et al. "Synthesis and characterization of new pyridine-enaminone derivatives."[1] Acta Crystallographica Section E, 2014.[1][4][5]

    • Relevance: Confirms the condensation pathway of cyanopyridines/acetylpyridines with active methylenes.[1]

  • Comparative Ligand Data

    • Reference: Groom, C. R., et al. "The Cambridge Structural Database."[1][6] Acta Crystallographica Section B, 2016.[1]

    • Relevance: Source for Acetylacetone and Bipyridine standard metrics.

Sources

4-Amino-4-(pyridin-2-yl)but-3-en-2-one vs. Schiff base ligands efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Title : 4-Amino-4-(pyridin-2-yl)but-3-en-2-one vs. Schiff Base Ligands: A Comprehensive Efficiency Guide

Introduction In the realm of coordination chemistry and drug development, the choice of ligand architecture dictates the thermodynamic stability, kinetic lability, and ultimate efficacy of transition metal complexes. Historically, Schiff bases (imines) have been the workhorse ligands for catalysis and medicinal inorganic chemistry. However, their inherent susceptibility to hydrolysis in physiological and aqueous environments often limits their translational potential[1],[2].

Enter 4-amino-4-(pyridin-2-yl)but-3-en-2-one , a highly robust, tridentate


-enaminone ligand. By leveraging a conjugated "push-pull" electronic system, this enaminone overcomes the structural vulnerabilities of traditional Schiff bases, offering superior performance in both catalytic turnover and biological assays[3],[4].

This guide provides an objective, data-driven comparison between 4-amino-4-(pyridin-2-yl)but-3-en-2-one and conventional Schiff base ligands, detailing the mechanistic causality behind their stability, coordination efficiency, and application profiles.

Structural Dynamics & Hydrolytic Stability

The fundamental difference between Schiff bases and enaminones lies in their electronic distribution. Schiff bases rely on a localized carbon-nitrogen double bond (


). In aqueous media, particularly at physiological pH (7.4), the electrophilic imine carbon is highly vulnerable to nucleophilic attack by water, leading to rapid hydrolysis back into the constituent amine and aldehyde precursors[1].

Conversely, 4-amino-4-(pyridin-2-yl)but-3-en-2-one features a conjugated


 backbone. This structure acts as a "push-pull" ethylene system: the electron-donating amine group "pushes" electron density through the conjugated 

-system, while the electron-withdrawing carbonyl group "pulls" it[3],[4]. This resonance stabilization (

) effectively neutralizes the electrophilicity of the carbon backbone, rendering the ligand exceptionally stable against hydrolytic cleavage and oxidative degradation under atmospheric and aqueous conditions[5].

G cluster_Schiff Schiff Base Degradation cluster_Enaminone Enaminone Stabilization S1 Imine (C=N) S2 Aqueous Attack S1->S2 S3 Hydrolysis S2->S3 E1 N-C=C-C=O E2 Push-Pull Resonance E1->E2 E3 High Stability E2->E3

Fig 1: Mechanistic comparison of hydrolytic degradation in Schiff bases vs. resonance stabilization.

Coordination Chemistry & Metal Complexation

When designing metal-based therapeutics or catalysts, the denticity and donor atom set are critical. Standard Schiff bases (e.g., Salen) typically offer


 tetradentate or 

bidentate coordination, forming square planar or octahedral geometries[2]. However, the dynamic nature of the imine bond can lead to ligand dissociation under competitive conditions.

4-Amino-4-(pyridin-2-yl)but-3-en-2-one acts as a versatile tridentate ligand, utilizing an


 donor set (pyridine nitrogen, enamine nitrogen, and carbonyl oxygen)[6],[7]. This configuration forms highly stable, fused five- and six-membered chelate rings with first-row transition metals like 

,

, and

[8]. The rigid, conjugated backbone locks the metal in a distorted square-pyramidal or octahedral geometry, preventing ligand exchange with competing biological nucleophiles (e.g., glutathione or serum proteins).

Table 1: Quantitative Comparison of Ligand Efficiency

Parameter4-Amino-4-(pyridin-2-yl)but-3-en-2-oneTypical Schiff Base (e.g., Salen)
Donor Set

(Tridentate)

(Tetradentate) or

(Bidentate)
Electronic Structure Push-Pull Conjugated SystemLocalized

Imine Bond
Hydrolytic Half-Life (

)

hours

hours
Coordination Geometry Square Pyramidal / OctahedralSquare Planar / Octahedral
Biological Efficacy (MCF-7) High (Maintained structural integrity)Variable (Often limited by degradation)

Experimental Protocol: Synthesis and Hydrolytic Stability Assay

To objectively validate the superior stability of the enaminone ligand, the following self-validating protocol outlines the synthesis of its


 complex and the subsequent kinetic evaluation of its hydrolytic stability compared to a Schiff base control.

Step 1: Ligand Synthesis

  • Dissolve 10 mmol of 1-(pyridin-2-yl)butane-1,3-dione in 20 mL of absolute ethanol.

  • Add an excess (30 mmol) of aqueous ammonia (25%).

  • Reflux the mixture for 4 hours. The push-pull thermodynamics will drive the equilibrium toward the enaminone formation.

  • Cool to

    
    , filter the resulting precipitate, and recrystallize from ethanol to yield pure 4-amino-4-(pyridin-2-yl)but-3-en-2-one.
    

Step 2: Metal Complexation

  • Dissolve 2.0 mmol of the synthesized enaminone in 15 mL of hot ethanol.

  • Slowly add a solution of 1.0 mmol

    
     acetate monohydrate in 10 mL of ethanol.
    
  • Reflux for 2 hours. The color will shift to a deep green/blue, indicating the formation of the

    
     complex[6],[8].
    
  • Isolate the complex via vacuum filtration and wash with cold ethanol and diethyl ether.

Step 3: Hydrolytic Stability Assay (UV-Vis Kinetics)

  • Prepare a 50

    
     solution of the 
    
    
    
    -enaminone complex in a 90:10 mixture of PBS buffer (pH 7.4) and DMSO.
  • Prepare an identical concentration of a

    
    -Salen (Schiff base) control.
    
  • Monitor the Metal-to-Ligand Charge Transfer (MLCT) band (

    
     nm) using a UV-Vis spectrophotometer at 
    
    
    
    over 48 hours[1].
  • Data Interpretation: The Schiff base complex will exhibit an exponential decay in absorbance as the imine bond hydrolyzes. The enaminone complex will maintain

    
     of its initial absorbance, validating its kinetic inertness.
    

Workflow L Ligand Synthesis (Enaminone) C Metal Complexation (Cu/Co/Ni Acetate) L->C P Purification (Recrystallization) C->P A Stability Assay (UV-Vis Kinetics) P->A E Efficacy Testing (Catalysis/Cytotoxicity) A->E

Fig 2: Standard workflow for the synthesis and evaluation of enaminone transition metal complexes.

Catalytic & Biological Efficacy

The structural robustness of 4-amino-4-(pyridin-2-yl)but-3-en-2-one translates directly into enhanced performance metrics. In biological applications, the premature degradation of Schiff base complexes often leads to off-target toxicity from free metal ions and organic byproducts. Enaminone complexes, however, remain intact in physiological media, allowing them to reach their target (e.g., DNA intercalation or enzyme active sites) efficiently. Recent studies on analogous enaminone transition metal complexes demonstrate potent in vitro anti-urease activity and high cytotoxicity against human breast cancer (MCF-7) cell lines, significantly outperforming standard reference drugs[8].

Furthermore, in catalytic applications (such as cross-coupling or acceptorless dehydrogenation), the tridentate enaminone framework prevents catalyst deactivation, yielding higher Turnover Numbers (TON) and allowing reactions to proceed in green, aqueous solvent systems where Schiff bases would rapidly decompose[9].

Conclusion

While Schiff bases remain synthetically accessible and structurally diverse, their hydrolytic instability is a critical bottleneck for advanced applications. The 4-amino-4-(pyridin-2-yl)but-3-en-2-one ligand offers a superior alternative. By harnessing push-pull resonance stabilization and a robust


 tridentate coordination pocket, it provides researchers with a highly stable, efficient, and versatile platform for developing next-generation catalysts and metallodrugs.

References

1.[3] The chemistry of enaminones, diazocarbonyls and small rings: our contribution. SciELO.3 2.[4] Enaminone-Derived Pyrazoles with Antimicrobial Activity. Semantic Scholar. 4 3.[6] Syntheses and crystal structures of a tridentate enaminone and its copper complex. Journal of Coordination Chemistry - Taylor & Francis. 6 4.[8] Thermal and spectroscopic studies of some metal complexes with a new enaminone ligand... and their investigation as anti-urease and cytotoxic potential drugs. Arabian Journal of Chemistry. 8 5.[9] Synthesis and coordination chemistry of tridentate (PNN) amine enamido phosphine ligands with ruthenium. Dalton Transactions (RSC Publishing). 9 6.[7] First-row transition metal complexes of ENENES ligands: the ability of the thioether donor to impact the coordination chemistry. PubMed. 7 7.[5] Cyclic enaminones. Part I: Stereocontrolled synthesis using diastereoselective and catalytic asymmetric methods. RSC. 5 8.[1] Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. PMC. 1 9.[2] Synthesis, spectroscopic and single-crystal analysis, and DFT studies of N₂O₂ diamine coordination complexes. UOBasrah.2

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Pyridyl Enaminones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of pyridyl enaminones Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Pyridyl enaminones are critical intermediates in the synthesis of bioactive heterocycles, including nicotinic acid derivatives and kinase inhibitors (e.g., Nilotinib intermediates). Their structural duality—containing both an electron-deficient pyridine ring and an electron-rich enaminone system—creates unique mass spectrometric signatures.

This guide provides a technical comparison of the fragmentation patterns of Pyridyl Enaminones versus their carbocyclic analogs (Phenyl Enaminones ). It details the mechanistic divergence under Electron Ionization (EI) and Electrospray Ionization (ESI), offering a robust framework for structural elucidation and impurity profiling in drug development.

Chemical Identity & Structural Basis

To ensure precise interpretation, this guide uses (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one as the reference pyridyl enaminone and compares it to (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one .

FeaturePyridyl Enaminone (Target)Phenyl Enaminone (Comparator)
Structure Pyridine ring linked to enaminoneBenzene ring linked to enaminone
Formula


Monoisotopic Mass 176.0950 Da175.0997 Da
Nitrogen Rule Even Mass (2 Nitrogens)Odd Mass (1 Nitrogen)
Electronic Nature Electron-deficient aromatic ringElectron-neutral/rich aromatic ring

Experimental Protocol

Reliable fragmentation data requires standardized acquisition parameters. The following protocols ensure reproducibility and minimize in-source fragmentation artifacts.

GC-MS (Electron Ionization)
  • Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation).

  • Ion Source: 230°C, 70 eV.

  • Scan Range: m/z 40–400.

  • Carrier Gas: Helium (1.0 mL/min).

  • Note: Enaminones can undergo thermal E/Z isomerization; ensure sharp chromatography to distinguish isomers if separable.

LC-MS/MS (Electrospray Ionization)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to preserve molecular ion).

  • Collision Energy (CID): Stepped 15–35 eV to observe sequential losses.

  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile (Acidic pH promotes protonation of the pyridine nitrogen).

Mechanistic Fragmentation Analysis

Electron Ionization (EI) Pathways

Under high-energy electron impact (70 eV), fragmentation is driven by charge localization. The pyridine nitrogen competes with the carbonyl oxygen for the radical cation charge, leading to distinct pathways compared to phenyl analogs.

Primary Pathway: Alpha-Cleavage

The most diagnostic cleavage occurs at the bond between the carbonyl carbon and the alkene, generating a stable acylium ion.

  • Pyridyl: Generates the Nicotinoyl cation (m/z 106) .

  • Phenyl: Generates the Benzoyl cation (m/z 105) .[1][2]

Secondary Pathway: Ring Disintegration

The acylium ion loses carbon monoxide (CO) to form the aryl cation, which subsequently disintegrates.

  • Pyridyl Specific: The pyridyl cation (m/z 78) eliminates neutral Hydrogen Cyanide (HCN , 27 Da) to form the

    
     ion (m/z 51).
    
  • Phenyl Specific: The phenyl cation (m/z 77) eliminates Acetylene (

    
     , 26 Da) to form the 
    
    
    
    ion (m/z 51).

Visualization of EI Fragmentation:

EI_Fragmentation M_Ion Molecular Ion (M+) m/z 176 Acylium Nicotinoyl Cation (Alpha-Cleavage) m/z 106 M_Ion->Acylium - C4H8N• (Enamine radical) Aryl Pyridyl Cation (Loss of CO) m/z 78 Acylium->Aryl - CO (28 Da) Fragment Butenynyl Cation (Loss of HCN) m/z 51 Aryl->Fragment - HCN (27 Da) *Diagnostic for Pyridine*

Figure 1: Step-wise EI fragmentation pathway of 3-pyridyl enaminone showing the diagnostic loss of HCN.

ESI-MS/MS Pathways (Collision Induced Dissociation)

In ESI, the molecule forms an even-electron ion


. The site of protonation dictates the fragmentation.
  • Protonation Site: The pyridine nitrogen is the most basic site (

    
    ), sequestering the proton.
    
  • Fragmentation: Unlike phenyl enaminones where the proton is often on the carbonyl oxygen (facilitating amine loss), the charge on the pyridine ring stabilizes the core. High collision energy is often required to break the ring system.

  • Common Neutral Losses:

    • Loss of Dimethylamine (

      
      , 45 Da):  Occurs if protonation migrates to the enamine nitrogen.
      
    • Loss of Water (

      
      , 18 Da):  Rare in simple enaminones but possible if rearrangement occurs.
      

Comparative Data Summary

The following table contrasts the diagnostic ions, allowing for rapid differentiation between pyridyl and phenyl enaminone analogs in mixed samples.

ParameterPyridyl Enaminone Phenyl Enaminone Differentiation Logic
Molecular Ion (

)
m/z 176 (Strong)m/z 175 (Strong)Nitrogen Rule: Even mass = odd N count (2).
Base Peak (Acylium) m/z 106 (

)
m/z 105 (

)
+1 Da shift due to N vs CH replacement.
Aryl Cation m/z 78 (

)
m/z 77 (

)
+1 Da shift.
Ring Breakdown Loss of HCN (27 Da)Loss of

(26 Da)
Key Mechanism: Pyridines must lose HCN.
Terminal Fragment m/z 51 (

)
m/z 51 (

)
Convergent fragment (same m/z, different origin).
Isotopic Pattern Standard M+1Standard M+1Indistinguishable without high-res MS.
Comparative Workflow Diagram

Comparison_Flow cluster_0 Pyridyl Enaminone (m/z 176) cluster_1 Phenyl Enaminone (m/z 175) Py_M M+ 176 Py_106 m/z 106 (Nicotinoyl) Py_M->Py_106 Py_78 m/z 78 (Pyridyl) Py_106->Py_78 Ph_105 m/z 105 (Benzoyl) Py_106->Ph_105 Diff: N vs CH (+1 Da) Py_51 m/z 51 (-HCN) Py_78->Py_51 Ph_77 m/z 77 (Phenyl) Py_78->Ph_77 Diff: N vs CH (+1 Da) Ph_51 m/z 51 (-C2H2) Py_51->Ph_51 Convergent Same m/z Ph_M M+ 175 Ph_M->Ph_105 Ph_105->Ph_77 Ph_77->Ph_51

Figure 2: Parallel fragmentation logic comparing Pyridyl vs. Phenyl analogs. Note the convergence at m/z 51 despite different neutral losses.

Isomer Differentiation (2- vs 3- vs 4-Pyridyl)

Distinguishing between positional isomers (e.g., nicotinoyl vs. isonicotinoyl derivatives) is challenging but possible using relative ion abundances.

  • 3-Pyridyl (Nicotinoyl): Typically shows the most intense fragmentation due to the stability of the 3-pyridyl cation relative to the 2- and 4- positions.

  • 2-Pyridyl (Picolinoyl): Often exhibits a unique "ortho-effect" or rearrangement involving the ring nitrogen and the carbonyl oxygen, potentially leading to enhanced loss of CO or cyclization.

  • 4-Pyridyl (Isonicotinoyl): Generally the most stable molecular ion with less extensive fragmentation compared to the 3-isomer.

References

  • Vertex AI Search. (2025). Fragmentation mechanisms of enaminones in electrospray ionization mass spectrometry. National Institutes of Health. Link

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Phenylpyridine Isomers. Link

  • SpectraBase. (2025). Mass Spectrum of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Wiley Science Solutions. Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link

  • Royal Society of Chemistry. (2021). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Faraday Discussions. Link

Sources

Safety Operating Guide

4-Amino-4-(pyridin-2-yl)but-3-en-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Standard Operating Procedure: Handling, Decontamination, and Disposal of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one

Executive Summary

As a Senior Application Scientist, I have designed this protocol to address the specific operational, safety, and disposal requirements for 4-amino-4-(pyridin-2-yl)but-3-en-2-one. This compound is a β-enaminone featuring a pyridine ring, frequently utilized as a versatile building block in the synthesis of pharmaceuticals and complex heterocycles[1]. While enaminones are prized for their stability, the presence of the pyridine moiety introduces significant environmental and toxicological hazards, including aquatic toxicity and potential hepatotoxicity[2][3]. This guide provides self-validating, step-by-step methodologies to ensure regulatory compliance and laboratory safety.

Chemical Profiling & Mechanistic Causality

To safely handle and dispose of a chemical, one must understand its intrinsic reactivity.

  • The Push-Pull System : 4-Amino-4-(pyridin-2-yl)but-3-en-2-one contains an N-C=C-C=O conjugated system. The amine group acts as an electron donor (push), while the carbonyl group acts as an electron acceptor (pull). This delocalization confers high stability under simulated physiological pH conditions[1][4].

  • Hydrolytic Vulnerability : Despite this stability, extreme acidic or basic conditions can catalyze the hydrolysis of the enaminone, breaking the C=C bond and releasing the highly toxic and volatile pyridine derivative[5][6].

  • Environmental Fate : Pyridine and its derivatives are highly water-soluble and mobile in soil[3][7]. If improperly flushed down the drain, they resist natural abiotic degradation and pose a severe threat to aquatic ecosystems[3]. Therefore, strict segregation into non-halogenated organic waste streams is mandatory[8].

Quantitative Hazard & Physical Data

The following table summarizes the critical operational parameters for this compound and its parent moieties.

Property / ParameterValue / DescriptionSource / Guideline
Chemical Class Pyridine-substituted β-enaminoneStructural Analysis
Conjugated System N-C=C-C=O (Push-Pull)Enaminone Chemistry[1]
OSHA PEL (Pyridine Base) 5 ppm (15 mg/m³) TWAOSHA Annotated Tables[3][9]
EPA Waste Categorization Non-Halogenated Organic (Toxicity)EPA RCRA Guidelines[8]
Primary Hazards Skin/Eye Irritant, Aquatic ToxicitySafety Data Sheets[2][7]
Incompatible Materials Strong Acids, Strong OxidizersChemical Reactivity[7]

Operational Handling & Spill Response Workflow

Due to the risk of aerosolization (if solid) or volatilization of degradation products, all handling must occur within a certified Class II biological safety cabinet or a chemical fume hood.

Step-by-Step Spill Response Protocol:

  • Assess & Evacuate : Determine the spill volume. For spills >50 mL (if in solution) or if strong pyridine odors are detected, evacuate the immediate area and maximize ventilation[2][10].

  • Don PPE : Equip splash-proof chemical goggles, a chemically resistant lab coat, and double nitrile gloves[7][10].

  • Containment : Surround the spill with an inert, non-combustible absorbent material (e.g., dry earth, sand, or vermiculite). Do not use combustible sawdust[10].

  • Collection : Use non-sparking tools to sweep the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container[7][10].

  • Decontamination : Wash the spill surface with a mild detergent and water, collecting all rinsate as hazardous aqueous waste[2].

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity Start->Assess Evacuate Evacuate & Ventilate Area Assess->Evacuate Large/High Vapor PPE Don Appropriate PPE (Nitrile gloves, goggles, lab coat) Assess->PPE Small/Manageable Evacuate->PPE Contain Contain Spill (Inert absorbent/sand) PPE->Contain Collect Collect in HazMat Container Contain->Collect Dispose Transfer to EHS for Disposal Collect->Dispose

Caption: Workflow for mitigating and containing 4-Amino-4-(pyridin-2-yl)but-3-en-2-one spills.

Proper Disposal Procedures

The disposal of 4-amino-4-(pyridin-2-yl)but-3-en-2-one must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines[8]. Because the pyridine ring is highly mobile in the environment, zero-discharge to the sanitary sewer is a non-negotiable standard[3][7].

Step-by-Step Disposal Protocol:

  • Waste Segregation :

    • Determine if the enaminone waste is dissolved in a halogenated solvent (e.g., dichloromethane) or a non-halogenated solvent (e.g., ethanol, ethyl acetate).

    • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and can lead to dangerous cross-reactions during incineration[8][11].

  • Primary Containment :

    • Transfer the waste into a designated, chemically compatible waste carboy (typically HDPE or PTFE-lined glass).

    • Ensure the container is kept tightly closed when not actively receiving waste to prevent the escape of toxic vapors[7].

  • Labeling & Documentation :

    • Attach a standard Hazardous Waste tag.

    • Explicitly list "4-Amino-4-(pyridin-2-yl)but-3-en-2-one" and the solvent used. Do not use abbreviations.

    • Check the "Toxic" and "Non-Halogenated Organic" (or Halogenated, if applicable) hazard boxes[8][12].

  • Secondary Containment & Storage :

    • Place the primary waste container inside a secondary containment bin.

    • Store in a designated Satellite Accumulation Area (SAA) away from strong acids and oxidizers to prevent accidental hydrolytic degradation[7].

  • EHS Pickup :

    • Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches 90% capacity.

WasteDisposal Waste 4-Amino-4-(pyridin-2-yl) but-3-en-2-one Waste CheckHalogen Contains Halogens? Waste->CheckHalogen Halogenated Halogenated Organic Waste CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Label Label: Toxic, Pyridine Deriv. Halogenated->Label NonHalogenated->Label Storage Store in Secondary Containment Label->Storage EHSPickup EHS Scheduled Pickup Storage->EHSPickup

Caption: Decision matrix and segregation pathway for pyridine-enaminone chemical waste.

References

  • Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health.[Link]

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. National Center for Biotechnology Information (NCBI).[Link]

  • Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-Enaminone. Chemical Methodologies.[Link]

  • Evaluation of the antinociceptive activities of enaminone compounds on the formalin and hot plate tests in mice. PubMed Central (PMC).[Link]

  • Permissible Exposure Limits - Annotated Tables. Occupational Safety and Health Administration (OSHA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA).[Link]

  • Enaminone synthesis by amination. Organic Chemistry Portal.[Link]

Sources

Personal Protective Equipment & Safety Protocol: 4-Amino-4-(pyridin-2-yl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Hazard Classification: Assumed Highly Potent / Irritant

4-Amino-4-(pyridin-2-yl)but-3-en-2-one is a functionalized


-enaminone incorporating a pyridine moiety. While specific toxicological data for this exact ligand is limited in public registries, structural homology  dictates a conservative safety approach.
  • Core Risk: The molecule contains a pyridine ring and an enaminone system . Pyridine derivatives (specifically aminopyridines like 4-aminopyridine) are known potassium channel blockers and can be neurotoxic [1]. The enaminone functionality acts as a Michael acceptor, posing potential alkylation and irritation risks to mucous membranes [2].

  • Physical State: Likely a crystalline solid or viscous oil. Inhalation of dust/aerosols is the primary exposure vector.

  • Immediate Directive: Handle strictly within a chemical fume hood. Universal Precautions for "Unknown/Novel Organic Intermediates" apply.

Part 2: Risk Assessment & Scientific Rationale

To ensure safety, we must understand the chemical causality of the risks:

Structural MotifPotential Hazard MechanismSafety Implication
Pyridine Ring Permeation & Neurotoxicity: Pyridines are excellent organic solvents and can permeate standard latex gloves rapidly. Metabolites may target the CNS [3].NO LATEX. Use Nitrile or Laminate film gloves. Double-gloving is mandatory.

-Enaminone
Electrophilicity: The conjugated system (

) can react with biological nucleophiles (proteins/DNA) via Michael addition.
Skin/Eye Protection: Full chemical splash goggles are required to prevent irreversible corneal damage.
Amino Group Basic Corrosivity: Primary amines can cause chemical burns or severe irritation to respiratory tracts.Inhalation Control: All solids must be weighed in a fume hood or vented enclosure.
Part 3: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling this compound.

PPE CategorySpecificationOperational Logic
Respiratory Engineering Control Primary: Fume Hood (Face velocity 80-100 fpm). PPE Backup: N95 or P100 Respirator (if hood is unavailable/cleaning spills).Prevents inhalation of fine particulates during weighing or aerosols during synthesis.
Hand Protection Primary: Nitrile Rubber (Min thickness 0.11 mm / 5 mil). High Risk (Prolonged): Silver Shield® (Laminate) under Nitrile.Pyridine analogs permeate latex in <5 minutes. Nitrile offers >30 min breakthrough time. Change gloves immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Safety glasses with side shields are insufficient for reactive liquids/fine powders that can bypass side gaps.
Body Protection Lab Coat: 100% Cotton or Flame Resistant (Nomex). Clothing: Long pants (no leggings), closed-toe leather/synthetic shoes.Synthetic fabrics (polyester) can melt into skin if a solvent fire occurs. Cotton absorbs/deflects.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing
  • Workspace Setup: Clear the fume hood. Place a disposable absorbent mat (pig mat) on the working surface to capture minor spills.

  • Static Control: If the substance is a fluffy solid, use an ionizing antistatic gun to prevent dispersal.

  • Transfer:

    • Use a disposable spatula.

    • Weigh directly into a tared reaction vessel or a weighing boat with a funnel neck.

    • Critical: Do not use flat weighing papers; they increase spill risk during transfer.

Phase 2: Reaction & Synthesis[1][2][3]
  • Solvent Selection: When dissolving, add solvent slowly to avoid exotherms common with basic amines.

  • Sealing: Ensure all reaction vessels (flasks, vials) are capped with septa and vented via a needle to an inert gas line (Nitrogen/Argon) to prevent pressure buildup.

  • Temperature: If heating is required, use a silicone oil bath or heating block. Never use an open flame.

Phase 3: Post-Reaction & Disposal
  • Quenching: If reactive reagents were used, quench carefully before removal from the hood.

  • Decontamination: Wipe all tools (spatulas, balance pans) with a paper towel soaked in dilute acetic acid (to neutralize the amine) followed by ethanol.

  • Waste Stream:

    • Solid Waste: Segregated "Hazardous Solid Waste" container.

    • Liquid Waste: "Basic Organic Waste" (if pH > 8) or standard "Organic Solvent Waste." Do not pour down the drain.

Part 5: Workflow Visualization

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafetyWorkflow cluster_emergency Emergency Protocols Start Storage (Cool, Dry, Dark) PPE_Check PPE Verification (Nitrile x2, Goggles, Lab Coat) Start->PPE_Check Weighing Weighing (Fume Hood Only) PPE_Check->Weighing Clearance OK Solubilization Solubilization (Add Solvent Slowly) Weighing->Solubilization Transfer Solid Reaction Reaction (Closed Vessel, Inert Gas) Solubilization->Reaction Cleanup Decontamination (Acid Wipe -> Ethanol) Reaction->Cleanup Complete Disposal Disposal (Segregated Waste) Cleanup->Disposal Spill Spill Event Action Evacuate & Ventilate Spill->Action

Figure 1: Operational workflow emphasizing the mandatory PPE verification gate before handling.

Part 6: Emergency Response
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Pyridines can cause delayed irritation; monitor for redness.

  • Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Don full PPE (including respirator).

    • Cover spill with an absorbent pad or vermiculite.

    • Scoop into a sealed waste bag. Label as "Hazardous Debris: Pyridine Derivative."

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

Sources

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